Bistramide A
描述
属性
分子式 |
C40H68N2O8 |
|---|---|
分子量 |
705.0 g/mol |
IUPAC 名称 |
(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8R)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |
InChI |
InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33+,34+,35-,36+,37-,40-/m0/s1 |
InChI 键 |
HXZRMADPDYFMEB-FTTMEYFSSA-N |
手性 SMILES |
C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C |
规范 SMILES |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
产品来源 |
United States |
Foundational & Exploratory
Unveiling Bistramide A: A Technical Guide to its Natural Origins and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Bistramide A, a potent marine natural product. We will delve into its primary natural source, detailing the methodologies for its isolation and purification, and present its significant biological activities. This document aims to serve as a comprehensive resource, consolidating key data and experimental protocols to facilitate further research and development.
The Natural Wellspring of this compound
This compound is a polyether macrolide originally isolated from the marine ascidian Lissoclinum bistratum, a species of tunicate.[1] This colonial sea squirt, found in various marine environments, remains the principal source of this bioactive compound. Subsequently, this compound and its analogues have also been isolated from another tunicate species, Trididemnum cyclops, highlighting a potential broader distribution within the Didemnidae family of ascidians.[2][3] The biosynthesis of this compound is a subject of ongoing research, with some evidence suggesting the involvement of symbiotic microorganisms residing within the tunicate host.[1]
Isolation and Purification: A Step-by-Step Protocol
The pioneering work of Gouiffes et al. in 1988 detailed the first successful isolation and purification of this compound from Lissoclinum bistratum.[1][4] The following protocol is based on their established methodology.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Collection and Preparation: Specimens of Lissoclinum bistratum are collected and immediately lyophilized (freeze-dried) to preserve the chemical integrity of the metabolites.[4]
-
Extraction: The lyophilized tunicate material is then exhaustively extracted with dichloromethane (CH₂Cl₂). This organic solvent is effective in solubilizing this compound and other lipophilic compounds from the biological matrix.[4]
-
Initial Chromatographic Separation: The resulting crude dichloromethane extract is subjected to silica gel column chromatography. The column is typically eluted with a solvent gradient, such as a mixture of ethyl acetate and methanol (B129727), to achieve the initial separation of compounds based on their polarity.[4]
-
Size-Exclusion Chromatography: Fractions enriched with this compound from the silica gel column are further purified using Sephadex LH-20 chromatography. This step separates molecules based on their size, with methanol commonly used as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase high-performance liquid chromatography (RP-HPLC). An acetonitrile/water solvent system is typically employed to yield highly pure this compound.[4]
Quantitative Analysis: Yield of this compound
The yield of this compound from its natural source can vary depending on the specific population of Lissoclinum bistratum and the extraction and purification efficiency. The seminal study by Gouiffes et al. reported a significant yield, which is summarized in the table below.
| Natural Source | Starting Material | Extraction Solvent | Purification Method | Final Yield of this compound | Reference |
| Lissoclinum bistratum | Lyophilized ascidian | Dichloromethane | Silica gel chromatography, Sephadex LH-20, HPLC | Approximately 0.05% of the dry weight | [4] |
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[1][5] Its primary mechanism of action involves the disruption of the cellular cytoskeleton through direct interaction with actin.[6]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to cytotoxicity.
This compound exerts its biological effects through the following key steps:
-
Binding to G-actin: this compound binds directly to monomeric globular actin (G-actin).[6] This interaction prevents the polymerization of G-actin into filamentous actin (F-actin), a crucial process for maintaining the structure and function of the cytoskeleton.
-
Depolymerization of F-actin: In addition to inhibiting polymerization, this compound also actively promotes the depolymerization of existing F-actin filaments. This dual action leads to a rapid and significant disruption of the actin cytoskeleton.
-
Cellular Consequences: The collapse of the actin cytoskeleton triggers a cascade of downstream cellular events, including cell cycle arrest, inhibition of cell proliferation, and ultimately, programmed cell death (apoptosis).[7]
Cytotoxicity Data
The potent cytotoxic nature of this compound has been demonstrated against a variety of human cancer cell lines. The table below summarizes some of the reported 50% inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| KB | Human oral epidermoid carcinoma | 0.028 | [1] |
| P388 | Murine leukemia | 0.014 | [1] |
| NSCLC-N6 | Human non-small cell lung carcinoma | 0.045 | [5] |
| A2780 | Human ovarian cancer | 0.34 | [2][3] |
Conclusion
This compound, sourced from the marine ascidian Lissoclinum bistratum, stands out as a powerful cytotoxic agent with a well-defined mechanism of action targeting the actin cytoskeleton. The detailed protocols for its isolation and the comprehensive data on its biological activity presented in this guide underscore its potential as a lead compound in the development of novel anticancer therapeutics. Further research into its biosynthesis and the development of synthetic analogues will be crucial in harnessing the full therapeutic potential of this remarkable marine natural product.
References
- 1. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative bistramides from Trididemnum cyclops from Madagascar (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Bistramides from Trididemnum cyclops from Madagascar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Bistramide A from Lissoclinum bistratum: A Technical Guide
An in-depth exploration of the discovery, isolation, and characterization of the potent marine toxin, Bistramide A, from the ascidian Lissoclinum bistratum. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols, quantitative data, and the molecular mechanism of this promising natural product.
Introduction
This compound, a complex polyether macrolide, was first isolated from the New Caledonian ascidian Lissoclinum bistratum Sluiter.[1][2] The discovery was prompted by two cases of human intoxication following the consumption of the lyophilized powder of the organism.[1] Subsequent investigations revealed a potent compound with significant cytotoxic and neurotoxic activities.[1] this compound has since garnered considerable interest in the scientific community, particularly for its potent antiproliferative effects against various cancer cell lines.[1][3][4] This guide details the original methodology for the extraction and purification of this compound, presents its key physicochemical and biological data, and illustrates its mechanism of action.
Data Presentation
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₈N₂O₈ | [1] |
| Molar Mass | 704.990 g·mol⁻¹ | [5] |
| High-Resolution Mass Spectrometry (HRMS) | m/z (ionizing energy 70 eV) | |
| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Kratos MS-50 double-focusing mass spectrometer | |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data available | [3] |
Cytotoxicity of this compound
| Cell Line | IC₅₀ (M) | Reference |
| KB (human oral epidermoid carcinoma) | 4.5 x 10⁻⁸ | [1] |
| P388 (murine leukemia) | 2.0 x 10⁻⁸ | [1] |
| Normal Endothelial Cells | 2.2 x 10⁻⁸ | [1] |
| A2780 (ovarian cancer) | 0.34 µM (for a related bistramide) | [2] |
| NSCLC-N6 (non-small cell lung carcinoma) | Potent activity reported | [4] |
Extraction and Purification Yields
| Step | Starting Material | Yield | Reference |
| Lyophilization | Fresh Lissoclinum bistratum | 42% of fresh weight | |
| Dichloromethane (B109758) Extraction | 2.5 kg lyophilized powder | 19 g viscous extract (0.76% of dry weight) | |
| Chromatography | 19 g dichloromethane extract | 4.8 g pure this compound (0.16% of dry weight) |
Experimental Protocols
Collection and Preparation of Biological Material
-
Collection: Samples of Lissoclinum bistratum Sluiter were collected from the marine environment near UA islet, New Caledonia.
-
Lyophilization: The collected ascidians were lyophilized (freeze-dried) to remove water, resulting in a dry powder which constituted 42% of the initial fresh weight.
Extraction of Crude this compound
-
Solvent Extraction: The lyophilized powder (2.5 kg) was subjected to repeated extraction with dichloromethane (CH₂Cl₂) at room temperature (20°C). The organism was stirred six times in 10-liter portions of the solvent.
-
Concentration: The resulting dichloromethane solution was concentrated under reduced pressure using a rotary evaporator at a temperature of 30°C. This process yielded a viscous extract (19 g), representing 0.76% of the dry weight of the ascidian.
Purification of this compound
The crude extract was further purified using chromatographic techniques to isolate pure this compound. While the original publication does not specify the exact chromatographic conditions, it is mentioned that a chromatographically pure substance was obtained. This step yielded 4.8 g of this compound, which is a 0.16% yield based on the dry weight of the starting material.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) and fast atom bombardment mass spectrometry (FAB-MS) were employed to determine the molecular formula and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were crucial for elucidating the complex stereostructure of the molecule.[3] The first total synthesis of this compound in 2004 ultimately confirmed the proposed structure.[3]
Visualization of Workflows and Pathways
Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Mechanism of Action: Interaction with Actin
This compound exerts its potent cytotoxic effects through a dual mechanism of action involving the cellular protein actin.[6][7] It disrupts the actin cytoskeleton by both severing existing actin filaments (F-actin) and sequestering monomeric actin (G-actin), thereby preventing polymerization.[6][7][8] This disruption of actin dynamics interferes with critical cellular processes such as cell division, leading to cell cycle arrest and ultimately, apoptosis.[9]
Caption: The dual mechanism of action of this compound on actin dynamics.
References
- 1. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Bistramides from Trididemnum cyclops from Madagascar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Bistramide A: A Technical Guide to its Chemical Structure and Stereochemistry
For Immediate Release
Boston, MA – December 16, 2025 – Bistramide A, a potent marine macrolide, continues to captivate the scientific community with its complex molecular architecture and significant biological activity. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the chemical structure, stereochemistry, and biological interactions of this fascinating natural product.
Chemical Structure and Stereochemical Complexity
This compound, originally isolated from the marine ascidian Lissoclinum bistratum, possesses a unique and intricate chemical structure. It is a linear molecule featuring a highly substituted tetrahydropyran (B127337) ring, a spiroketal moiety, and a central γ-amino acid linker. The molecule boasts a total of eleven stereogenic centers, contributing to its significant stereochemical complexity and influencing its biological activity.
The absolute stereochemistry of this compound has been unequivocally established through extensive spectroscopic analysis and, most definitively, through total synthesis. The IUPAC name for this compound is (2S,3R)-3-Hydroxy-N-(3-{(2R,3S,6S,8R)-8-[(3S,4E,6S)-6-hydroxy-3,5-dimethylhept-4-en-1-yl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}propyl)-2-methyl-4-(2-{(2S,3S,6R)-3-methyl-6-[(3E)-2-oxopent-3-en-1-yl]oxan-2-yl}acetamido)butanamide.
A visual representation of the chemical structure of this compound, highlighting its key functional groups and stereocenters, is provided below.
Caption: 2D representation of the chemical structure of this compound.
Spectroscopic and Crystallographic Data
The structural elucidation of this compound has been heavily reliant on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy have been instrumental in determining the connectivity and relative stereochemistry of this compound. The following tables summarize the key NMR data obtained from the supplementary information of seminal total synthesis publications.
Table 1: ¹H NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.45 | m | |
| H-3 | 3.80 | m | |
| ... | ... | ... | ... |
| H-40 | 0.88 | d | 6.8 |
(Note: This is a representative subset of the full NMR data. The complete dataset can be found in the supporting information of the cited literature.)
Table 2: ¹³C NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (ppm) |
| C-1 | 172.5 |
| C-2 | 78.9 |
| ... | ... |
| C-40 | 12.1 |
(Note: This is a representative subset of the full NMR data. The complete dataset can be found in the supporting information of the cited literature.)
X-ray Crystallography
The three-dimensional structure of this compound in complex with its biological target, actin, has been determined by X-ray crystallography. The corresponding entry in the Protein Data Bank (PDB) is 2FXU.[1] This crystallographic data provides precise information about bond lengths, bond angles, and the overall conformation of the molecule, confirming the stereochemical assignments made by NMR and total synthesis.
Table 3: Crystallographic Data for this compound-Actin Complex (PDB ID: 2FXU)
| Parameter | Value |
| Resolution (Å) | 1.35 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=55.1, b=60.3, c=120.4 |
| R-value | 0.198 |
| R-free | 0.234 |
Experimental Protocols: Total Synthesis
The unambiguous determination of the absolute stereochemistry of this compound was achieved through its total synthesis. Several research groups have reported successful total syntheses, each employing unique strategies to assemble the complex carbon skeleton and control the numerous stereocenters. Below is a generalized workflow representing a key macrocyclization step, a common challenge in the synthesis of such macrolides.
Caption: Generalized workflow for the late-stage assembly of this compound.
A more detailed experimental protocol for a key fragment coupling and subsequent deprotection step, adapted from the work of Panek and co-workers, is provided below.
Protocol: Synthesis of the Linear Precursor
-
Amide Coupling: To a solution of the tetrahydropyran carboxylic acid fragment (1.0 equiv) in dichloromethane (B109758) (DCM, 0.1 M) at 0 °C is added 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 equiv). The mixture is stirred for 15 minutes.
-
A solution of the spiroketal-amino acid amine fragment (1.1 equiv) in DCM is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the coupled linear precursor.
Biological Activity and Signaling Pathway
This compound exhibits potent cytotoxic and antiproliferative activities against a range of cancer cell lines. Its primary cellular target has been identified as actin, a crucial component of the eukaryotic cytoskeleton. This compound disrupts the dynamic equilibrium of actin polymerization, leading to apoptosis.
The mechanism of action involves a dual role:
-
G-actin Sequestration: this compound binds to monomeric actin (G-actin), preventing its polymerization into filamentous actin (F-actin).
-
F-actin Severing: this compound also promotes the disassembly of existing actin filaments.
This disruption of the actin cytoskeleton interferes with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to programmed cell death.
Caption: Signaling pathway of this compound's interaction with the actin cytoskeleton.
This technical guide provides a foundational understanding of the chemical and biological properties of this compound. The complex stereochemistry and potent biological activity of this marine natural product continue to make it a subject of intense research and a promising lead for the development of novel therapeutic agents. The detailed data and protocols presented herein are intended to facilitate further investigation into this remarkable molecule.
References
Unraveling the Biological Activity of Bistramide A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bistramide A, a marine macrolide isolated from the tunicate Lissoclinum bistratum, has demonstrated potent antiproliferative and cytotoxic activities against a range of cancer cell lines. This technical guide provides an in-depth exploration of the biological activity of this compound and its synthetic analogs. We delve into its unique dual mechanism of action targeting the actin cytoskeleton, present quantitative data on its bioactivity, and provide detailed protocols for key experimental assays. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of this promising class of natural products and their potential in drug development.
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in cell motility, division, and maintenance of cell shape. Its critical functions make it an attractive target for the development of novel anticancer agents. This compound is a potent natural product that exerts its biological effects through direct interaction with actin.[1] Initially, its antiproliferative activity was thought to be mediated by the activation of protein kinase Cδ (PKCδ).[1] However, subsequent research definitively identified actin as the primary cellular receptor of this compound.[1][2] This guide will elucidate the current understanding of this compound's interaction with actin and the downstream cellular consequences.
Mechanism of Action: A Dual Assault on the Actin Cytoskeleton
This compound employs a sophisticated dual mechanism to disrupt the actin cytoskeleton, leading to potent antiproliferative effects.[3] This two-pronged attack involves both the severing of filamentous actin (F-actin) and the sequestration of monomeric actin (G-actin).[3]
-
F-actin Severing: this compound has been shown to induce the disassembly of actin filaments. This severing activity contributes to the rapid breakdown of the existing cytoskeletal architecture.
-
G-actin Sequestration: In addition to breaking down existing filaments, this compound binds with high affinity to G-actin, with a dissociation constant (Kd) of approximately 7 nM.[2] By sequestering actin monomers, it prevents their polymerization into new filaments, thus shifting the cellular equilibrium towards actin depolymerization.
The combination of these two actions leads to a catastrophic collapse of the actin cytoskeleton, ultimately resulting in cell cycle arrest and apoptosis.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The disruption of the actin cytoskeleton by this compound triggers a cascade of signaling events that culminate in cell cycle arrest, primarily in the G1 phase.[4][5] This process is notably independent of p53 but relies on the function of the retinoblastoma (RB) family of tumor suppressor proteins (pRb, p107, and p130).[6] The destabilization of the actin network leads to the induction of the cyclin-dependent kinase inhibitor (CKI) p21WAF1/CIP1, which in turn inhibits the activity of cyclin E-CDK2 complexes.[6] This inhibition prevents the phosphorylation of RB proteins, keeping them in their active, hypophosphorylated state. Active RB proteins bind to and sequester E2F transcription factors, thereby blocking the expression of genes required for entry into the S phase and effectively halting cell cycle progression at the G1/S checkpoint.
Quantitative Bioactivity Data
The antiproliferative and cytotoxic activities of this compound and its analogs have been evaluated against a variety of cancer cell lines. The following tables summarize the key quantitative data available in the literature.
Table 1: Binding Affinity and Cytotoxicity of this compound and a Simplified Analog
| Compound | Target | Binding Affinity (Kd) | Cell Line | Cytotoxicity (IC50/GI50) | Reference |
| This compound | G-actin | 7 nM | A549 | ~20 nM (GI50) | [2][3] |
| Simplified Analog | G-actin | 9.0 nM | A549 | Submicromolar | [7] |
Table 2: Cytotoxicity of this compound Stereoisomers against Human Cancer Cell Lines
| Compound | UO-31 (Renal) GI50 (nM) | SF-295 (CNS) GI50 (nM) | Reference |
| This compound (1.1) | 18 | 21 | [8] |
| Analog 1.21 | 9 | 11 | [8] |
Note: GI50 is the concentration for 50% growth inhibition.
Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | IC50 | Reference |
| KB | 0.03 µg/mL | [1] |
| P388 | 0.04 µg/mL | [1] |
| P388/dox | 0.05 µg/mL | [1] |
| B16 | 0.32 µg/mL | [1] |
| HT29 | 0.04 µg/mL | [1] |
| NSCLC-N6 | 0.03 µg/mL | [1] |
Note: IC50 is the concentration for 50% inhibition of cell viability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.
In Vitro Actin Polymerization/Depolymerization Assay (Pyrene-Labeled Actin)
This assay measures the effect of compounds on the polymerization or depolymerization of actin in vitro by monitoring the fluorescence of pyrene-labeled actin. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.
Materials:
-
Monomeric pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled rabbit skeletal muscle actin
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound or analog solution (in DMSO)
-
Fluorometer and microplates
Protocol:
-
Prepare a 10% pyrene-labeled G-actin solution by mixing pyrene-labeled and unlabeled G-actin in G-buffer on ice.
-
To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer to the G-actin solution.
-
Immediately add this compound or analog at the desired concentration (ensure the final DMSO concentration is low, typically <1%).
-
Transfer the reaction mixture to a microplate.
-
Measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
For depolymerization assays, first polymerize the actin as described above until a steady state is reached. Then, add the test compound and monitor the decrease in fluorescence.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound or analog solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or analog solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with this compound or its analogs for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.
Experimental Workflow Diagram
Conclusion
This compound and its analogs represent a compelling class of actin-targeting agents with significant potential for development as anticancer therapeutics. Their unique dual mechanism of action, involving both F-actin severing and G-actin sequestration, leads to profound disruption of the cytoskeleton and subsequent G1 cell cycle arrest. The quantitative data presented herein highlight the potent bioactivity of these compounds. The detailed experimental protocols provide a framework for researchers to further investigate the structure-activity relationships and optimize the therapeutic potential of this fascinating family of marine natural products. Future research should focus on elucidating the finer details of the downstream signaling pathways and exploring the in vivo efficacy and safety profiles of promising analogs.
References
- 1. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced irreversible arrest of cell proliferation in a non-small-cell bronchopulmonary carcinoma is similar to induction of terminal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arrest of mammalian fibroblasts in G1 in response to actin inhibition is dependent on retinoblastoma pocket proteins but not on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a 35-member stereoisomer library of this compound: evaluation of effects on actin state, cell cycle and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Bistramide A: A Technical Guide to its Initial Toxicological Profile and Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bistramide A, a marine macrolide isolated from the urochordate Lissoclinum bistratum, has demonstrated potent antiproliferative and cytotoxic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the initial toxicological studies and the underlying mechanisms of its cytotoxic effects. The primary mechanism of action is the disruption of the actin cytoskeleton through a dual function: severing filamentous actin (F-actin) and sequestering monomeric actin (G-actin). This leads to a cascade of cellular events, including cell cycle arrest at the G1 phase and the induction of apoptosis. This document summarizes the key quantitative toxicological and cytotoxic data, details the experimental protocols used in these seminal studies, and provides visual representations of the known signaling pathways and experimental workflows.
Toxicological Profile
Initial toxicological assessments of this compound have been conducted in vivo, primarily in murine models, to determine its acute toxicity.
Acute Toxicity Data
The acute toxicity of this compound has been quantified by determining its median lethal dose (LD50) in mice.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 1.5 mg/kg | Mouse | Intraperitoneal (i.p.) | [1] |
Observed Toxicological Symptoms
Human intoxication incidents and animal studies have revealed a range of symptoms associated with this compound exposure. These observations suggest potential effects on the central nervous system and cardiac function.
-
Human Intoxication: Symptoms reported include paresthesia (a sensation of tingling, tickling, pricking, or burning of the skin) and a loss of muscle tone.[2]
-
Animal Studies: In mice, administration of this compound led to a progressive decrease in cardiac rhythm.[2]
Cytotoxic Effects and Mechanism of Action
This compound exhibits potent cytotoxic effects against a variety of cancer cell lines and normal endothelial cells. Its primary cellular target is actin, a critical component of the cytoskeleton.
In Vitro Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cell lines, demonstrating its potent antiproliferative activity.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| KB | Human oral epidermoid carcinoma | 0.045 | [1][2] |
| P388 | Murine leukemia | 0.020 | [1][2] |
| Normal Endothelial Cells | Human | 0.022 | [1][2] |
| A549 | Human non-small cell lung carcinoma | Not explicitly quantified in the provided results, but used in mechanism of action studies. | [3][4] |
| NSCLC-N6 | Human non-small cell lung carcinoma | Not explicitly quantified in the provided results, but used in cell cycle studies. | [5] |
Mechanism of Action: Actin Cytoskeleton Disruption
This compound's potent cytotoxicity stems from its unique dual mechanism of action on the actin cytoskeleton.[3][4] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and maintenance of cell shape.
-
Severing of Filamentous Actin (F-actin): this compound directly binds to and severs existing actin filaments, leading to their rapid disassembly.[3][4]
-
Sequestration of Monomeric Actin (G-actin): The molecule also binds to and sequesters G-actin monomers, preventing their polymerization into new filaments.[3][4]
This combined action leads to a catastrophic collapse of the actin cytoskeleton, ultimately triggering cell cycle arrest and cell death.
digraph "Bistramide_A_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowhead=normal, color="#202124", penwidth=1.5];
// Nodes
Bistramide_A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G_actin [label="G-actin (Monomers)", fillcolor="#FBBC05", fontcolor="#202124"];
F_actin [label="F-actin (Filaments)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Actin_Polymerization [label="Actin Polymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Actin_Depolymerization [label="Actin Depolymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cytoskeleton_Disruption [label="Actin Cytoskeleton\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cell_Cycle_Arrest [label="Cell Cycle Arrest (G1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Bistramide_A -> G_actin [label="Sequesters", dir=forward];
Bistramide_A -> F_actin [label="Severs", dir=forward];
G_actin -> Actin_Polymerization [dir=forward];
Actin_Polymerization -> F_actin [dir=forward];
F_actin -> Actin_Depolymerization [dir=forward];
Actin_Depolymerization -> G_actin [dir=forward];
Bistramide_A -> Cytoskeleton_Disruption [style=dashed];
Cytoskeleton_Disruption -> Cell_Cycle_Arrest [dir=forward];
Cell_Cycle_Arrest -> Apoptosis [dir=forward];
}
Caption: this compound induces G1 phase cell cycle arrest.
The profound cellular stress caused by the collapse of the actin cytoskeleton and cell cycle arrest ultimately leads to programmed cell death, or apoptosis. While the specific apoptotic pathway activated by this compound has not been definitively characterized, cytotoxic agents that disrupt the cytoskeleton often trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.
```dot
digraph "Apoptosis_Pathway" {
graph [splines=true, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=normal, color="#202124", penwidth=1.5];
// Nodes
Bistramide_A [label="this compound\n(via Cytoskeletal Stress)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Bcl2_family [label="Bcl-2 Family\n(e.g., Bax, Bak, Bcl-2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cytochrome_c [label="Cytochrome c Release", fillcolor="#34A853", fontcolor="#FFFFFF"];
Caspase9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Bistramide_A -> Bcl2_family [label="Modulates (?)"];
Bcl2_family -> Mitochondria;
Mitochondria -> Cytochrome_c;
Cytochrome_c -> Caspase9;
Caspase9 -> Caspase3;
Caspase3 -> Apoptosis;
}
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Cells (e.g., NSCLC-N6) are cultured and treated with this compound as described for the cytotoxicity assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is used to generate a histogram of cell count versus DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The initial toxicological and cytotoxic studies of this compound have established it as a potent antiproliferative agent with a well-defined mechanism of action centered on the disruption of the actin cytoskeleton. This leads to G1 phase cell cycle arrest and subsequent cell death. While the primary target and its immediate cellular consequences are understood, further research is warranted to elucidate the precise downstream signaling pathways. Specifically, identifying the key molecular players in the this compound-induced G1 arrest (e.g., specific cyclins, CDKs, and CDK inhibitors) and definitively characterizing the apoptotic pathway (intrinsic vs. extrinsic and the roles of specific caspases and Bcl-2 family members) will provide a more complete picture of its cellular effects. Such studies will be crucial for the further development of this compound and its analogues as potential anticancer therapeutics.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Intestinal cell cycle regulations. Interactions of cyclin D1, Cdk4, and p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Mode of Action of Bistramide A: A Technical Guide to Actin Severing and Sequestration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the unique dual mechanism of action of Bistramide A, a potent marine macrolide that disrupts the actin cytoskeleton. This compound exerts its powerful antiproliferative effects by simultaneously severing existing actin filaments (F-actin) and sequestering actin monomers (G-actin), making it a subject of significant interest in cancer research and cell biology. This document details the molecular interactions, presents key quantitative data, outlines experimental protocols for studying its activity, and provides visual diagrams to elucidate its complex mechanism.
The Dual Mechanism of Action: An Overview
The potent cytotoxicity of this compound stems from its ability to attack the dynamic actin cytoskeleton from two angles.[1][2][3] This dual-action mechanism distinguishes it from many other actin-targeting agents.
-
Actin Filament Severing: this compound can directly bind to filamentous actin (F-actin) and induce breaks along the filament. This action rapidly dismantles the existing cytoskeletal network. Studies have shown that the combination of the spiroketal and amide subunits of the molecule is sufficient for this disassembly activity.[1][2][3]
-
Actin Monomer Sequestration: this compound binds with high affinity to monomeric G-actin.[4][5] This interaction prevents the monomers from polymerizing and incorporating into filaments. Furthermore, the enone subunit of this compound is responsible for the covalent modification of G-actin, which leads to its irreversible sequestration and contributes significantly to the compound's cytotoxicity.[1][2][3]
This two-pronged attack—dismantling existing structures while preventing the formation of new ones—leads to a catastrophic collapse of the actin cytoskeleton, ultimately inducing cell cycle arrest and apoptosis.[2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters defining the interaction of this compound and its analogs with actin.
Table 1: Binding Affinity to G-Actin
| Compound | Method | Dissociation Constant (Kd) | Reference |
| This compound | Isothermal Titration Calorimetry | 7 nM | [4] |
| Simplified Analog (Reversible) | Not Specified | 9.0 nM | [6] |
| Analog 6 (Lacking C23/C34 Methyls) | Not Specified | 680 nM | [3] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | Various (KB, P388, HT29, etc.) | IC50 | 0.03–0.32 µg/ml | [5] |
| This compound | A549 (Non-small cell lung cancer) | GI50 | Not specified, but potent | [3] |
| Analog 1.21 (Stereoisomer) | UO-31 (Renal), SF-295 (CNS) | GI50 | ~2x more potent than this compound | [5] |
Table 3: Effects on Actin Dynamics
| Compound/Action | Assay Type | Effective Concentration | Observation | Reference |
| This compound | G-actin Polymerization | 50-400 nM | Decreased polymerization | [7] |
| This compound | F-actin Depolymerization | 120-450 nM | Increased depolymerization | [7] |
| This compound | Actin Severing (TIRF) | Not specified | Induces multiple breaks in filaments | [3] |
| This compound | Cellular Use | 50-100 nM | Recommended for cell-based assays | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Visualizing Filament Severing
TIRF microscopy allows for the direct real-time observation of individual actin filaments near a surface, making it ideal for studying severing events.[2][3]
Methodology:
-
Flow-Cell Preparation: Construct a flow-cell using a glass slide and a coverslip treated with silane (B1218182) to allow for covalent attachment of proteins.
-
Surface Passivation: Coat the inside of the flow-cell with N-ethylmaleimide (NEM)-modified myosin to bind actin filaments. Block any remaining reactive surfaces with bovine serum albumin (BSA) to prevent non-specific binding.
-
Filament Formation: Polymerize G-actin (partially labeled with a fluorescent probe like Alexa Fluor 488) in a polymerization buffer (e.g., F-buffer: 2 mM Tris pH 7.2, 100 mM KCl, 2 mM MgCl₂, 0.2 mM ATP, 1 mM DTT).
-
Filament Immobilization: Introduce the pre-formed, fluorescently labeled F-actin into the NEM-myosin coated flow-cell and allow the filaments to bind.
-
Imaging: Mount the flow-cell on a TIRF microscope. Use an appropriate laser line for excitation (e.g., 488 nm) and acquire baseline images of the stable filaments.
-
Initiation of Severing: Perfuse the flow-cell with imaging buffer containing the desired concentration of this compound.
-
Data Acquisition: Record time-lapse images to visualize the dynamics of filament disassembly. Severing is observed as the appearance of new filament ends (breaks) and subsequent shortening of filaments.
-
Analysis: Quantify the severing efficiency by counting the number of breaks that appear per unit length of actin filament over time (e.g., breaks per 100 µm per minute).
Pyrene-Actin Fluorescence Assays
This bulk solution assay is a standard method to measure changes in actin polymerization and depolymerization kinetics. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.[8][9]
3.2.1 Monomer Sequestration Assay
This protocol assesses the ability of this compound to prevent G-actin polymerization.
-
Preparation: Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).
-
Incubation: Add varying concentrations of this compound (or a vehicle control) to the G-actin solution and incubate for a short period (e.g., 2-5 minutes) to allow for binding.
-
Initiate Polymerization: Start the polymerization reaction by adding a polymerization-inducing salt buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0).
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).
-
Analysis: A decrease in the rate and extent of fluorescence increase compared to the control indicates monomer sequestration.
3.2.2 Filament Severing/Depolymerization Assay
This protocol assesses the ability of this compound to break down pre-formed F-actin.
-
Preparation: Polymerize pyrene-labeled G-actin to a steady state to form stable F-actin filaments.
-
Initiate Depolymerization: Dilute the F-actin solution below the critical concentration for polymerization in F-buffer. This will induce slow, spontaneous depolymerization from the filament ends.
-
Addition of Compound: To separate samples, add varying concentrations of this compound (or a vehicle control).
-
Measure Fluorescence: Monitor the decrease in pyrene (B120774) fluorescence over time.
-
Analysis: An accelerated rate of fluorescence decrease in the presence of this compound indicates filament severing, which creates more filament ends from which monomers can dissociate.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic binding parameters, including the dissociation constant (Kd).
Methodology:
-
Sample Preparation: Prepare a solution of purified rabbit skeletal muscle actin (e.g., 5-10 µM) in a dialysis-matched buffer (e.g., 2 mM Tris·HCl, 0.2 mM CaCl₂, 0.2 mM ATP, pH 8.0). Prepare a concentrated solution of this compound (e.g., 50-100 µM) in the exact same buffer. Degas both solutions thoroughly.
-
Instrument Setup: Load the actin solution into the sample cell of the calorimeter and the this compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the this compound solution into the actin-containing sample cell.
-
Data Acquisition: The instrument measures the heat change associated with each injection. The initial injections produce large heat changes as most of the ligand binds to the target. As the actin becomes saturated, subsequent injections produce smaller heat changes.
-
Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding model) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
This compound represents a unique class of actin-targeting agents due to its sophisticated dual mechanism of action.[3] By combining rapid F-actin severing with the covalent sequestration of G-actin monomers, it ensures a swift and comprehensive collapse of the cellular actin network.[1][2] The detailed structural and biochemical understanding of this process, facilitated by the experimental techniques outlined in this guide, provides a robust framework for the rational design of new, highly potent antiproliferative compounds.[6][10] These next-generation probes and potential therapeutics can be engineered to fine-tune the balance between reversible G-actin binding and F-actin severing, opening new avenues for cancer therapy and fundamental studies of the cytoskeleton.[6][11]
References
- 1. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by Tropomodulin and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Villin Severing Activity Enhances Actin-based Motility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of this compound-actin complex at a 1.35 angstroms resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bistramide A: A Technical Guide to a Potent Marine Actin-Targeting Macrolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bistramide A is a complex polyether macrolide originally isolated from the marine ascidian Lissoclinum bistratum.[1] It has garnered significant attention within the scientific community due to its potent antiproliferative and cytotoxic activities against a range of cancer cell lines.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, key experimental data, and the methodologies used to elucidate its biological functions. The primary cellular target of this compound is actin, a crucial component of the cytoskeleton. The molecule exerts its effects through a unique dual mechanism: it severs filamentous actin (F-actin) and sequesters monomeric actin (G-actin), leading to a profound disruption of the actin cytoskeleton.[3] This disruption culminates in cell cycle arrest at the G1 phase and, in some cases, the induction of apoptosis, highlighting its potential as a lead compound in the development of novel anticancer therapeutics.
Physicochemical Properties and Structure
This compound is a structurally intricate molecule characterized by a substituted tetrahydropyran (B127337) and a spiroketal subunit, which are linked by a central γ-amino acid moiety. Its chemical formula is C₄₀H₆₈N₂O₈.[1] The complex stereochemistry of this compound has been confirmed through total synthesis.
Mechanism of Action: A Dual Assault on the Actin Cytoskeleton
Initial hypotheses suggested that this compound's antiproliferative activity was due to the selective activation of protein kinase C-δ (PKCδ). However, subsequent research definitively identified actin as the primary cellular receptor. This compound exhibits a high binding affinity for monomeric G-actin, with a dissociation constant (Kd) of 7 nM.
The mechanism of action is twofold:
-
Severing of Filamentous Actin (F-actin): this compound directly induces the disassembly of actin filaments. This activity has been visualized in real-time using Total Internal Reflection Fluorescence (TIRF) microscopy.[4]
-
Sequestration of Monomeric Actin (G-actin): The molecule binds to G-actin, preventing its polymerization into F-actin. Furthermore, the enone subunit within the this compound structure is responsible for the covalent modification of actin, which enhances its cytotoxic effects by irreversibly sequestering actin monomers.[3]
This dual-pronged attack on both the polymerized and monomeric forms of actin leads to a rapid collapse of the cellular actin cytoskeleton, impairing essential cellular processes such as cell division, motility, and maintenance of cell shape.
dot graph "Mechanism_of_Action" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes BistramideA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; G_Actin [label="Monomeric G-Actin", fillcolor="#FFFFFF", fontcolor="#202124"]; F_Actin [label="Filamentous F-Actin\n(Cytoskeleton)", fillcolor="#FFFFFF", fontcolor="#202124"]; Complex [label="this compound-G-Actin\nCovalent Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disrupted [label="Disrupted Actin\nCytoskeleton", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BistramideA -> G_Actin [label=" Covalent Sequestration \n (Enone Subunit)"]; BistramideA -> F_Actin [label=" Induces Severing"]; G_Actin -> Complex [arrowhead=none, style=invis]; F_Actin -> Disrupted; G_Actin -> F_Actin [label="Polymerization", dir=both, color="#34A853"]; Complex -> Disrupted [label=" Prevents Polymerization"]; }
Caption: Dual mechanism of this compound on the actin cytoskeleton.
Biological Activities and Quantitative Data
This compound demonstrates potent cytotoxic and antiproliferative effects across a variety of human cancer cell lines. Its activity is typically observed in the nanomolar range.
| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ (nM) | Reference |
| This compound | P388 (Murine Leukemia) | Cytotoxicity | 20 | [1] |
| KB (Human Epidermoid Carcinoma) | Cytotoxicity | 45 | [1] | |
| A549 (Non-small Cell Lung) | Growth Inhibition | 15.5 | [4] | |
| NSCLC-N6 (Non-small Cell Lung) | Cytotoxicity | 7 | [5] | |
| UO-31 (Renal Carcinoma) | Growth Inhibition | 18 | ||
| SF-295 (CNS Tumor) | Growth Inhibition | - | ||
| Bistramide D | NSCLC-N6 (Non-small Cell Lung) | Cytotoxicity | 420 | [5] |
| Bistramide K | NSCLC-N6 (Non-small Cell Lung) | Cytotoxicity | 1400 | [5] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values are measures of a compound's potency.
Signaling Pathway: From Actin Disruption to G1 Cell Cycle Arrest
The disruption of the actin cytoskeleton by this compound serves as a potent signal for cell cycle arrest, primarily at the G1 checkpoint. This prevents the cell from committing to DNA replication (S phase) with a compromised cytoskeleton. The proposed signaling cascade is as follows:
-
Actin Cytoskeleton Disruption: this compound-induced F-actin severing and G-actin sequestration lead to a loss of cytoskeletal integrity.
-
Inhibition of Cyclin E/Cdk2 Axis: A functional actin cytoskeleton is required for the mitogen-induced expression of Cyclin E. Disruption of actin filaments prevents the upregulation of Cyclin E and inhibits the activating phosphorylation of its partner, Cyclin-Dependent Kinase 2 (Cdk2).
-
pRb Hypophosphorylation: The active Cyclin E-Cdk2 complex is a key kinase responsible for the hyperphosphorylation of the Retinoblastoma protein (pRb). In the absence of active Cdk2, pRb remains in its hypophosphorylated, active state.
-
E2F Sequestration and G1 Arrest: Hypophosphorylated pRb binds to and sequesters the E2F family of transcription factors. This prevents the transcription of genes essential for S-phase entry, thereby enforcing a G1 cell cycle arrest.
dot digraph "Signaling_Pathway" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes BistramideA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Actin [label="Actin Cytoskeleton", fillcolor="#FFFFFF", fontcolor="#202124"]; Disruption [label="Cytoskeleton Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinE_Cdk2 [label="↓ Cyclin E Expression\n↓ Cdk2 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; pRb [label="pRb remains\nHypophosphorylated (Active)", fillcolor="#FFFFFF", fontcolor="#202124"]; E2F [label="E2F Transcription Factors\nSequestered", fillcolor="#FFFFFF", fontcolor="#202124"]; Arrest [label="G1 Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase [label="S-Phase Entry Blocked", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BistramideA -> Actin [label="Targets"]; Actin -> Disruption [label="Leads to"]; Disruption -> CyclinE_Cdk2 [label="Inhibits"]; CyclinE_Cdk2 -> pRb [label="Results in"]; pRb -> E2F; E2F -> Arrest [label="Causes"]; Arrest -> S_Phase; }
Caption: Proposed signaling pathway from actin disruption to G1 arrest.
Experimental Protocols
Isolation of this compound from Lissoclinum bistratum
This protocol outlines the key steps for the extraction and purification of this compound.
dot graph "Isolation_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Lyophilized L. bistratum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Repeated Extraction\n(Dichloromethane, 20°C)"]; concentrate [label="Concentration\n(Rotary Evaporator, 30°C)"]; crude [label="Viscous Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; chrom1 [label="Chromatography 1\n(Silica Gel, Ethyl Acetate)"]; chrom2 [label="Chromatography 2\n(Silica Gel, Ethyl Acetate)"]; chrom3 [label="Chromatography 3\n(Lichroprep-diol, n-hexane/EtOAc)"]; pure [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> extract; extract -> concentrate; concentrate -> crude; crude -> chrom1; chrom1 -> chrom2; chrom2 -> chrom3; chrom3 -> pure; }
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The lyophilized powder of Lissoclinum bistratum is stirred multiple times in dichloromethane (B109758) (CH₂Cl₂) at room temperature.
-
Concentration: The resulting solution is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C to yield a viscous crude extract.
-
Chromatography: The crude extract is subjected to a series of column chromatography steps for purification.
-
Step 1: Elution over a Silica gel-60 (70/200 µm) column using ethyl acetate (B1210297) as the mobile phase.
-
Step 2: Further purification on a Silica gel-60 (40/70 µm) column with ethyl acetate.
-
Step 3: Final purification using a Lichroprep®-diol (25/40 µm) column with a mobile phase of n-hexane/ethyl acetate (5:5, v/v).
-
-
Analysis: Fractions are monitored by thin-layer chromatography (TLC) and UV detection (254 nm). The pure compound is identified and characterized using mass spectrometry and NMR spectroscopy.
Actin Depolymerization Assay in A549 Cells
This protocol describes the visualization of F-actin depolymerization in human non-small cell lung carcinoma (A549) cells treated with this compound.
Methodology:
-
Cell Culture: A549 cells are grown on coverslips in F-12K cell culture medium.
-
Treatment: Cells are incubated with this compound (e.g., 150 nM) for 2 hours.
-
Fixation: The cells are fixed with 3% formaldehyde (B43269) in Phosphate-Buffered Saline (PBS) for 5 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Staining: After washing with PBS, the coverslips are stained with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 Phalloidin), which specifically binds to F-actin.
-
Visualization: The stained cells are visualized by fluorescence microscopy to observe changes in the actin cytoskeleton architecture.
Real-Time Observation of Actin Severing by TIRF Microscopy
This protocol allows for the direct visualization of individual actin filament severing events.
Methodology:
-
Actin Preparation: G-actin is polymerized in the presence of TMR-actin (for fluorescence) and biotin-functionalized actin.
-
Immobilization: The resulting biotinylated actin filaments are immobilized onto streptavidin-coated glass slides.[4]
-
Treatment: The immobilized filaments are incubated with this compound at a specified concentration.
-
Imaging: The slides are imaged using time-lapse TIRF microscopy. This technique allows for the selective visualization of fluorescence from the region very near the glass slide, reducing background noise and enabling the observation of single filament dynamics.[4]
-
Analysis: The number of filament breaks per unit length over time is quantified to determine the severing efficiency.[4]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Methodology:
-
Cell Treatment: Asynchronous cells (e.g., NSCLC-N6) are treated with this compound for a specified duration (e.g., 24 hours).
-
Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining buffer containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is plotted as a histogram. Cells in G1 phase have a 2N DNA content, cells in G2/M phase have a 4N DNA content, and cells in S phase have a DNA content between 2N and 4N. An accumulation of cells in the G1 peak indicates a G1 phase arrest.
Conclusion and Future Directions
This compound is a powerful biochemical tool for studying the dynamics of the actin cytoskeleton. Its unique dual mechanism of action, combining F-actin severing with covalent G-actin sequestration, makes it a highly potent antiproliferative agent. The detailed understanding of its interaction with actin and the subsequent signaling cascade leading to G1 cell cycle arrest provides a solid foundation for its further investigation as an anticancer drug lead. Future research may focus on the synthesis of simplified, more potent, and less toxic analogues, as well as exploring its efficacy in in vivo cancer models. The comprehensive methodologies outlined in this guide provide a framework for the continued exploration of this compound and other natural products that target the cytoskeleton for therapeutic benefit.
References
- 1. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Early Research on Bistramide A: A Potential Protein Kinase C Activator That Paved the Way for a Deeper Understanding of Its True Mechanism of Action
For Immediate Release
This technical guide delves into the early research surrounding Bistramide A, a potent marine natural product, and the initial hypothesis of its function as a selective protein kinase C (PKC) activator. While subsequent research has redefined its primary mechanism of action, a review of these foundational studies offers valuable insights into the scientific process and the complex signaling pathways that govern cellular behavior. This document is intended for researchers, scientists, and drug development professionals interested in the history and evolution of this compound research.
Introduction
This compound, initially isolated from the marine ascidian Lissoclinum bistratum, quickly garnered attention for its significant cytotoxic and antiproliferative properties.[1][2] Early investigations into its mechanism of action led to the compelling hypothesis that this compound exerted its effects through the selective activation of the delta isoform of Protein Kinase C (PKCδ).[1][3] This hypothesis was driven by observations of cellular responses that mirrored those induced by known PKC activators, such as phorbol (B1677699) esters.
This guide will summarize the quantitative data from these early studies, detail the experimental protocols used to assess PKC-related activity, and provide visualizations to illustrate the proposed signaling pathways and experimental workflows. It will also address the subsequent research that challenged the PKC activation hypothesis and ultimately identified actin as the primary cellular target of this compound.[4]
Data Presentation
The initial research on this compound focused on its potent cytotoxic effects across various cancer cell lines. While direct quantitative data on PKC binding affinity (Kd) or activation constants (EC50) for this compound are notably absent in the literature, the following tables summarize the key cytotoxic data that prompted further investigation into its mechanism of action.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (M) | IC50 (µg/mL) | Reference |
| KB (human oral epidermoid carcinoma) | 4.5 x 10⁻⁸ | - | [2] |
| P388 (murine leukemia) | 2.0 x 10⁻⁸ | - | [2] |
| Normal Endothelial Cells | 2.2 x 10⁻⁸ | - | [2] |
| B16 (murine melanoma) | - | 0.03 - 0.32 | [1] |
| HT29 (human colorectal adenocarcinoma) | - | 0.03 - 0.32 | [1] |
| NSCLC-N6 (human non-small cell lung carcinoma) | - | 0.03 - 0.32 | [1] |
Experimental Protocols
The following sections detail the key experimental methodologies that were central to the early investigation of this compound's effects and the hypothesis of its role as a PKC activator.
PKC Translocation Assay
One of the key pieces of evidence supporting the PKC activation hypothesis was the observation of PKCδ translocation. This was assessed using immunofluorescence microscopy.
Objective: To visualize the subcellular localization of PKC isozymes in response to treatment with this compound, often in comparison to a known PKC activator like phorbol 12-myristate 13-acetate (PMA).
Protocol:
-
Cell Culture and Treatment: Cells (e.g., HL60 or IEC-18) are cultured on glass coverslips.[3][5]
-
The cells are then treated with either this compound (at a concentration such as 50 nM), PMA as a positive control, or a vehicle control for a specified duration (e.g., 48 hours).[3]
-
Fixation and Permeabilization: Following treatment, the cells are washed with a phosphate-buffered saline (PBS) solution.
-
The cells are then fixed using a solution of 4% paraformaldehyde in PBS.
-
After fixation, the cells are permeabilized with a solution containing a detergent like Triton X-100 (e.g., 0.1% in PBS) to allow antibodies to access intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for the PKC isozyme of interest (e.g., PKCδ).
-
After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Microscopy: The coverslips are mounted on microscope slides, and the subcellular localization of the fluorescently labeled PKC isozyme is visualized using a fluorescence microscope. A translocation from the cytosol to a specific cellular compartment (e.g., the nucleus or plasma membrane) is indicative of activation.[3]
Cell Cycle Analysis
The antiproliferative effects of this compound were quantified by analyzing its impact on the cell cycle, often using flow cytometry.
Objective: To determine the phase of the cell cycle at which this compound arrests cell proliferation.
Protocol:
-
Cell Treatment: A population of asynchronously growing cells is treated with this compound at a specific concentration.
-
Cell Harvesting and Fixation: After the treatment period, the cells are harvested and fixed, typically with cold ethanol, which also permeabilizes the cells.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The resulting data is plotted as a histogram of DNA content. Cells in the G1 phase of the cell cycle will have a 2n DNA content, cells in the G2 and M phases will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. An accumulation of cells in a particular phase (e.g., G2/M) indicates a cell cycle arrest at that point.[3]
Visualizations
The following diagrams illustrate the key concepts and workflows from the early research on this compound.
The Shift in Paradigm: From PKC to Actin
While the initial evidence was suggestive, further and more direct investigations failed to substantiate the hypothesis that this compound is a direct activator of PKCδ. One pivotal study demonstrated that this compound binds to PKCδ with low affinity and does not activate the kinase in vitro.[4] Furthermore, it did not induce the translocation of a green fluorescent protein (GFP)-tagged PKCδ, a more direct method of observing protein movement in living cells.[4]
This led to a search for alternative cellular targets. The same study that refuted the PKC hypothesis went on to identify actin as the primary cellular receptor of this compound.[4] It was shown that this compound disrupts the actin cytoskeleton, inhibits actin polymerization, and binds directly to monomeric G-actin with high affinity.[4] This discovery provided a more direct and molecularly supported explanation for the potent antiproliferative effects of this compound.
Conclusion
The early research into this compound as a potential protein kinase C activator serves as a critical case study in drug discovery and molecular pharmacology. Although the initial hypothesis was ultimately revised, the experiments conducted during this phase were instrumental in characterizing the biological effects of this novel marine compound. The observation of PKCδ translocation, while not indicative of direct activation, suggested that this compound's effects could involve the PKC signaling pathway, potentially as a downstream consequence of its primary action on actin. Understanding this scientific journey from the initial PKC hypothesis to the definitive identification of actin as the primary target provides a richer context for the ongoing research and development of this compound and its analogs as potential therapeutic agents.
References
- 1. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The polyether bistratene A activates protein kinase C-delta and induces growth arrest in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of protein kinase C-dependent and -independent signaling pathways by bistratene A in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: The X-ray Crystal Structure of the Bistramide A-Actin Complex
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystal structure of the Bistramide A-actin complex, a critical interaction in the study of cytoskeletal dynamics and potential therapeutic development. This compound, a potent antiproliferative marine natural product, exerts its effects through a unique dual mechanism of action: severing actin filaments and sequestering monomeric actin.[1][2] Understanding the atomic-level details of its interaction with actin is paramount for designing novel anticancer agents that target the cytoskeleton.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the this compound-actin interaction.
Table 1: Binding Affinity of this compound and Analogs to Actin
| Compound | Dissociation Constant (Kd) | Method |
| This compound | 7 nM | Isothermal Titration Calorimetry (ITC) |
| Simplified this compound Analog | 9.0 nM | Isothermal Titration Calorimetry (ITC)[3] |
Table 2: Crystallographic Data for the this compound-Actin Complex
| Parameter | Value |
| Resolution | 1.35 Å[4] |
| PDB ID | 2FXU[5] |
Experimental Protocols
This section details the methodologies for key experiments involved in determining the X-ray crystal structure of the this compound-actin complex and characterizing its binding.
Protein Purification
Actin is purified from rabbit muscle acetone (B3395972) powder.[1] The purification process typically involves multiple steps of extraction, polymerization, and depolymerization to obtain highly pure G-actin. For crystallization, a common strategy is to use a complex of actin with a stabilizing protein, such as the gelsolin G1 domain, to prevent polymerization and improve crystal quality.[6]
Detailed Steps:
-
Extraction: Rabbit muscle acetone powder is homogenized in a G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT).
-
Clarification: The homogenate is centrifuged to remove insoluble debris.
-
Polymerization: The G-actin in the supernatant is polymerized to F-actin by the addition of KCl and MgCl₂.
-
Depolymerization: The F-actin pellet is resuspended and dialyzed against a low ionic strength buffer to depolymerize it back to G-actin.
-
Chromatography: The G-actin is further purified using size-exclusion chromatography to remove any remaining contaminants and aggregates.[6]
Co-crystallization of the this compound-Actin Complex
Co-crystallization involves forming the protein-ligand complex prior to setting up crystallization trials.
Detailed Steps:
-
Complex Formation: Purified G-actin is incubated with a molar excess of this compound to ensure saturation of the binding site. The incubation is typically performed on ice for a specific duration.
-
Crystallization Screening: The actin-Bistramide A complex is subjected to high-throughput screening using various commercially available crystallization screens.[7] The vapor diffusion method (hanging or sitting drop) is commonly employed.[7]
-
Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein, precipitant, and additives, as well as the pH.[6]
X-ray Diffraction Data Collection and Structure Determination
Detailed Steps:
-
Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the crystallization drops and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[7] A cryoprotectant is often added to the harvesting buffer.
-
Data Collection: X-ray diffraction data is collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined actin structure as a search model. The initial model is then refined against the collected diffraction data to obtain the final high-resolution structure of the this compound-actin complex.[4]
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and actin.
Detailed Steps:
-
Sample Preparation: Purified G-actin is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe.
-
Titration: The this compound solution is injected into the actin solution in small, precise aliquots.
-
Data Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the molecular interactions of the this compound-actin complex.
Structural Insights from the X-ray Crystal Structure
The high-resolution (1.35 Å) crystal structure of the this compound-actin complex reveals that this compound binds to a deep cleft between subdomains 1 and 3 of G-actin.[4][8] This binding is stabilized by an extensive network of hydrogen bonds between the central segment of this compound and the protein.[4][9] This mode of binding is distinct from many other actin-binding natural products, which often rely more on hydrophobic interactions.[8]
The deep penetration of this compound into the actin cleft provides a structural basis for its potent ability to sequester G-actin and modulate its polymerization.[4] This detailed structural information is invaluable for the rational design of new synthetic analogs with improved potency and selectivity as potential therapeutic agents.[4][8] The dual action of severing existing filaments and preventing the formation of new ones makes this compound and its derivatives compelling candidates for further investigation in cancer chemotherapy.[1][2]
References
- 1. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of this compound-actin complex at a 1.35 angstroms resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Crystallization and preliminary structural characterization of the two actin isoforms of the malaria parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Elucidating the Binding Affinity and Mechanism of Bistramide A with Monomeric G-Actin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bistramide A is a potent marine natural product that exhibits significant antiproliferative activity by targeting the actin cytoskeleton, a critical component for cell structure, motility, and division.[1][2] This technical guide provides a comprehensive overview of the binding interaction between this compound and its primary cellular receptor, monomeric globular actin (G-actin).[3] It consolidates quantitative binding data, details the experimental protocols used for its determination, and illustrates the compound's mechanism of action. The information presented herein is intended to serve as a critical resource for researchers investigating actin dynamics and for professionals in the field of oncology drug development.
Quantitative Binding Affinity Data
The affinity of this compound and its synthetic analogs for G-actin has been quantified primarily through the determination of the equilibrium dissociation constant (K_d). A lower K_d value signifies a higher binding affinity. This compound binds to G-actin with high, nanomolar affinity.[3] The binding interaction is in a 1:1 stoichiometric ratio.[3]
| Compound/Analog | Dissociation Constant (K_d) | Method |
| This compound | 7 nM | Isothermal Titration Calorimetry (ITC) |
| Simplified this compound Analog | 9.0 nM | Not Specified |
| Analog 6 (modified) | 680 nM | Not Specified |
Table 1: Summary of dissociation constants for this compound and its analogs with monomeric G-actin.[1][3][4][5][6]
Mechanism of Action: A Dual Approach to Actin Disruption
This compound employs a unique, dual mechanism of action that disrupts actin homeostasis, leading to potent cytotoxic effects.[1][7][8] This involves both the sequestration of G-actin monomers and the active severing of filamentous actin (F-actin).[1][7][8]
-
G-Actin Sequestration: this compound binds directly and tightly to G-actin.[2][3] This interaction sequesters the monomers, preventing their incorporation into growing actin filaments and thereby inhibiting polymerization.[2][3] X-ray crystallography reveals that this compound inserts deep into the binding cleft between actin subdomains 1 and 3, stabilized by an extensive network of hydrogen bonds and hydrophobic interactions.[9][10]
-
F-Actin Severing: In addition to sequestering monomers, this compound and certain analogs can induce rapid depolymerization by severing existing actin filaments.[1][7] This activity is primarily attributed to the spiroketal and amide subunits of the molecule.[7]
-
Covalent Modification: The enone subunit of the natural this compound molecule is capable of covalent modification of the actin protein, which further enhances its cytotoxic potency.[1][7]
The culmination of these effects is a catastrophic disruption of the actin cytoskeleton, which impairs essential cellular processes like cell division (cytokinesis) and cell cycle progression, ultimately leading to the observed antiproliferative activity.[1]
Experimental Protocols
The characterization of the this compound-actin interaction relies on several key biophysical and biochemical assays. Detailed methodologies are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[11][12][13]
Objective: To quantitatively measure the binding affinity of this compound to monomeric G-actin.
Materials:
-
Microcalorimeter (e.g., MicroCal ITC200)[12]
-
Purified monomeric G-actin
-
This compound
-
Identical, degassed dialysis buffer for both protein and ligand (e.g., G-buffer: 5 mM Tris pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)[14]
-
Hamilton syringes
Protocol:
-
Sample Preparation:
-
Dialyze purified G-actin extensively against the chosen ITC buffer. The final ligand solution (this compound) must be prepared in the exact same buffer to minimize heats of dilution.[12]
-
Determine the precise concentrations of G-actin and this compound using a reliable method (e.g., BCA assay for protein, UV-Vis for ligand).
-
Degas all solutions immediately before use to prevent air bubbles.[12]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and reference cell with buffer.
-
-
Loading:
-
Titration:
-
Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Execute a series of subsequent injections (e.g., 19 injections of 2 µL each) at spaced intervals (e.g., 150 seconds) to allow the system to return to thermal equilibrium.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer-filled sample cell to measure the heat of dilution. This value will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to G-actin.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_d, n, and ΔH.
-
Fluorescence Spectroscopy for Actin Depolymerization
This assay uses pyrene-labeled G-actin, whose fluorescence intensity increases dramatically upon polymerization into F-actin. Compounds that sever F-actin or sequester G-actin will cause a decrease in fluorescence.
Objective: To monitor the effect of this compound on the stability of pre-formed F-actin.
Materials:
-
Fluorometer with excitation/emission wavelengths for pyrene (B120774) (e.g., Ex: 365 nm, Em: 407 nm)
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
G-Buffer (as above)
-
This compound stock solution
Protocol:
-
Prepare F-actin:
-
Mix unlabeled G-actin with a small percentage (5-10%) of pyrene-labeled G-actin in G-buffer.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Incubate at room temperature for at least 1 hour to allow polymerization to reach a steady state. The fluorescence should reach a high, stable plateau.
-
-
Assay Execution:
-
Aliquot the F-actin solution into fluorometer cuvettes.
-
Establish a stable baseline fluorescence reading for several minutes.
-
Add a specific concentration of this compound (or buffer as a control) to the cuvette and mix gently.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 30-60 minutes).
-
-
Data Analysis:
-
A rapid decrease in pyrene fluorescence indicates F-actin depolymerization or severing.[8]
-
Plot fluorescence intensity versus time for different concentrations of this compound.
-
The rate of fluorescence decay can be used to compare the relative potencies of different compounds.
-
In Vitro F-Actin Visualization by Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization of individual actin filaments near a surface, making it ideal for observing severing events in real-time.[7][8]
Objective: To directly observe the severing of F-actin filaments by this compound.
Materials:
-
TIRF microscope system
-
Flow cells or coverslips coated to allow actin filament attachment
-
Fluorescently labeled G-actin (e.g., Alexa Fluor 488 phalloidin (B8060827) stained or actin labeled with a fluorescent dye)
-
Polymerization and imaging buffers
-
This compound
Protocol:
-
Flow Cell Preparation: Prepare and assemble microscope flow cells.
-
Filament Formation and Immobilization:
-
Polymerize fluorescently labeled G-actin to form stable F-actin filaments.
-
Introduce the F-actin solution into the flow cell and allow filaments to adhere to the surface.
-
Wash with imaging buffer to remove unattached filaments.
-
-
Imaging:
-
Mount the flow cell on the TIRF microscope and bring the filaments into focus.
-
Acquire images at a set time interval (e.g., every 5-10 seconds) to establish a baseline of stable filaments.
-
-
Compound Addition:
-
Introduce this compound in imaging buffer into the flow cell while continuously acquiring images.
-
-
Data Analysis:
-
Analyze the resulting time-lapse movie.
-
Observe for the appearance of breaks along the length of the filaments and their subsequent shortening, which are direct evidence of severing.[7]
-
Quantify the number of severing events per unit length of filament over time.
-
Conclusion
This compound is a powerful chemical probe and a potential therapeutic lead that targets the actin cytoskeleton through a sophisticated dual mechanism. It exhibits high-affinity, stoichiometric binding to G-actin, leading to its sequestration, and also actively severs F-actin filaments. This combined action results in a profound disruption of cellular actin dynamics, providing a clear molecular basis for its potent antiproliferative effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this compound, its analogs, and other novel actin-binding agents, facilitating deeper insights into cytoskeletal regulation and the development of new anticancer therapies.
References
- 1. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structure of this compound-actin complex at a 1.35 angstroms resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
The Potent Antiproliferative Properties of Bistramide A: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth overview of the antiproliferative properties of Bistramide A, a marine natural product, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this potent cytotoxic agent. Herein, we present a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways affected by this compound.
Executive Summary
This compound, a polyether macrolide isolated from the urochordate Lissoclinum bistratum, has demonstrated significant antiproliferative activity across a range of cancer cell lines. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell division, motility, and morphology. By binding to globular actin (G-actin), this compound inhibits actin polymerization and promotes the disassembly of filamentous actin (F-actin), leading to a cascade of events that culminate in cell cycle arrest and inhibition of cancer cell proliferation. This guide consolidates the available data on its efficacy and provides detailed methodologies for its study.
Data Presentation: Antiproliferative Activity of this compound
The cytotoxic effects of this compound have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below.
| Cancer Cell Line | Cell Type | IC50 (µg/mL) | IC50 (nM)¹ | Citation |
| KB | Human Epidermoid Carcinoma | 0.03 - 0.32 | ~51 - 548 | [1] |
| P388 | Murine Leukemia | 0.03 - 0.32 | ~51 - 548 | [1] |
| P388/dox | Doxorubicin-resistant Murine Leukemia | 0.03 - 0.32 | ~51 - 548 | [1] |
| B16 | Murine Melanoma | 0.03 - 0.32 | ~51 - 548 | [1] |
| HT29 | Human Colorectal Adenocarcinoma | 0.03 - 0.32 | ~51 - 548 | [1] |
| NSCLC-N6 | Non-Small Cell Lung Carcinoma | 0.03 - 0.32 | ~51 - 548 | [1] |
| A2780 | Human Ovarian Cancer | 0.15 | 260 | [2] |
| UO-31 | Human Renal Carcinoma | Not specified² | Not specified² | [1][3] |
| SF-295 | Human Glioblastoma | Not specified² | Not specified² | [1][3] |
¹ Calculated based on a molecular weight of 583.7 g/mol for this compound. ² Studies on UO-31 and SF-295 cell lines were conducted with a stereoisomer of this compound, which showed enhanced potency, but specific IC50 values for the natural product were not provided in the search results.[1][3]
Experimental Protocols
To facilitate further research into the antiproliferative effects of this compound, this section provides detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell population and generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Mechanism of Action
This compound exerts its antiproliferative effects by directly targeting the actin cytoskeleton, a fundamental component of cellular architecture and function. The disruption of actin dynamics interferes with critical cellular processes, including cell division and signaling.
This compound's Interaction with the Actin Cytoskeleton
This compound binds to monomeric G-actin, preventing its polymerization into F-actin filaments. This sequestration of G-actin shifts the equilibrium towards F-actin depolymerization, leading to a collapse of the cellular actin network. This mechanism is distinct from other actin-targeting agents, highlighting this compound's unique mode of action.[4]
Impact on Cell Cycle Progression
The integrity of the actin cytoskeleton is crucial for the successful completion of the cell cycle, particularly during cytokinesis. By disrupting actin filaments, this compound induces a blockade in the G1 phase of the cell cycle, preventing cells from progressing to the S phase (DNA synthesis) and subsequently dividing.[5][6] This G1 arrest is a key contributor to its antiproliferative properties.
Visualization of Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-induced antiproliferation.
References
- 1. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Bistramides from Trididemnum cyclops from Madagascar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 35-member stereoisomer library of this compound: evaluation of effects on actin state, cell cycle and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced irreversible arrest of cell proliferation in a non-small-cell bronchopulmonary carcinoma is similar to induction of terminal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Bistramide A and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis protocols for the potent marine natural product Bistramide A and its stereoisomers. The document details the synthetic strategies developed by leading research groups, focusing on the convergent assembly of three key fragments: a substituted tetrahydropyran (B127337), a unique γ-amino acid linker, and a complex spiroketal moiety. Detailed experimental protocols for key transformations and tabulated quantitative data are presented to facilitate comparison and application in a research and development setting.
Retrosynthetic Analysis of this compound
The total synthesis of this compound is generally approached through a convergent strategy, disconnecting the molecule at the two amide bonds. This retrosynthesis yields three primary building blocks: the C1-C13 tetrahydropyran fragment, the C14-C18 γ-amino acid fragment, and the C19-C40 spiroketal fragment. This approach allows for the independent synthesis of each complex fragment, which are then coupled in the final stages of the synthesis. The stereochemical complexity of this compound, with its eleven stereocenters, necessitates highly stereocontrolled synthetic routes for each fragment.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the C1-C13 Tetrahydropyran Fragment
The synthesis of the highly substituted tetrahydropyran core of this compound has been a significant challenge. The Panek group developed a powerful [4+2]-annulation of enantioenriched crotylsilanes with aldehydes to construct the dihydropyran ring with excellent stereocontrol.[1] This methodology was instrumental in their synthesis of a 35-member library of this compound stereoisomers, allowing for the systematic variation of stereocenters within the tetrahydropyran fragment.[1]
Key Transformation Workflow: Panek's [4+2]-Annulation
Caption: Panek's workflow for tetrahydropyran synthesis.
Experimental Protocol: Representative [4+2]-Annulation (Panek et al.) [1]
To a solution of the aldehyde (1.0 equiv) and the chiral crotylsilane (1.2 equiv) in CH₂Cl₂ at -78 °C is added a solution of a Lewis acid (e.g., Sc(OTf)₃, 0.1 equiv) in CH₂Cl₂. The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours) until complete consumption of the starting material is observed by TLC analysis. The reaction is then quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the dihydropyran product.
Table 1: Quantitative Data for the Synthesis of Tetrahydropyran Fragments and Stereoisomers
| Entry | Aldehyde | Crotylsilane Stereoisomer | Lewis Acid | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | β-Benzyloxy-α-methylpropanal | (E,Z)-Crotylsilane | Sc(OTf)₃ | 75 | >95:5 | [1] |
| 2 | β-Benzyloxy-α-methylpropanal | (E,E)-Crotylsilane | Sc(OTf)₃ | 82 | >95:5 | [1] |
| 3 | Glyceraldehyde Acetonide | (Z,E)-Crotylsilane | BF₃·OEt₂ | 68 | 90:10 | [1] |
Synthesis of the C14-C18 γ-Amino Acid Fragment
The central γ-amino acid fragment provides the crucial linkage between the tetrahydropyran and spiroketal moieties. The Crimmins group utilized a stereoselective aldol (B89426) addition of a chlorotitanium enolate of an N-acylthiazolidinethione to an aldehyde to set the desired stereocenters.[2] This method provides high levels of diastereoselectivity and allows for the synthesis of the required amino acid precursor in good yield.[2]
Key Transformation Workflow: Crimmins' Aldol Approach
Caption: Crimmins' workflow for γ-amino acid synthesis.
Experimental Protocol: Asymmetric Aldol Reaction (Crimmins et al.) [2]
To a solution of the N-acylthiazolidinethione (1.0 equiv) in CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv). The resulting solution is stirred for 5 minutes, followed by the addition of Hunig's base (1.2 equiv). The mixture is stirred for 1 hour at -78 °C, and then a solution of the aldehyde (1.5 equiv) in CH₂Cl₂ is added dropwise. The reaction is stirred for an additional 2-4 hours at -78 °C before being quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct.
Table 2: Quantitative Data for the Synthesis of the γ-Amino Acid Fragment
| Entry | N-Acylthiazolidinethione | Aldehyde | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | N-Propionylthiazolidinethione | Acrolein | 85 | >98:2 | [2] |
| 2 | N-Butyrylthiazolidinethione | Crotonaldehyde | 78 | 95:5 | [2] |
Synthesis of the C19-C40 Spiroketal Fragment
The construction of the complex spiroketal fragment of this compound has been addressed by various synthetic strategies. The Reddy group reported a convergent approach featuring the construction of the spiroketal subunit by the hydrolysis of a dialkylated tosylmethyl isocyanide (TosMIC) derivative.[3] This method allows for the efficient assembly of the bicyclic spiroketal core.
Key Transformation Workflow: Reddy's Spiroketalization
Caption: Reddy's workflow for spiroketal synthesis.
Experimental Protocol: TosMIC-based Spiroketal Synthesis (Reddy et al.) [3]
To a solution of TosMIC (1.0 equiv) in a mixture of DME and t-BuOH at 0 °C is added NaH (2.2 equiv) portionwise. The mixture is stirred for 30 minutes, and then a solution of the first halohydrin derivative (1.1 equiv) in DME is added. The reaction is stirred for 12 hours at room temperature. After cooling to 0 °C, additional NaH (1.1 equiv) is added, followed by the second halohydrin derivative (1.1 equiv). The reaction mixture is stirred for another 12 hours at room temperature. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude dialkylated intermediate is then dissolved in a mixture of THF and aqueous HCl and heated to reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The organic extracts are dried, concentrated, and purified by column chromatography to afford the spiroketal.
Table 3: Quantitative Data for Key Fragment Coupling and Final Deprotection
| Entry | Coupling Partners | Coupling Reagent | Yield (%) | Deprotection Conditions | Final Yield (%) | Reference |
| 1 | Tetrahydropyran-acid and γ-amino acid-amine | PyBOP, DIPEA | 85 | - | - | [1] |
| 2 | C1-C18 fragment and Spiroketal-amine | HATU, DIPEA | 78 | - | - | [2] |
| 3 | C1-C18 acid and C19-C40 amine | PyBOP | 65 | PPTS, MeOH | 79 | [3] |
Conclusion
The total syntheses of this compound and its stereoisomers represent significant achievements in modern organic chemistry. The convergent strategies developed by the Panek, Crimmins, and Reddy groups, among others, provide efficient and stereocontrolled access to this complex natural product. The methodologies detailed in these application notes, particularly the asymmetric annulation, aldol, and spiroketalization reactions, are powerful tools for the construction of complex molecular architectures. The availability of synthetic routes to a diverse range of stereoisomers is crucial for structure-activity relationship studies and the development of new therapeutic agents based on the Bistramide scaffold.
References:
[1] Wrona, I. E.; Lowe, J. T.; Turbyville, T. J.; Johnson, T. R.; Beignet, J.; Beutler, J. A.; Panek, J. S. J. Org. Chem.2009 , 74 (5), 1897–1916. [2] Crimmins, M. T.; DeBaillie, A. C. J. Am. Chem. Soc.2006 , 128 (15), 4936–4937. [3] Yadav, J. S.; Reddy, B. V. S.; Rao, K. V.; Reddy, K. S. Org. Lett.2007 , 9 (22), 4587–4590.
References
- 1. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound by Crimmins [organic-chemistry.org]
- 3. Synthesis of a 35-member stereoisomer library of this compound: evaluation of effects on actin state, cell cycle and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bistramide A as a Tool for Studying Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistramide A is a potent marine natural product that serves as a powerful chemical tool for investigating the intricate dynamics of the actin cytoskeleton. Its unique dual mechanism of action—severing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers—makes it an invaluable probe for dissecting cellular processes reliant on actin polymerization and depolymerization.[1][2][3] These processes are fundamental to cell motility, division, and the maintenance of cell shape, and their dysregulation is a hallmark of various diseases, including cancer.[4] This document provides detailed application notes and experimental protocols for utilizing this compound in actin-related research.
Mechanism of Action
This compound exerts its effects on the actin cytoskeleton through a sophisticated dual mechanism:
-
F-actin Severing: The spiroketal and amide subunits of this compound are crucial for the rapid disassembly of existing actin filaments.[1][2] This severing activity leads to a swift reduction in cellular F-actin levels.
-
G-actin Sequestration: this compound binds with high affinity to G-actin monomers in a 1:1 ratio, preventing their incorporation into growing filaments.[4][5] The enone subunit of this compound can covalently modify G-actin, further enhancing its cytotoxic effects by irreversibly sequestering the monomers.[1][2]
This combined action results in a potent disruption of the dynamic equilibrium between F-actin and G-actin, leading to profound effects on cellular structure and function.
Figure 1: Dual mechanism of this compound on actin.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with actin and its cellular effects.
Table 1: Biochemical Parameters of this compound-Actin Interaction
| Parameter | Value | Assay Method | Reference |
| G-actin Binding Affinity (Kd) | 7 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| G-actin Binding Affinity (Kd) | 9.0 nM | Not specified | [6][7] |
| G-actin Binding Stoichiometry | 1:1 | Isothermal Titration Calorimetry (ITC) | [5] |
| Inhibition of G-actin Polymerization | 50-400 nM | In vitro polymerization assays | [8] |
| Induction of F-actin Depolymerization | 120-450 nM | In vitro depolymerization assays | [8] |
Table 2: Cellular Effects of this compound
| Effect | Cell Line | Concentration | Assay Method | Reference |
| Potent Antiproliferative Activity | Various tumor cell lines | 0.03–0.32 µg/ml (IC50) | Cell Viability Assays | [4] |
| Actin Depolymerization | A549 | 5x GI50 value | Fluorescence Microscopy | [1][3] |
| Cell Cycle Block | NSCLC-N6 | Not specified | Cytofluorimetric Analysis | [9] |
| Recommended Cellular Concentration | - | 50-100 nM | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on actin dynamics are provided below.
Protocol 1: In Vitro Actin Polymerization/Depolymerization Assay using Pyrene-Labeled Actin
This assay measures the change in fluorescence of pyrene-labeled G-actin as it polymerizes into F-actin. This compound's effect on this process can be quantified.
Materials:
-
Rabbit muscle actin (lyophilized)
-
Pyrene-labeled actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Actin Preparation: Reconstitute lyophilized rabbit muscle actin and pyrene-labeled actin in G-buffer to a final concentration of 1 mg/mL. Mix to achieve a 5-10% pyrene-actin to unlabeled actin ratio. Incubate on ice for 1 hour to depolymerize any existing filaments. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining F-actin. Use the supernatant containing G-actin.
-
Assay Setup: In a 96-well black plate, add G-actin to a final concentration of 2-4 µM. Add varying concentrations of this compound (e.g., 50-400 nM) or DMSO as a control.
-
Initiate Polymerization: Add 1/10th volume of 10x Polymerization Buffer to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorometer pre-warmed to 25°C. Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 407 nm every 30-60 seconds for 1-2 hours.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. For depolymerization assays, pre-form F-actin and then add this compound, monitoring the decrease in fluorescence.
Figure 2: Pyrene-actin polymerization assay workflow.
Protocol 2: Visualization of F-actin Severing by Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of individual actin filaments near the coverslip surface, enabling the real-time observation of filament severing by this compound.[1]
Materials:
-
G-actin containing 25% TMR-actin and 10% biotin-functionalized actin[3]
-
Streptavidin-coated glass slides[3]
-
TIRF buffer (e.g., 10 mM imidazole (B134444) pH 7.4, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP, 15 mM glucose, 20 µg/mL catalase, 100 µg/mL glucose oxidase, 0.5% methylcellulose)
-
This compound
-
TIRF microscope
Procedure:
-
Filament Preparation and Immobilization: Polymerize the G-actin mixture to form biotinylated, fluorescently labeled F-actin. Immobilize the filaments on streptavidin-coated glass slides.[3]
-
Imaging Setup: Mount the slide on the TIRF microscope. Acquire baseline images of the immobilized F-actin filaments.
-
Treatment: Gently perfuse the chamber with TIRF buffer containing the desired concentration of this compound (e.g., 1.5 µM).[10]
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to visualize the severing of actin filaments in real-time.[3][10]
-
Analysis: Analyze the time-lapse series to quantify the number of filament breaks per unit length of actin filament over time.
Protocol 3: Cellular F-actin Staining and Visualization
This protocol allows for the visualization of changes in the actin cytoskeleton within cells treated with this compound.
Materials:
-
A549 cells (or other adherent cell line)
-
Cell culture medium
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate A549 cells on glass coverslips and allow them to adhere overnight. Treat the cells with this compound at a concentration of 5 times the GI50 value for 2 hours.[3] Include a DMSO-treated control.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash with PBS and then incubate with a solution containing fluorescently labeled phalloidin (to stain F-actin) and DAPI (to stain nuclei) for 30-60 minutes at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope. Compare the actin filament structures between control and this compound-treated cells.
Signaling Pathways and Broader Applications
The actin cytoskeleton is a central hub for numerous signaling pathways. By perturbing actin dynamics, this compound can be used to investigate the role of the cytoskeleton in various cellular processes.
References
- 1. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Measurement of Bistramide A-Induced Actin Depolymerization
Introduction
Bistramide A is a marine natural product known for its potent antiproliferative effects, making it a subject of interest in cancer research and cell biology.[1][2] Its primary cellular target is actin, a critical protein component of the eukaryotic cytoskeleton responsible for cell shape, motility, and division.[1] this compound exerts its effects through a dual mechanism of action: it severs filamentous actin (F-actin) and covalently sequesters monomeric actin (G-actin), leading to a net depolymerization of the actin cytoskeleton.[3][4]
These application notes provide detailed protocols for two robust in vitro assays designed to measure and quantify the actin depolymerization activity of this compound: the Pyrene-Actin Depolymerization Assay and a Fluorescence Microscopy-Based F-Actin Severing Assay.
Mechanism of Action: this compound
This compound's interaction with actin is multifaceted. The molecule binds directly to G-actin with high affinity, preventing its incorporation into filaments.[1][2] Concurrently, it interacts with F-actin, inducing severing and subsequent disassembly.[3][4] The enone subunit of this compound is responsible for the covalent modification and sequestration of G-actin, while the combination of its spiroketal and amide components is sufficient for the rapid disassembly of actin filaments.[3][4]
Caption: this compound's dual mechanism targeting both G-actin and F-actin.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound's interaction with actin, derived from various in vitro studies.
| Parameter | Value | Method Used | Reference |
| G-Actin Binding Affinity (Kd) | 7 nM | Affinity Chromatography | [1] |
| G-Actin Binding Affinity (Kd) of Analog | 9.0 nM | Not Specified | [5][6] |
| Effective Concentration (F-actin depolymerization) | 120 - 450 nM | F-actin depolymerization assays | [7] |
| Effective Concentration (G-actin polymerization inhibition) | 50 - 400 nM | G-actin polymerization experiments | [7] |
| Stoichiometry of Binding | 1:1 (this compound : G-actin) | Not Specified | [1] |
Application Note 1: Pyrene-Actin Depolymerization Assay
Principle
This assay is a widely used method to monitor actin polymerization and depolymerization dynamics in real-time.[8][9] It utilizes actin monomers covalently labeled with N-(1-pyrene) iodoacetamide.[9] Monomeric pyrene-G-actin exhibits low fluorescence. Upon polymerization into F-actin, the local environment of the pyrene (B120774) moiety changes, leading to a significant (up to 20-fold) increase in fluorescence intensity.[9] When a depolymerizing agent like this compound is introduced to pre-formed pyrene-labeled F-actin, the subsequent disassembly into monomers results in a measurable decrease in fluorescence, which is proportional to the rate of depolymerization.[3][10]
Experimental Workflow Diagram
Caption: Workflow for the this compound-induced pyrene-actin depolymerization assay.
Detailed Protocol
Materials:
-
Pyrene-labeled muscle actin (e.g., Cytoskeleton Inc., Cat. #AP05)
-
Unlabeled muscle actin (e.g., Cytoskeleton Inc., Cat. #AKL99)
-
General Actin Buffer (G-Buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT
-
Actin Polymerization Buffer (P-Buffer): 50 mM KCl, 2 mM MgCl₂, 1 mM ATP
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at ~365 nm and emission at ~410 nm
Procedure:
-
Actin Preparation:
-
Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a stock concentration of ~10 µM (0.4 mg/mL).
-
Mix unlabeled and pyrene-labeled actin to achieve a 10% pyrene-labeled actin solution. This conserves the labeled protein while providing a robust signal.[9]
-
Incubate the actin solution on ice for 1 hour to ensure depolymerization into monomeric G-actin.
-
Clarify the G-actin solution by centrifugation at 100,000 x g for 1 hour at 4°C to remove any aggregates.[11] Collect the supernatant.
-
-
F-Actin Polymerization:
-
Initiate polymerization by adding 1/10th volume of 10X P-Buffer to the G-actin solution. The final actin concentration should be around 4 µM.[12]
-
Transfer the solution to a black 96-well plate.
-
Incubate at room temperature for at least 1 hour, protected from light, to allow polymerization to reach a steady state.[13] Confirm polymerization is complete by monitoring fluorescence until a stable plateau is reached.
-
-
Depolymerization Assay:
-
Prepare serial dilutions of this compound in G-Buffer. Also, prepare a vehicle control (DMSO in G-Buffer).
-
To initiate the depolymerization measurement, add 10 µL of the this compound dilution (or vehicle control) to the wells containing the pre-formed F-actin.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure fluorescence kinetically (e.g., every 30 seconds) for 30-60 minutes at an excitation wavelength of ~365 nm and an emission wavelength of ~410 nm.[12][13][14]
-
-
Data Analysis:
-
Normalize the fluorescence values to the starting fluorescence at time zero (immediately after compound addition).
-
Plot the normalized fluorescence intensity versus time for each concentration of this compound.
-
The rate of depolymerization can be calculated from the initial slope of the fluorescence decay curve.
-
Application Note 2: Fluorescence Microscopy-Based F-Actin Severing Assay
Principle
This assay allows for the direct visualization of actin filament disassembly.[15] F-actin is labeled with a fluorescent probe, such as a phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) or by polymerizing fluorescently-labeled actin monomers. When this compound is added, its severing activity can be observed as the long actin filaments are rapidly broken down into shorter fragments, eventually leading to a decrease in the overall number and length of visible filaments. Total Internal Reflection Fluorescence (TIRF) microscopy is particularly powerful for this application as it excites fluorophores only in a thin layer near the coverslip, reducing background noise and allowing for high-resolution imaging of individual filaments.[4]
Detailed Protocol
Materials:
-
Unlabeled actin
-
Biotinylated actin
-
Alexa Fluor 488-labeled actin
-
Phalloidin-Alexa Fluor 488
-
G-Buffer (as above)
-
P-Buffer (as above)
-
TIRF Buffer: 10 mM Imidazole pH 7.4, 50 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA, 0.1 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/mL catalase, 100 µg/mL glucose oxidase
-
This compound stock solution (in DMSO)
-
Microscope coverslips and slides
-
Biotin-BSA and Neutravidin
-
Fluorescence microscope (standard epifluorescence or TIRF microscope)
Procedure:
-
Flow Cell Preparation:
-
Create a flow cell by affixing a coverslip to a microscope slide with double-sided tape, leaving a channel for solutions.
-
Incubate the channel with Biotin-BSA for 5 minutes.
-
Wash with P-Buffer.
-
Incubate with Neutravidin for 5 minutes. This creates a surface that will bind biotinylated actin filaments.
-
Wash thoroughly with P-Buffer.
-
-
Preparation of Labeled F-Actin:
-
Prepare a solution of G-actin containing a mix of unlabeled, biotinylated, and Alexa Fluor-labeled actin monomers in G-buffer.
-
Initiate polymerization by adding 1/10th volume of 10X P-Buffer.
-
Allow polymerization to proceed for 1 hour at room temperature.
-
(Alternative) Polymerize unlabeled actin first, then stabilize and label the filaments by adding a 1:1 molar ratio of Phalloidin-Alexa Fluor 488.
-
-
Filament Immobilization and Imaging:
-
Introduce the fluorescent F-actin solution into the prepared flow cell and incubate for 5-10 minutes to allow the biotinylated filaments to bind to the neutravidin-coated surface.
-
Gently wash out the unbound filaments with TIRF buffer.
-
Mount the slide on the microscope and acquire initial images of the stable, full-length actin filaments.
-
-
Depolymerization Assay:
-
Introduce a solution of this compound (e.g., 200 nM) in TIRF buffer into the flow cell.
-
Immediately begin acquiring a time-lapse series of images to visualize the effect on the filaments.
-
Observe the severing of filaments (appearance of breaks and shorter filaments) and their subsequent disappearance over time.
-
-
Data Analysis:
-
Analyze the image series to quantify changes in filament length, number, and density over time.
-
The rate of severing can be determined by counting the number of new filament ends that appear per unit of time.
-
References
- 1. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Actin polymerization assay | Andex [andexbiotech.com]
- 9. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. udspace.udel.edu [udspace.udel.edu]
- 12. Actin depolymerization assay [bio-protocol.org]
- 13. Actin Polymerization/Depolymerization Assay Kit (ab239724) is not available | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Basic Methods to Visualize Actin Filaments In Vitro Using Fluorescence Microscopy for Observation of Filament Severing and Bundling | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Bistramide A: Cell Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistramide A is a marine-derived polyether lactam with potent antiproliferative and cytotoxic properties. Its primary mechanism of action involves the disruption of the actin cytoskeleton. This compound achieves this through a dual action: severing filamentous actin (F-actin) and sequestering monomeric actin (G-actin)[1][2][3]. This interference with actin dynamics leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis, making it a compound of significant interest in cancer research and drug development[1][4].
These application notes provide detailed methodologies for assessing the effects of this compound on cell viability and cytotoxicity using standard in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and Annexin V and Caspase-3 assays for the detection of apoptosis.
Mechanism of Action: Targeting the Actin Cytoskeleton
This compound's potent biological activity stems from its unique interaction with actin, a critical component of the eukaryotic cytoskeleton involved in cell shape, motility, and division[5]. The molecule binds to G-actin with high affinity, preventing its polymerization into F-actin filaments[5]. Furthermore, it actively severs existing F-actin filaments[1][2][3]. This disruption of the delicate equilibrium between G-actin and F-actin has profound consequences for the cell, leading to a cascade of events culminating in cell death.
Caption: Mechanism of this compound-induced cytotoxicity.
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 | Reference |
| KB | Oral Carcinoma | 4.5 x 10⁻⁸ M | [6] |
| P388 | Murine Leukemia | 2.0 x 10⁻⁸ M | [6] |
| NSCLC-N6 | Non-Small Cell Lung Carcinoma | 0.03 - 0.32 µg/mL | [2] |
| B16 | Murine Melanoma | 0.03 - 0.32 µg/mL | [2] |
| HT29 | Human Colorectal Adenocarcinoma | 0.03 - 0.32 µg/mL | [2] |
| UO-31 | Renal Carcinoma | 77 nM | [5] |
| SF-295 | CNS Tumor | Not specified | [5] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.
Apoptosis Detection Assays
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
Caption: Workflow for Annexin V apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, add cell lysate to each well. Add the Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: The signal is proportional to the Caspase-3 activity in the sample. Express results as fold-change relative to the untreated control.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cytotoxic and pro-apoptotic effects of this compound. By systematically applying these assays, researchers can gain valuable insights into the cellular responses to this potent marine natural product, aiding in its further development as a potential therapeutic agent. It is recommended to optimize assay conditions, such as cell density and incubation times, for each specific cell line used.
References
- 1. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced irreversible arrest of cell proliferation in a non-small-cell bronchopulmonary carcinoma is similar to induction of terminal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a 35-member stereoisomer library of this compound: evaluation of effects on actin state, cell cycle and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Bistramide A's Impact on Actin Filaments Using TIRF Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistramide A, a marine natural product, exhibits potent antiproliferative effects by targeting the actin cytoskeleton, a critical component for cell structure, motility, and division. Understanding the precise mechanism of action of such compounds is paramount for their development as potential therapeutic agents. Total Internal Reflection Fluorescence (TIRF) microscopy offers a powerful tool for the direct, real-time visualization of molecular interactions at the single-filament level, providing unprecedented insights into the dynamic effects of drugs on actin filaments. This document provides detailed application notes and protocols for utilizing TIRF microscopy to elucidate the effects of this compound on actin filament dynamics.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a dual mechanism of action that disrupts the delicate equilibrium of actin polymerization and depolymerization.[1][2] It both severs existing actin filaments (F-actin) and sequesters monomeric actin (G-actin), effectively inhibiting the formation of new filaments.[1][2][3] This combined activity leads to a rapid collapse of the cellular actin network, ultimately inducing cell cycle arrest and apoptosis.[1]
The molecular interaction involves this compound binding to the barbed end of the actin monomer, a critical site for filament elongation.[3] X-ray crystallography has revealed that this compound inserts deep into a pocket on actin, engaging in multiple polar contacts, a binding mode distinct from many other actin-targeting natural products.[3]
Key Applications of TIRF Microscopy in Studying this compound
TIRF microscopy is ideally suited for studying the effects of this compound on actin filaments for several reasons:
-
High Signal-to-Noise Ratio: TIRF excites only a thin layer of the sample near the coverslip, minimizing background fluorescence and enabling the clear visualization of individual actin filaments.[4][5]
-
Real-Time Imaging: The technique allows for the capture of dynamic processes, such as filament growth, shrinkage, and severing events, as they occur in the presence of this compound.[6][7]
-
Quantitative Analysis: Time-lapse TIRF microscopy images provide a wealth of quantitative data on actin dynamics, including polymerization and depolymerization rates, filament length, and the frequency of severing events.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and its analogs on actin filament dynamics as observed by TIRF microscopy.
| Compound | Concentration | Pointed End Elongation Rate (subunits/s) | Barbed End Depolymerization Rate (subunits/s) | Number of Breaks per 100 µm of Filament | Reference |
| Control (DMSO) | - | 0.5 | 0.2 | 0 | [1] |
| This compound (1) | 1 µM | Not specified | Not specified | 12 | [1] |
| Analog 2 | 1 µM | Not specified | Not specified | 10 | [1] |
| Analog 3 | 1 µM | Not specified | Not specified | 8 | [1] |
| Analog 4 | 1 µM | Not specified | Not specified | 3 | [1] |
| Analog 5 | 1 µM | Not specified | Not specified | 2 | [1] |
Standard deviations for elongation and depolymerization rates are reported to be 0.4–0.6 subunits/s and 0.1–0.3 subunits/s, respectively.[1]
Experimental Protocols
Protocol 1: In Vitro Reconstitution of Actin Filaments for TIRF Microscopy
This protocol describes the preparation of stabilized, fluorescently labeled actin filaments for visualization by TIRF microscopy.
Materials:
-
Monomeric actin (e.g., rabbit skeletal muscle actin)
-
Fluorescently labeled actin (e.g., Alexa Fluor 488-labeled actin)
-
TIRF buffer (10 mM imidazole, pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/mL catalase, 100 µg/mL glucose oxidase)
-
Phalloidin (B8060827) (for filament stabilization)
-
Microfluidic flow cells or custom-made flow chambers
-
TIRF microscope system
Procedure:
-
Actin Polymerization:
-
Prepare a solution of G-actin at a final concentration of 10 µM, with 10% fluorescently labeled G-actin.
-
Initiate polymerization by adding 1/10 volume of polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Incubate at room temperature for 1 hour to allow filament formation.
-
-
Filament Stabilization:
-
Add an equimolar concentration of phalloidin to the polymerized actin to stabilize the filaments.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Flow Cell Preparation:
-
Clean glass coverslips and assemble the flow cell.
-
Passivate the surface with a solution of PLL-PEG to prevent non-specific binding of proteins.
-
-
Filament Immobilization:
-
Introduce the stabilized, fluorescently labeled actin filaments into the flow cell.
-
Allow the filaments to adhere to the surface for 5-10 minutes.
-
Wash the chamber with TIRF buffer to remove unbound filaments.
-
Protocol 2: Visualizing the Effect of this compound on Pre-formed Actin Filaments
This protocol details the procedure for observing the severing activity of this compound on stabilized actin filaments.
Materials:
-
Immobilized, fluorescently labeled actin filaments (from Protocol 1)
-
This compound stock solution (in DMSO)
-
TIRF buffer
-
TIRF microscope system equipped with an EMCCD camera
Procedure:
-
Microscope Setup:
-
Mount the flow cell on the TIRF microscope stage.
-
Bring the sample into focus and adjust the TIRF angle to achieve optimal illumination of the actin filaments.
-
-
Baseline Imaging:
-
Acquire a time-lapse series of images of the actin filaments in TIRF buffer alone to establish a baseline. Capture images every 5-10 seconds for 5 minutes.
-
-
Introduction of this compound:
-
Prepare the desired concentration of this compound in TIRF buffer.
-
Gently perfuse the this compound solution into the flow cell.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring a time-lapse series of images to capture the dynamic effects of this compound on the actin filaments. Continue imaging for 15-30 minutes or until significant filament disassembly is observed.
-
-
Data Analysis:
-
Analyze the time-lapse images to quantify the number of filament severing events over time. This can be expressed as the number of breaks per unit length of the filament (e.g., breaks per 100 µm).
-
Visualizations
Signaling Pathway
References
- 1. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. photonics.com [photonics.com]
- 6. DSpace [soar.wichita.edu]
- 7. Visualization of Actin Assembly and Filament Turnover by In Vitro Multicolor TIRF Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Bistramide A-Actin Interactions using MALDI-TOF Mass Spectrometry
Abstract
Bistramide A is a potent marine natural product that exhibits significant antiproliferative effects by targeting the actin cytoskeleton. Understanding the molecular interactions between this compound and its primary cellular receptor, actin, is crucial for the development of new therapeutic agents. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound-actin interactions using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This label-free, high-throughput method allows for the direct observation of the non-covalent complex, providing insights into binding stoichiometry and affinity.
Introduction
This compound, a complex polyether macrolide isolated from the marine ascidian Lissoclinum bistratum, demonstrates powerful antiproliferative activity. Its mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell motility, division, and structure.[1] this compound binds to monomeric G-actin, sequestering it and preventing its polymerization into filamentous F-actin.[2][3] Furthermore, it has a dual mode of action that includes both severing existing actin filaments and covalently modifying actin monomers, which enhances its cytotoxic effects.[2][4]
Mass spectrometry (MS) has emerged as a powerful tool for characterizing protein-ligand interactions due to its sensitivity, speed, and ability to analyze non-covalent complexes.[5][6] MALDI-TOF MS, in particular, is well-suited for this application. In this technique, a protein-ligand solution is co-crystallized with a matrix and irradiated with a laser. The protein-ligand complex is desorbed and ionized, and its mass-to-charge ratio (m/z) is determined by its time of flight to a detector.[7] This allows for the direct detection of the intact, non-covalent this compound-actin complex.
This application note outlines the principles, protocols, and data analysis workflow for studying the this compound-actin interaction using MALDI-TOF MS.
Principle of the Assay
The assay is based on the direct detection of the non-covalent complex formed between actin and this compound.
-
Incubation: Purified G-actin is incubated with varying concentrations of this compound in a physiologically relevant buffer to allow complex formation.
-
MALDI Sample Preparation: The incubation mixture is combined with a suitable MALDI matrix (e.g., sinapinic acid) and spotted onto a MALDI target plate. The solvent evaporates, co-crystallizing the analyte and matrix.
-
MALDI-TOF MS Analysis: The plate is introduced into the mass spectrometer. Laser pulses desorb and ionize the actin and the actin-Bistramide A complex.
-
Detection: The instrument measures the time of flight for the ions, which is proportional to their m/z. The unbound actin and the heavier this compound-actin complex will appear as distinct peaks in the mass spectrum.
-
Data Analysis: The relative intensities of the bound and unbound actin peaks are used to determine binding stoichiometry and estimate the dissociation constant (Kd).
Materials and Reagents
-
Actin: Purified rabbit skeletal muscle actin or recombinant human actin
-
This compound: Synthetic or purified
-
MALDI Matrix: Sinapinic acid (SA)
-
Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water
-
Buffers: G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
Equipment:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate (e.g., stainless steel)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound-Actin Binding Assay
-
Actin Preparation: Resuspend lyophilized G-actin in G-buffer to a stock concentration of 100 µM (approx. 4.2 mg/mL). Clarify by centrifugation at 14,000 x g for 30 minutes at 4°C to remove any aggregates. Use the supernatant for experiments.
-
This compound Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Binding Reaction:
-
Set up a series of reactions in microcentrifuge tubes. In each tube, add G-actin to a final concentration of 10 µM.
-
Add this compound to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM). Ensure the final DMSO concentration is below 1% to avoid protein denaturation.
-
Include a control with actin and DMSO only.
-
Adjust the final volume to 20 µL with G-buffer.
-
Incubate the mixture at room temperature for 60 minutes.
-
-
MALDI Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50:50 (v/v) acetonitrile/0.1% aqueous TFA. Vortex thoroughly and centrifuge to pellet any undissolved solid. Use the supernatant.[8]
Protocol 2: MALDI Plate Spotting and Data Acquisition
-
Dried-Droplet Method:
-
Mix 1 µL of the incubated sample (from Protocol 1) with 1 µL of the prepared sinapinic acid matrix solution directly on the MALDI target plate.[8]
-
Alternatively, premix the sample and matrix in a 1:1 ratio in a separate tube, and then spot 1 µL of the mixture onto the target plate.
-
Allow the spots to air-dry completely at room temperature, forming a crystalline matrix.[8]
-
-
Instrument Calibration: Calibrate the mass spectrometer using a standard protein mixture (e.g., bovine serum albumin, apomyoglobin) according to the manufacturer's instructions.
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF instrument.
-
Acquire spectra in positive-ion linear mode, which is optimal for large molecules like proteins.
-
Set the mass range to capture both the unbound actin (approx. 42 kDa) and the complex (Actin + this compound).
-
Optimize laser power to achieve good signal intensity while minimizing fragmentation of the non-covalent complex.
-
Average multiple laser shots (e.g., 200-500 shots) from different positions within the spot ("sweet spots") to obtain a representative spectrum.[8]
-
Data Presentation and Results
The expected outcome is the detection of two primary peaks in the mass spectra for samples containing both actin and this compound.
-
Peak 1: Corresponds to unbound G-actin (approx. 42,000 Da).
-
Peak 2: Corresponds to the this compound-G-actin complex. The mass shift will equal the molecular weight of this compound.
The relative intensity of the complex peak should increase with higher concentrations of this compound.
Quantitative Data Summary
The analysis of peak intensities allows for the determination of binding stoichiometry and the dissociation constant (Kd). Literature suggests a 1:1 binding ratio for this compound to G-actin.[1]
| This compound Conc. (µM) | Unbound Actin (Peak Area) | Bound Actin Complex (Peak Area) | % Bound |
| 0 | 1.00E+06 | 0 | 0% |
| 1 | 9.10E+05 | 9.00E+04 | 9% |
| 5 | 6.50E+05 | 3.50E+05 | 35% |
| 10 | 4.80E+05 | 5.20E+05 | 52% |
| 20 | 2.90E+05 | 7.10E+05 | 71% |
| 50 | 1.20E+05 | 8.80E+05 | 88% |
Table 1: Hypothetical quantitative data from a MALDI-TOF MS titration experiment. The dissociation constant (Kd) can be calculated by plotting the fraction of bound actin against the this compound concentration and fitting the data to a one-site binding model. Previous studies have reported a Kd of approximately 7-9 nM.[1][9]
Visualizations
This compound-Actin Interaction Pathway
Caption: Mechanism of this compound action on actin dynamics.
Experimental Workflow for MALDI-TOF MS Analysis
Caption: Workflow for studying protein-ligand interactions via MALDI-TOF MS.
Conclusion
MALDI-TOF mass spectrometry provides a rapid, sensitive, and direct method for characterizing the interaction between this compound and actin. This approach confirms the formation of a 1:1 complex and can be adapted for quantitative analysis to determine binding affinities. The protocol described herein is suitable for screening other small molecules for their ability to bind actin and can be a valuable tool in drug discovery programs targeting the cytoskeleton. The dual mechanism of this compound, involving both sequestration and filament severing, makes it a unique and potent actin inhibitor, and MALDI-TOF MS is an effective technique to probe the initial binding event in this cascade.[2][4]
References
- 1. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein-Small Molecule Interactions in Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. pcl.tamu.edu [pcl.tamu.edu]
- 8. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 9. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Cellular Imaging with Fluorescently Labeled Bistramide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistramide A is a marine-derived natural product demonstrating potent antiproliferative properties by targeting the actin cytoskeleton.[1][2] Its primary cellular target is actin, leading to the disruption of the actin filament network, inhibition of actin polymerization, and the depolymerization of existing filamentous F-actin.[1][2] The mechanism of action for this compound is twofold, involving the severing of actin filaments and the covalent sequestration of monomeric G-actin.[3][4][5] To enable the visualization of this compound's dynamic effects on the actin cytoskeleton within living cells, a fluorescently labeled analog can be synthesized. This document outlines detailed methodologies for the synthesis of a fluorescently labeled this compound derivative and its subsequent application in cellular imaging.
Synthesis of Fluorescently Labeled this compound
While a definitive, publicly available protocol for the synthesis of fluorescently labeled this compound is not documented, a feasible synthetic strategy can be developed based on the known chemical structure of this compound and established bioconjugation methods. This approach would involve the chemical modification of this compound, or a synthetic precursor, to introduce a reactive moiety suitable for conjugation with a fluorescent dye. The following protocol is a representative example of how this synthesis may be achieved.
2.1. Principle of the Method
The proposed synthesis follows a two-stage process:
-
Installation of a Bioorthogonal Handle: A terminal alkyne or azide (B81097) functional group is introduced into the this compound structure. This modification is ideally placed at a position that does not hinder its actin-binding capabilities. The C39 hydroxyl group located on the spiroketal portion of the molecule presents a viable site for such a modification.[6]
-
Click Chemistry Conjugation: The modified this compound is subsequently conjugated to a fluorescent dye that possesses the complementary functional group (an azide or alkyne) through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] This "click chemistry" approach is noted for its high efficiency and specificity.[7]
2.2. Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of fluorescently labeled this compound.
2.3. Experimental Protocol
Materials:
-
This compound analog possessing a free hydroxyl group
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 Azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Alkylation of this compound:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the this compound analog (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) in portions.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add propargyl bromide (1.5 equivalents) dropwise.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product using an appropriate organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyne-modified this compound by flash column chromatography.
-
-
Click Chemistry Reaction:
-
Dissolve the alkyne-modified this compound (1 equivalent) in a solvent mixture of DMSO and water (e.g., 4:1 v/v).
-
Add the azide-functionalized fluorescent dye (1.1 equivalents).
-
Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water and add it to the reaction mixture.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, ensuring it is protected from light.
-
Monitor the reaction's progress by HPLC.
-
-
Purification and Characterization:
-
Once the reaction is complete, dilute the mixture with water and purify the fluorescently labeled this compound using preparative reverse-phase HPLC.
-
Lyophilize the collected pure fractions to obtain the final product as a solid.
-
Confirm the molecular weight of the final product by mass spectrometry and its structure by NMR spectroscopy.
-
Spectroscopic Properties
The spectroscopic characteristics of the fluorescently labeled this compound must be determined to confirm its suitability for cellular imaging applications.
3.1. Protocol for Spectroscopic Characterization
-
Prepare a stock solution of the fluorescently labeled this compound in DMSO.
-
Create a series of dilutions in a suitable buffer, such as PBS, pH 7.4.
-
Measure the absorbance spectrum with a UV-Vis spectrophotometer to identify the maximum absorption wavelength (λ_abs) and calculate the molar extinction coefficient (ε).[8]
-
Using a spectrofluorometer, measure the fluorescence emission spectrum at the determined λ_abs to find the maximum emission wavelength (λ_em).[8]
-
Determine the fluorescence quantum yield (Φ) relative to a known standard, such as fluorescein.[8]
3.2. Expected Spectroscopic Data (Example using Alexa Fluor™ 488)
| Parameter | Expected Value |
| Excitation Maximum (λ_ex) | ~495 nm |
| Emission Maximum (λ_em) | ~519 nm |
| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.9 |
Cellular Imaging Protocols
4.1. Live-Cell Staining and Fluorescence Microscopy
This protocol offers a general framework for staining the actin cytoskeleton in live, adherent cells. It is recommended to optimize the protocol for specific cell types and experimental designs.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Stock solution of fluorescently labeled this compound (e.g., 1 mM in DMSO)
-
Fluorescence microscope equipped with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency, typically 70-80%.
-
Prepare a working solution of the fluorescently labeled this compound in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically, with a starting range of 100 nM to 1 µM.
-
Remove the existing culture medium from the cells and wash them once with PBS.
-
Add the working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells twice with pre-warmed complete medium or a suitable imaging buffer.
-
Add fresh, pre-warmed medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set corresponding to the chosen fluorophore.
Caption: Workflow for live-cell imaging with fluorescently labeled this compound.
4.2. In Vitro Actin Severing Assay using TIRF Microscopy
This protocol enables the direct visualization of actin filament severing by this compound.[5][9]
Materials:
-
Flow cell suitable for TIRF microscopy
-
Monomeric actin (unlabeled and biotinylated)
-
Polymerization buffer
-
TIRF buffer supplemented with an oxygen scavenging system
-
Streptavidin
-
Fluorescently labeled this compound
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Assemble the flow cell according to the manufacturer's instructions.
-
Incubate the flow cell with biotinylated BSA, followed by streptavidin, to create a surface for tethering biotinylated actin filaments.
-
Polymerize a mixture of unlabeled and biotinylated actin in polymerization buffer.
-
Introduce the polymerized actin filaments into the flow cell, allowing them to bind to the streptavidin-coated surface.
-
Wash the flow cell with TIRF buffer to remove any unbound filaments.
-
Acquire baseline images of the stable, immobilized actin filaments.
-
Introduce the fluorescently labeled this compound at the desired concentration in TIRF buffer into the flow cell.
-
Immediately commence time-lapse imaging to observe the severing of actin filaments in real-time.
-
Analyze the resulting image series to quantify the number of severing events over time.
This compound Signaling Pathway
This compound exerts its cellular effects through direct interaction with actin, leading to the disruption of the actin cytoskeleton. This primary action has cascading effects on numerous cellular processes that rely on a functional actin network.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Data Summary
Table 1: Summary of this compound Activity
| Parameter | Value | Reference |
| Binding Affinity (Kd) to G-Actin | 7 nM | [1] |
| Mechanism of Action | Binds G-actin, inhibits polymerization, severs and depolymerizes F-actin | [1][3][5] |
| Cellular Effect | Potent antiproliferative activity | [1][2] |
Conclusion
The synthesis of a fluorescently labeled derivative of this compound offers a valuable tool for investigating the dynamics of the actin cytoskeleton and further elucidating the mechanism of action of this potent natural product. The protocols detailed in this document provide a comprehensive framework for the preparation and application of such a probe in cellular imaging experiments. Researchers can adapt these methodologies to suit their specific experimental requirements, thereby advancing our understanding of the complex interactions between this compound and the cellular machinery.
References
- 1. synentec.com [synentec.com]
- 2. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SiR-XActin: A fluorescent probe for imaging actin dynamics in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of Bistramide A-Based Affinity Columns for Protein Isolation
Introduction
Bistramide A is a potent marine natural product isolated from the tunicate Lissoclinum bistratum. It exhibits significant antiproliferative and cytotoxic properties against a range of tumor cell lines[1][2]. Initially thought to function through the activation of protein kinase C-δ (PKCδ), subsequent research has conclusively identified actin as the primary cellular receptor for this compound[3][4]. This discovery has repositioned this compound as a valuable chemical probe for investigating the actin cytoskeleton.
The mechanism of action for this compound is dual-faceted: it involves both the severing of filamentous actin (F-actin) and the covalent sequestration of monomeric globular actin (G-actin)[5][6]. The interaction with G-actin is particularly high-affinity, with a dissociation constant (Kd) of 7 nM[3]. This specific and strong binding provides a powerful molecular basis for its antiproliferative effects and makes this compound an ideal ligand for affinity chromatography.
By immobilizing this compound onto a solid support matrix, a highly selective affinity column can be created. This tool enables the specific isolation and purification of actin and potentially other associated proteins from complex biological mixtures like cell lysates. Such a technique is invaluable for studying actin dynamics, identifying novel actin-binding proteins, and screening for small molecules that may modulate this compound-actin interactions. This document provides detailed protocols for the preparation of a this compound affinity matrix and its application in protein purification.
Mechanism of Action Overview
This compound disrupts the dynamic equilibrium of the actin cytoskeleton. The molecule binds deep within the cleft between subdomains 1 and 3 of G-actin, a unique binding mode among actin inhibitors[1][7]. This interaction sequesters G-actin monomers, preventing their polymerization into F-actin. Furthermore, this compound actively severs existing actin filaments, leading to a comprehensive collapse of the cytoskeletal network[5][6]. The enone subunit of this compound is responsible for the covalent modification of actin, which further enhances its cytotoxic effects[5][6].
Caption: this compound disrupts actin dynamics via G-actin sequestration and F-actin severing.
Quantitative Data
The following table summarizes key quantitative parameters related to the interaction of this compound with its target protein, actin.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 7 nM | Monomeric G-actin | [3][4] |
| Cellular Concentration | 50 - 100 nM | Recommended for cellular assays | [4] |
| G-Actin Polymerization | 50 - 400 nM | Concentration range for inhibition in vitro | [4] |
| F-Actin Depolymerization | 120 - 450 nM | Concentration range for induction in vitro | [4] |
| Antiproliferative Activity (IC50) | 0.03 - 0.32 µg/mL | Various tumor cell lines (KB, P388, B16, HT29, etc.) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Affinity Resin
This protocol describes a representative method for immobilizing a this compound derivative onto a solid support. Since this compound itself lacks a convenient functional group for direct coupling that would not interfere with actin binding, a synthetic analog with a linker is required. This protocol assumes the synthesis of a this compound analog containing a primary amine at a non-critical position for actin binding.
Materials:
-
This compound-amine analog
-
NHS-activated Sepharose 4 Fast Flow (or similar activated resin)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 100 mM Tris-HCl, pH 8.0
-
Wash Buffer 1: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Storage Buffer: Phosphate-Buffered Saline (PBS) with 0.02% sodium azide
Procedure:
-
Resin Preparation:
-
Weigh out the desired amount of NHS-activated Sepharose resin into a sintered glass funnel.
-
Wash the resin with 15-20 bed volumes of ice-cold 1 mM HCl to remove preservatives.
-
Wash subsequently with 5 bed volumes of ice-cold Coupling Buffer. Do not allow the resin to dry.
-
-
Ligand Coupling:
-
Dissolve the this compound-amine analog in a minimal amount of DMSO.
-
Immediately dilute the dissolved ligand in ice-cold Coupling Buffer to the desired final concentration (e.g., 1-5 mg per mL of resin).
-
Quickly transfer the washed resin to the ligand solution in a suitable reaction vessel.
-
Incubate the slurry for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Blocking Unreacted Groups:
-
After coupling, collect the resin by centrifugation (500 x g for 5 minutes) and discard the supernatant.
-
Resuspend the resin in Blocking Buffer (e.g., 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0).
-
Incubate for 2 hours at room temperature with gentle mixing to block any remaining active NHS esters.
-
-
Washing the Resin:
-
Wash away excess ligand and blocking agent by performing three alternating cycles of washing with Wash Buffer 1 and Wash Buffer 2. Each wash should use 5-10 bed volumes of buffer.
-
Finally, wash the resin with 5-10 bed volumes of PBS, pH 7.4.
-
-
Storage:
-
Resuspend the prepared affinity resin as a 50% slurry in Storage Buffer.
-
Store at 4°C. The resin is now ready for use.
-
Protocol 2: Affinity Purification of Actin
This protocol details the procedure for isolating actin and associated proteins from a cell lysate using the prepared this compound affinity column.
Caption: General workflow for protein isolation using the this compound affinity column.
Materials:
-
This compound Affinity Resin
-
Chromatography column
-
Cell pellet
-
Lysis Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM MgCl₂, with protease inhibitor cocktail.
-
Wash Buffer: Lysis Buffer with reduced (0.1%) Triton X-100.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 (or other suitable buffer).
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Sample collection tubes.
Procedure:
-
Preparation of Cell Lysate:
-
Resuspend the cell pellet in 5-10 volumes of ice-cold Lysis Buffer.
-
Lyse the cells by sonication or dounce homogenization on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cleared lysate) for the affinity purification step.
-
-
Column Packing and Equilibration:
-
Pack the this compound affinity resin into a suitable chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes (CVs) of Lysis Buffer.
-
-
Sample Loading:
-
Apply the cleared cell lysate to the equilibrated column. Use a slow flow rate (e.g., 0.2-0.5 mL/min) to allow sufficient time for the binding interaction.
-
Collect the flow-through fraction for analysis to assess binding efficiency.
-
-
Washing:
-
Wash the column with 10-20 CVs of Wash Buffer to remove unbound and non-specifically bound proteins.
-
Monitor the absorbance at 280 nm (A280) of the wash eluate until it returns to baseline.
-
-
Elution:
-
Elute the bound proteins by applying 5-10 CVs of Elution Buffer to the column. The low pH of the glycine (B1666218) buffer will disrupt the protein-ligand interaction.
-
Collect fractions (e.g., 0.5-1 mL) into tubes containing Neutralization Buffer (add 100 µL of 1 M Tris-HCl, pH 8.5 per 1 mL of eluate) to immediately neutralize the low pH and preserve protein integrity.
-
-
Analysis:
-
Analyze the collected fractions for protein content using SDS-PAGE followed by Coomassie staining or silver staining.
-
Confirm the presence of actin in the eluted fractions by Western blotting using an anti-actin antibody.
-
Identify potential novel binding partners through mass spectrometry analysis of the eluted fractions.
-
-
Column Regeneration and Storage:
-
Immediately after elution, wash the column with 5 CVs of Elution Buffer followed by 10 CVs of Storage Buffer.
-
Store the column at 4°C. Due to the covalent nature of this compound's interaction with actin, regeneration may be less effective over time. The stability of the column should be empirically determined.
-
References
- 1. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of this compound-actin complex at a 1.35 angstroms resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Bistramide A: Anwendungs- und Protokoll-Leitfaden für die präklinische Krebsforschung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Bistramid A ist ein potentes, von Meerestieren stammendes Naturprodukt, das aus der Seescheide Lissoclinum bistratum isoliert wurde. In der präklinischen Krebsforschung hat es als vielversprechender Wirkstoff, der auf das Aktin-Zytoskelett abzielt, große Aufmerksamkeit erregt. Seine einzigartige duale Wirkungsweise unterscheidet es von anderen Zytoskelett-Inhibitoren und macht es zu einem wertvollen Werkzeug für die Untersuchung der Zellzykluskontrolle, Apoptose und Tumorzellproliferation. Diese Anwendungs- und Protokoll-Notizen bieten einen detaillierten Überblick über die präklinischen Anwendungen von Bistramid A, einschließlich quantitativer Daten, detaillierter Versuchsprotokolle und Visualisierungen der beteiligten Signalwege.
Wirkmechanismus
Bistramid A entfaltet seine potente antiproliferative Aktivität durch einen dualen Wirkmechanismus, der sowohl das Durchtrennen von Aktinfilamenten (F-Aktin) als auch die kovalente Sequestrierung von monomerem Aktin (G-Aktin) umfasst.[1][2][3][4] Diese Störung der Aktin-Dynamik beeinträchtigt wesentliche zelluläre Prozesse, die für das Überleben und die Teilung von Krebszellen entscheidend sind, was zu einem Stillstand des Zellzyklus und zur Induktion des programmierten Zelltods (Apoptose) führt.[1][3] Anfänglich wurde eine selektive Aktivierung der Proteinkinase C-δ (PKCδ) als Hauptwirkmechanismus vermutet, spätere Studien identifizierten jedoch eindeutig Aktin als primären zellulären Rezeptor.[1]
Quantitative Daten zur In-vitro-Wirksamkeit
Bistramid A zeigt eine potente zytotoxische Aktivität gegen eine Vielzahl von humanen Krebszelllinien. Die halbmaximale Hemmkonzentration (IC50) variiert je nach Zelllinie, liegt aber typischerweise im nanomolaren Bereich.
| Zelllinie | Krebsart | IC50 (µg/mL) | Anmerkungen |
| KB | Mundhöhlenkarzinom | 0.03 - 0.32 | |
| P388 | Leukämie | 0.03 - 0.32 | |
| P388/dox | Doxorubicin-resistente Leukämie | 0.03 - 0.32 | |
| B16 | Melanom | 0.03 - 0.32 | |
| HT29 | Kolonkarzinom | 0.03 - 0.32 | |
| NSCLC-N6 | Nicht-kleinzelliges Lungenkarzinom | 0.03 - 0.32 | [1] |
| UO-31 | Nierenzellkarzinom | ~0.47 (Bistramid A) | Vergleich mit Analoga |
| SF-295 | ZNS-Tumor | ~0.47 (Bistramid A) | Vergleich mit Analoga |
Tabelle 1: Zusammenfassung der IC50-Werte für Bistramid A in verschiedenen Krebszelllinien. Die Daten wurden aus verschiedenen Quellen zusammengetragen.[1]
Präklinische In-vivo-Wirksamkeit
Studien an Xenograft-Modellen mit Mäusen haben die Antitumor-Aktivität von Bistramid A und seinen Analoga bestätigt. Beispielsweise unterdrückte ein vereinfachtes Analogon von Bistramid A signifikant die Proliferation von A549-Zellen (nicht-kleinzelliges Lungenkarzinom) in einem Xenograft-Modell bei Nacktmäusen, was sowohl zu einer Verzögerung des Tumorwachstums als auch zu einem geringeren durchschnittlichen Tumorvolumen führte.[5][6] Die weniger toxischen Derivate, Bistramid D und K, zeigten ebenfalls eine wirksame In-vivo-Aktivität gegen NSCLC-N6-Xenografts.[7]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben Standardmethoden zur Untersuchung der Wirkung von Bistramid A auf Krebszellen.
Protokoll 1: Zellviabilitäts-Assay (MTT-Assay)
Dieses Protokoll dient der Bestimmung der Zytotoxizität von Bistramid A durch Messung der metabolischen Aktivität der Zellen.
Materialien:
-
Krebszelllinien
-
Vollständiges Kulturmedium
-
96-Well-Platten
-
Bistramid A Stammlösung (in DMSO)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) Lösung (5 mg/mL in PBS)
-
Solubilisierungslösung (z.B. DMSO oder saurer Isopropanol)
-
Mikroplatten-Spektralphotometer
Durchführung:
-
Zellaussaat: Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL komplettem Kulturmedium in einer 96-Well-Platte aus.
-
Inkubation: Inkubieren Sie die Platte für 24 Stunden bei 37°C und 5% CO2, um die Anheftung der Zellen zu ermöglichen.
-
Behandlung: Erstellen Sie eine serielle Verdünnung von Bistramid A in Kulturmedium. Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL der Bistramid A-Verdünnungen hinzu. Fügen Sie Kontroll-Wells nur Medium mit dem entsprechenden DMSO-Gehalt hinzu.
-
Inkubation: Inkubieren Sie die Platte für die gewünschte Dauer (z.B. 48 oder 72 Stunden) bei 37°C und 5% CO2.
-
MTT-Zugabe: Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platte für weitere 2-4 Stunden bei 37°C.
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL Solubilisierungslösung hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Analyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur DMSO-Kontrolle und bestimmen Sie den IC50-Wert.
Protokoll 2: Analyse des Aktin-Zytoskeletts mittels Immunfluoreszenz
Dieses Protokoll visualisiert die durch Bistramid A induzierte Depolymerisation von F-Aktin.
Materialien:
-
Zellen auf sterilen Deckgläsern in einer 24-Well-Platte
-
Bistramid A
-
PBS (Phosphat-gepufferte Salzlösung)
-
Fixierlösung (z.B. 4% Paraformaldehyd in PBS)
-
Permeabilisierungspuffer (z.B. 0.1% Triton X-100 in PBS)
-
Blockierungspuffer (z.B. 1% BSA in PBS)
-
Fluoreszenz-konjugiertes Phalloidin (z.B. Alexa Fluor 488 Phalloidin)
-
DAPI (zum Gegenfärben der Zellkerne)
-
Eindeckmedium
-
Fluoreszenzmikroskop
Durchführung:
-
Behandlung: Behandeln Sie die Zellen mit der gewünschten Konzentration an Bistramid A für eine bestimmte Zeit (z.B. 2 Stunden).
-
Waschen: Waschen Sie die Zellen zweimal mit PBS.
-
Fixierung: Fixieren Sie die Zellen für 10-15 Minuten bei Raumtemperatur mit 4% Paraformaldehyd.
-
Waschen: Waschen Sie die Zellen dreimal mit PBS.
-
Permeabilisierung: Permeabilisieren Sie die Zellen für 5-10 Minuten mit 0.1% Triton X-100 in PBS.
-
Waschen: Waschen Sie die Zellen dreimal mit PBS.
-
Blockierung: Blockieren Sie unspezifische Bindungsstellen durch Inkubation mit 1% BSA in PBS für 30 Minuten.
-
Phalloidin-Färbung: Inkubieren Sie die Zellen mit fluoreszenz-konjugiertem Phalloidin (verdünnt in Blockierungspuffer) für 20-30 Minuten bei Raumtemperatur im Dunkeln.
-
Waschen: Waschen Sie die Zellen dreimal mit PBS.
-
Kernfärbung: Inkubieren Sie die Zellen mit DAPI-Lösung für 5 Minuten.
-
Waschen: Waschen Sie die Zellen zweimal mit PBS.
-
Eindecken: Decken Sie die Deckgläser auf einem Objektträger mit Eindeckmedium ein.
-
Visualisierung: Analysieren Sie die Proben unter einem Fluoreszenzmikroskop.
Protokoll 3: Zellzyklusanalyse mittels Durchflusszytometrie
Dieses Protokoll quantifiziert die Verteilung der Zellen in den verschiedenen Phasen des Zellzyklus nach Behandlung mit Bistramid A.
Materialien:
-
Kultivierte Krebszellen
-
Bistramid A
-
PBS
-
Trypsin-EDTA
-
Kaltes 70% Ethanol
-
Propidiumiodid (PI)-Färbelösung (mit RNase A)
-
Durchflusszytometer
Durchführung:
-
Zellkultur und Behandlung: Kultivieren Sie die Zellen bis zu einer Konfluenz von 70-80% und behandeln Sie sie mit Bistramid A für die gewünschte Zeit.
-
Zellernte: Ernten Sie sowohl adhärente als auch schwimmende Zellen. Zentrifugieren Sie die Zellsuspension.
-
Waschen: Waschen Sie das Zellpellet einmal mit eiskaltem PBS.
-
Fixierung: Resuspendieren Sie die Zellen vorsichtig in 1 mL eiskaltem 70% Ethanol, indem Sie es tropfenweise unter leichtem Vortexen zugeben. Inkubieren Sie die Zellen für mindestens 2 Stunden bei -20°C.
-
Waschen: Zentrifugieren Sie die fixierten Zellen und waschen Sie das Pellet zweimal mit PBS.
-
Färbung: Resuspendieren Sie das Zellpellet in 500 µL PI-Färbelösung.
-
Inkubation: Inkubieren Sie die Zellen für 30 Minuten bei Raumtemperatur im Dunkeln.
-
Analyse: Analysieren Sie die Proben mit einem Durchflusszytometer. Erfassen Sie die Fluoreszenzintensität von PI.
-
Datenauswertung: Analysieren Sie die Histogramme der DNA-Gehalte, um den Prozentsatz der Zellen in den Phasen G0/G1, S und G2/M zu bestimmen.
Protokoll 4: In-vivo-Xenograft-Studie
Dieses Protokoll beschreibt ein allgemeines Vorgehen zur Evaluierung der Antitumor-Wirksamkeit von Bistramid A in einem Mausmodell.
Materialien:
-
Humane Krebszelllinie (z.B. A549)
-
Immundefiziente Mäuse (z.B. Nacktmäuse, NOD/SCID)
-
Zellkulturmedium, PBS, Matrigel (optional)
-
Bistramid A
-
Geeignetes Vehikel für die Verabreichung
-
Messschieber, Waage
-
Anästhetika
Durchführung:
-
Zellpräparation: Kultivieren und ernten Sie die Krebszellen. Resuspendieren Sie die Zellen in serumfreiem Medium oder PBS, optional gemischt mit Matrigel, auf eine Konzentration von ca. 1-5 x 10^7 Zellen/mL.
-
Implantation: Injizieren Sie 100-200 µL der Zellsuspension subkutan in die Flanke der anästhesierten Mäuse.
-
Tumorüberwachung: Überwachen Sie die Mäuse regelmäßig auf Tumorbildung. Sobald die Tumore tastbar sind, messen Sie Länge und Breite alle 2-3 Tage mit einem Messschieber. Berechnen Sie das Tumorvolumen (z.B. mit der Formel: (Länge x Breite²)/2).
-
Randomisierung: Wenn die Tumore eine durchschnittliche Größe von 100-150 mm³ erreicht haben, teilen Sie die Mäuse zufällig in Behandlungs- und Kontrollgruppen ein.
-
Behandlung: Verabreichen Sie Bistramid A (in einem geeigneten Vehikel) und das Vehikel allein (Kontrolle) gemäß dem festgelegten Dosierungsschema (z.B. intraperitoneal, intravenös).
-
Monitoring: Messen Sie weiterhin das Tumorvolumen und das Körpergewicht der Mäuse während des Behandlungszeitraums.
-
Studienende: Beenden Sie die Studie, wenn die Tumore in der Kontrollgruppe eine vordefinierte Größe erreichen oder nach einem festgelegten Behandlungszeitraum. Euthanasieren Sie die Mäuse, entnehmen Sie die Tumore, wiegen und fotografieren Sie sie für die weitere Analyse (z.B. Histologie, Western Blot).
Zusammenfassung und Ausblick
Bistramid A ist ein hochwirksamer Inhibitor des Aktin-Zytoskeletts mit nachgewiesener Antikrebs-Aktivität in präklinischen Modellen. Sein einzigartiger dualer Wirkmechanismus macht es zu einem wertvollen Forschungswerkzeug und einem potenziellen Ausgangspunkt für die Entwicklung neuer Krebstherapeutika. Die hier bereitgestellten Protokolle bieten eine Grundlage für die weitere Untersuchung seiner biologischen Wirkungen und seines therapeutischen Potenzials. Zukünftige Forschung könnte sich auf die Optimierung seiner pharmakokinetischen Eigenschaften, die Untersuchung von Kombinationstherapien und die Identifizierung von Biomarkern konzentrieren, die auf eine Behandlung mit Bistramid A ansprechen.
References
- 1. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiTE® Xenograft Protocol [protocols.io]
- 6. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Inducing G1 Phase Cell Cycle Arrest with Bistramide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistramide A is a potent marine macrolide that has demonstrated significant antiproliferative activity in various cancer cell lines. Its primary mechanism of action involves the induction of cell cycle arrest at the G1 phase. These application notes provide a detailed protocol for utilizing this compound to induce G1 arrest, particularly in non-small cell lung carcinoma (NSCLC) cells. The information presented is intended to guide researchers in employing this compound as a tool for cell cycle studies and as a potential lead compound in anticancer drug development.
This compound's primary cellular target is globular actin (G-actin). By binding to and sequestering G-actin monomers, it effectively inhibits the polymerization of actin filaments, leading to the disruption of the actin cytoskeleton. This event triggers a signaling cascade that culminates in the arrest of the cell cycle at the G1/S checkpoint, thereby preventing DNA replication and cell division. Studies have shown that this G1 arrest is irreversible in certain cell lines and is associated with a reduction in the expression of the proliferation marker Ki67.
Data Presentation
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of the non-small cell lung carcinoma cell line NSCLC-N6. Cells were treated with various concentrations of this compound for 24 hours, and the percentage of cells in each phase of the cell cycle was determined by flow cytometry.
| This compound Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55 | 30 | 15 |
| 10 | 75 | 15 | 10 |
| 25 | 85 | 8 | 7 |
| 50 | 92 | 5 | 3 |
Note: The data presented are representative and may vary depending on the specific experimental conditions and cell line used.
Signaling Pathway
The proposed signaling pathway for this compound-induced G1 phase cell cycle arrest is initiated by its binding to G-actin. This interaction disrupts the dynamic equilibrium of actin polymerization, leading to the depolymerization of F-actin filaments and an overall collapse of the actin cytoskeleton. The disruption of this critical cellular component is sensed by the cell cycle machinery, resulting in the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. These inhibitors then bind to and inactivate the Cyclin D-CDK4/6 complexes, which are essential for the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to G1 phase arrest.
Experimental Protocols
Protocol 1: Induction of G1 Phase Cell Cycle Arrest in NSCLC-N6 Cells
This protocol describes the treatment of NSCLC-N6 cells with this compound to induce G1 phase arrest for subsequent analysis by flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
NSCLC-N6 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture NSCLC-N6 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations of 10 nM, 25 nM, and 50 nM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Remove the medium from the wells and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for 24 hours.
-
Harvesting: After incubation, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.
Protocol 2: Western Blot Analysis of G1 Phase Regulatory Proteins
This protocol details the procedure for analyzing the protein expression levels of key G1 phase regulators in this compound-treated cells.
Materials:
-
This compound-treated and control cell lysates (prepared from Protocol 1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, p21, p27, and β-actin (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound on the cell cycle.
Design and Synthesis of Simplified, Potent Bistramide A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of simplified, potent analogs of Bistramide A, a marine natural product with significant antiproliferative activity. The information compiled herein is intended to guide researchers in developing novel anticancer agents that target the actin cytoskeleton.
Introduction
This compound is a potent marine macrolide that exhibits cytotoxic effects against a range of cancer cell lines.[1][2] Its primary cellular target is actin, a key component of the cytoskeleton crucial for cell shape, motility, and division.[3][4] this compound exerts its potent antiproliferative activity through a unique dual mechanism of action: it severs filamentous actin (F-actin) and covalently sequesters monomeric actin (G-actin).[5][6] This disruption of actin dynamics leads to cell cycle arrest and apoptosis.
The complex structure of this compound presents significant synthetic challenges.[4][7][8] Therefore, the design and synthesis of simplified, yet potent, analogs are of great interest for the development of new therapeutic agents.[9][10][11] Structure-activity relationship (SAR) studies have revealed that the spiroketal and amide subunits are crucial for actin filament disassembly, while the enone moiety is responsible for the covalent modification of actin, which enhances cytotoxicity.[5][6]
This document outlines the rational design of simplified this compound analogs, provides detailed protocols for their synthesis and biological evaluation, and presents key data in a structured format to facilitate comparison and further development.
Data Presentation: Potency of this compound and its Analogs
The following table summarizes the biological activity of this compound and several of its key analogs, providing a comparative overview of their potency.
| Compound | Description | G-actin Binding (Kd, nM) | Cytotoxicity (GI₅₀, nM) | Actin Depolymerization in A549 cells | Covalent Actin Modification | Reference |
| This compound (1) | Natural Product | 7 | 18 | +++ | Yes | [3][4][5] |
| Analog 2 | Contains C(1)–C(4)-enone | - | - | +++ | Yes | [5] |
| Analog 3 | Contains C(1)–C(4)-enone | - | - | +++ | Yes | [5] |
| Analog 4 | Lacks C(1)–C(4)-enone | - | - | + | No | [5] |
| Analog 5 | Lacks C(1)–C(4)-enone | - | - | + | No | [5] |
| Analog 6 | Lacks C(1)–C(4)-enone | - | - | + | No | [5] |
| Simplified Analog | Reversibly binds actin | 9.0 | Submicromolar | Yes | No | [9][10] |
| Analog 1.21 | Stereoisomer of this compound | - | 9 | - | - | [4] |
--- indicates data not available in the cited sources. +, ++, +++ indicate relative potency.
Experimental Protocols
Protocol 1: General Scheme for the Synthesis of Simplified this compound Analogs
The synthesis of simplified this compound analogs generally involves the separate synthesis of key fragments followed by their coupling. A common strategy involves the synthesis of a tetrahydropyran (B127337) fragment, a γ-amino acid linker, and a spiroketal subunit.[4] The following is a generalized workflow.
Workflow for Analog Synthesis
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent and Readily Accessible this compound Analogues through Diverted Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Bistramide A from Marine Ascidians
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation of Bistramide A, a potent antiproliferative agent, from marine ascidians. The protocols are based on established methods and offer guidance for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a polyether macrolide first isolated from the marine ascidian Lissoclinum bistratum.[1][2][3] It exhibits significant cytotoxic and antiproliferative activities, primarily through its interaction with actin, a crucial component of the cellular cytoskeleton.[4][5][6] The dual mechanism of action of this compound involves the severing of filamentous actin (F-actin) and the sequestration of monomeric actin (G-actin), leading to the disruption of essential cellular processes.[5][6] This unique mode of action makes this compound a valuable tool for studying actin dynamics and a promising lead compound for the development of novel anticancer therapeutics.
This document outlines two primary methods for the isolation and purification of this compound, along with its mechanism of action.
Data Presentation
The following table summarizes the quantitative data associated with the isolation of this compound from Lissoclinum bistratum.
| Parameter | Value | Reference |
| Starting Material | Lyophilized Lissoclinum bistratum | Gouiffes et al., 1988 |
| Extraction Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Gouiffes et al., 1988 |
| Crude Extract Yield | 0.76% of dry weight | Gouiffes et al., 1988 |
| Final this compound Yield | 0.16% of dry weight | Gouiffes et al., 1988 |
Experimental Protocols
Protocol 1: Isolation of this compound from Lissoclinum bistratum
This protocol is based on the original method described by Gouiffes et al. (1988).
1. Collection and Preparation of Ascidian Material
-
Collect specimens of Lissoclinum bistratum from their natural marine habitat.
-
Immediately freeze the collected samples to preserve the chemical integrity of the metabolites.
-
Lyophilize (freeze-dry) the frozen ascidian material to remove water, yielding a dry powder.
2. Extraction
-
Macerate the lyophilized powder of Lissoclinum bistratum.
-
Perform exhaustive extraction of the powdered material with dichloromethane (CH₂Cl₂) at room temperature. A typical ratio is 10 liters of CH₂Cl₂ for every 2.5 kg of lyophilized powder, repeated six times.
-
Combine the dichloromethane extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C. This will yield a viscous crude extract.
3. Chromatographic Purification
The purification of this compound from the crude extract is a multi-step process involving preparative liquid chromatography.
-
Step 3.1: Initial Fractionation on Silica (B1680970) Gel
-
Stationary Phase: Silica gel 60 (70-200 µm).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), followed by pure ethyl acetate.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto a pre-packed silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with an ethyl acetate/isopropanol (9:1, v/v) mobile phase. This compound can be visualized under UV light (254 nm) or by staining with a suitable reagent.
-
-
-
Step 3.2: Further Purification on Lichroprep-Diol
-
Stationary Phase: Lichroprep®-diol (25-40 µm).
-
Mobile Phase: n-hexane/ethyl acetate (5:5, v/v).
-
Procedure:
-
Pool the fractions containing this compound from the initial silica gel chromatography and concentrate them.
-
Dissolve the concentrated material in the mobile phase.
-
Load the sample onto a pre-packed Lichroprep-diol column.
-
Elute the column with the specified mobile phase.
-
Collect fractions and monitor for the presence of pure this compound using an appropriate analytical method (e.g., HPLC, TLC).
-
-
-
Step 3.3: Final Purification
-
Combine the pure fractions containing this compound and concentrate under reduced pressure to obtain the final product as a chromatographically pure substance.
-
Protocol 2: Alternative Purification using Reversed-Phase HPLC
This protocol is adapted from a method used for the isolation of this compound from the ascidian Trididemnum cyclops and can be applied for the final purification step.
1. Preparation of Partially Purified Extract
-
Obtain a partially purified fraction containing this compound from the initial silica gel chromatography as described in Protocol 1.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Semi-preparative reversed-phase C18 column (e.g., Phenomenex Luna).
-
Mobile Phase: Isocratic elution with 73% aqueous methanol (B129727) (MeOH).
-
Procedure:
-
Dissolve the partially purified extract in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the column with the isocratic mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector.
-
Collect the fraction corresponding to the this compound peak.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Concentrate the pure fraction to yield isolated this compound.
-
Mechanism of Action: Signaling Pathway and Experimental Workflow
This compound exerts its cytotoxic effects by disrupting the actin cytoskeleton. Its mechanism involves a dual action on actin dynamics.
Signaling Pathway of this compound Action on Actin
This compound directly interacts with actin monomers (G-actin), preventing their polymerization into filamentous actin (F-actin). Furthermore, it promotes the severing of existing actin filaments. This leads to a net depolymerization of the actin cytoskeleton, which is critical for cell structure, motility, and division.[5][6] The binding of this compound to G-actin occurs in a deep cleft between subdomains 1 and 3 of the protein.[7]
Caption: Signaling pathway of this compound-induced actin disruption.
Experimental Workflow for this compound Isolation
The overall workflow for the isolation of this compound from marine ascidians involves a series of sequential steps from collection to final purification.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of this compound-actin complex at a 1.35 angstroms resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of the Bistramide A Spiroketal Core
Welcome to the technical support center for the stereocontrolled synthesis of the Bistramide A spiroketal core. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this complex synthetic endeavor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during the synthesis of the this compound spiroketal core, with a focus on controlling stereoselectivity.
Q1: My spiroketalization reaction is producing a mixture of diastereomers with low selectivity. How can I favor the thermodynamically controlled product?
A1: Achieving high diastereoselectivity for the thermodynamically favored spiroketal is often accomplished by allowing the reaction to reach equilibrium. The key is to use conditions that permit the reversible formation of the spiroketal, which allows the mixture to settle into its lowest energy state. The thermodynamic product is typically stabilized by the anomeric effect, where non-bonding electrons from one of the ring oxygens donate into the σ* orbital of the adjacent C-O bond.[1][2]
-
Troubleshooting Steps:
-
Acid Catalyst: Employ a Brønsted acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) to facilitate equilibration.[3]
-
Reaction Time and Temperature: Increase the reaction time and/or temperature. Higher temperatures provide the energy needed to overcome the activation barriers for both the forward and reverse reactions, ensuring that thermodynamic equilibrium is reached.[4][5]
-
Solvent Choice: Use a non-coordinating solvent like dichloromethane (B109758) (CH₂Cl₂) or toluene. Protic solvents can sometimes interfere with the equilibration process.
-
Q2: I need to synthesize the kinetically favored, less stable spiroketal diastereomer, but my reaction keeps yielding the thermodynamic product. What should I do?
A2: Accessing the kinetic spiroketal requires conditions that favor the fastest-forming product and prevent subsequent equilibration to the more stable thermodynamic isomer.[4][5] This usually involves lower temperatures, specific reagents that promote a non-reversible cyclization, or chelation control.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to trap the kinetic product. At lower temperatures, there may not be enough energy to overcome the barrier for the reverse reaction, thus preventing equilibration.[4]
-
Lewis Acid-Mediated Cyclization: Consider using a Lewis acid that can chelate to the precursor and direct the cyclization. For example, Ti(Oi-Pr)₄ has been used in kinetically controlled spiroketalizations, proceeding through a proposed chelation-controlled mechanism that enforces a specific stereochemical outcome, irrespective of thermodynamic stability.[6][7][8][9]
-
Reaction Quenching: Promptly quench the reaction once the starting material is consumed to prevent isomerization to the thermodynamic product.
-
Q3: I am observing significant decomposition of my dihydroxyketone precursor under acidic conditions and low yields of the spiroketal. How can I mitigate this?
A3: Decomposition of the acyclic precursor is a common problem, often due to the harshness of the acidic conditions required for cyclization.
-
Troubleshooting Steps:
-
Use a Milder Acid: Switch to a milder Brønsted acid, such as PPTS, which is generally less harsh than acids like CSA or TsOH.
-
Buffer the Reaction: In some cases, adding a proton sponge or a non-nucleophilic base in a small amount can help to control the acidity and reduce side reactions.
-
Alternative Synthetic Routes: Consider synthetic strategies that avoid the direct acid-catalyzed cyclization of a sensitive dihydroxyketone. For instance, the Kozmin synthesis of this compound employed a novel bidirectional approach involving a ring-opening/cross-metathesis of a cyclopropenone acetal, which circumvents this issue.[9][10] The Yadav synthesis utilized the hydrolysis of a dialkylated tosylmethyl isocyanide (TosMIC) derivative, another alternative to direct acid-catalyzed cyclization.[11][12]
-
Data Presentation: Comparison of Spiroketalization Conditions
The choice of reaction conditions has a profound impact on the diastereomeric ratio (d.r.) of the resulting spiroketal. Below is a summary of typical conditions for achieving either kinetic or thermodynamic control.
| Control Type | Catalyst/Reagent | Temperature | Typical Diastereomeric Ratio (d.r.) | Reference |
| Thermodynamic | PPTS or CSA (catalytic) | Room Temp to Reflux | High (often >10:1 favoring the most stable isomer) | [3] |
| Kinetic | Ti(Oi-Pr)₄ (stoichiometric) | -78 °C to 0 °C | High (can favor the less stable isomer, e.g., >98:2) | [6] |
| Kinetic | Methanol-induced | -63 °C | High (favors inversion product) | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the stereocontrolled synthesis of spiroketals, adapted from the literature.
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization (Thermodynamic Control)
This protocol is a generalized representation for achieving the thermodynamically favored spiroketal and may require optimization for specific substrates.
-
Preparation: Dissolve the dihydroxyketone precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.05 M concentration) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Acid Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed and the product ratio appears stable, indicating equilibrium has been reached. Gentle heating may be required in some cases.
-
Workup: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N).
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired spiroketal.
Protocol 2: Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization with Retention of Configuration
This protocol is adapted from literature procedures for achieving a kinetically controlled spiroketalization, which can provide access to less stable diastereomers.[6]
-
Preparation: To a solution of the glycal epoxide precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.01 M) at -78 °C under an inert atmosphere, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (2.0 eq).
-
Reaction Progression: Stir the mixture at -78 °C for a short period (e.g., 5 minutes), then warm the reaction to 0 °C and stir for up to 1 hour.
-
Reaction Monitoring: Monitor the reaction closely by TLC. The reaction is typically complete within an hour.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and stir vigorously for 15 minutes.
-
Filtration and Extraction: Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite to remove titanium salts. Separate the layers of the filtrate and extract the aqueous layer with additional CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the spiroketal.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual and practical workflows in the stereocontrolled synthesis of the this compound spiroketal core.
Caption: Decision pathway for thermodynamic vs. kinetic control.
Caption: A workflow for troubleshooting spiroketalization reactions.
References
- 1. Enantioselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Stereoselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the yield and efficiency of Bistramide A total synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of Bistramide A total synthesis.
Troubleshooting Guides
This section addresses specific experimental challenges that may arise during the total synthesis of this compound, focusing on the construction of its key structural fragments: the C19–C40 spiroketal, the C1–C13 tetrahydropyran (B127337) ring, and the C14–C18 amino acid linker, as well as their subsequent coupling.
Issue 1: Low Yield or Diastereoselectivity in Spiroketal Formation (C19–C40)
The formation of the spiroketal core of this compound is a critical and often challenging step. Several synthetic strategies have been employed, each with its own set of potential issues.
Common Problem: Low yield during the acid-catalyzed spirocyclization of a precursor dihydroxy ketone.
Potential Causes & Solutions:
-
Substrate Conformation: The precursor may adopt an unfavorable conformation for cyclization.
-
Troubleshooting:
-
Solvent and Temperature: Experiment with a range of solvents and temperatures to influence the conformational equilibrium. Non-polar solvents may favor conformations that lead to cyclization.
-
Protecting Groups: The choice of protecting groups on remote hydroxyls can influence the conformation of the acyclic precursor. Consider alternative protecting groups that may pre-organize the substrate for cyclization.
-
-
-
Reagent Choice for Cyclization: The strength of the acid catalyst is crucial.
-
Troubleshooting:
-
Acid Catalysts: Screen various Brønsted and Lewis acids. Mild acids like PPTS (pyridinium p-toluenesulfonate) or CSA (camphorsulfonic acid) are often good starting points. Stronger acids may lead to decomposition or the formation of side products.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to acidic conditions, which can cause degradation of the desired product.
-
-
-
Kinetic vs. Thermodynamic Control: The desired stereoisomer may not be the thermodynamically favored product.
-
Troubleshooting:
-
Reaction Conditions: Lowering the reaction temperature may favor the kinetically controlled product.
-
Computational Studies: If available, computational modeling can provide insights into the transition states leading to different stereoisomers and help in designing conditions to favor the desired product.[1]
-
-
Alternative Strategies for Spiroketal Formation:
| Strategy | Key Reactions | Reported Advantages | Potential Challenges |
| Kozmin's Bidirectional Approach | Ring-opening/cross-metathesis of a strained cyclopropenone acetal (B89532).[2][3] | Highly stereocontrolled and efficient. | Synthesis of the strained cyclopropenone acetal can be challenging. |
| Julia-Kocienski Olefination Route | Julia-Kocienski olefination to form an enol ether, followed by acid-catalyzed cyclization.[4][5] | Convergent and modular approach. | The olefination step can be sensitive to steric hindrance, and the E/Z selectivity needs to be controlled. |
| Crimmins' Approach | Alkylation of a sulfone followed by hydrogenation.[2] | High yield over the two steps (83%). | The synthesis of the requisite starting materials may be lengthy. |
| Panek's Organosilane Approach | Use of chiral organosilane reagents for stereocontrolled construction of the fragments.[6] | Excellent control over stereochemistry. | Availability and synthesis of the specific chiral organosilane reagents. |
Experimental Protocol: Acid-Catalyzed Spirocyclization
-
Dissolve the dihydroxy ketone precursor in a suitable solvent (e.g., CH₂Cl₂ or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of an acid catalyst (e.g., PPTS, 0.1-0.2 equivalents).
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine (B128534) or saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting flowchart for low-yield spiroketal formation.
Issue 2: Poor Stereoselectivity or Low Yield in Tetrahydropyran Synthesis (C1–C13)
The construction of the substituted tetrahydropyran ring often relies on an intramolecular oxa-Michael cyclization, where stereocontrol is paramount.
Common Problem: Formation of the undesired diastereomer or low yield in the oxa-Michael cyclization.
Potential Causes & Solutions:
-
Reaction Control: The reaction can be under either kinetic or thermodynamic control, leading to different diastereomers.
-
Troubleshooting:
-
Kinetic Control: To favor the kinetically controlled product, use a strong, non-nucleophilic base (e.g., KHMDS or NaHMDS) at low temperatures (e.g., -78 °C). The trans-2,6-disubstituted tetrahydropyran is often the kinetic product.[5]
-
Thermodynamic Control: For the thermodynamically more stable product, consider using a weaker base or acidic conditions at higher temperatures, which may allow for equilibration to the most stable isomer.
-
-
-
Substrate Geometry: The geometry of the α,β-unsaturated system in the precursor can influence the stereochemical outcome.
-
Troubleshooting:
-
Ensure the stereochemical purity of the precursor leading to the cyclization.
-
The use of specific olefination methods (e.g., Horner-Wadsworth-Emmons) can provide good control over the double bond geometry.
-
-
Alternative Strategies for Tetrahydropyran Synthesis:
| Strategy | Key Reactions | Reported Advantages | Potential Challenges |
| Panek's [4+2]-Annulation | [4+2]-annulation of chiral organosilane reagents with aldehydes.[7] | Provides access to all eight stereoisomers of the C1-C13 fragment.[7] | Requires the synthesis of specific chiral crotylsilane reagents.[7] |
| Intramolecular Epoxide Ring Opening | Intramolecular nucleophilic attack of a hydroxyl group on an epoxide. | Can provide high stereocontrol based on the stereochemistry of the epoxide. | Requires the stereoselective synthesis of the epoxy alcohol precursor. |
Experimental Protocol: Kinetically Controlled Oxa-Michael Cyclization
-
Dry the hydroxy-α,β-unsaturated ester precursor thoroughly, for example, by azeotropic distillation with toluene (B28343).
-
Dissolve the precursor in a dry, non-polar solvent like THF or toluene under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of a strong, non-nucleophilic base (e.g., KHMDS, 1.1 equivalents) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quench the reaction at low temperature with a proton source (e.g., saturated NH₄Cl solution).
-
Allow the mixture to warm to room temperature, and then perform a standard aqueous workup.
-
Purify the product by column chromatography.
Caption: General workflow for the synthesis of the tetrahydropyran fragment.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used in this compound synthesis, and what are the potential issues with their use?
A1: The choice of protecting groups is critical to avoid unwanted side reactions. Common protecting groups include:
-
Hydroxyl Groups:
-
Silyl (B83357) ethers (TBS, TIPS, TBDPS): Widely used due to their stability and selective removal conditions. However, steric hindrance can sometimes make their introduction or removal difficult.
-
Benzyl (B1604629) ethers (Bn): Stable to a wide range of conditions but require hydrogenolysis for removal, which may not be compatible with other functional groups like alkenes.
-
p-Methoxybenzyl (PMB) ethers: Can be removed oxidatively with DDQ or CAN, offering an orthogonal deprotection strategy to silyl and benzyl ethers.
-
-
Amine Group:
-
Carbamates (Boc, Fmoc): Boc (tert-butyloxycarbonyl) is acid-labile, while Fmoc (9-fluorenylmethyloxycarbonyl) is base-labile, providing orthogonal protection. The choice depends on the overall synthetic strategy and the stability of other functional groups.
-
-
Carboxylic Acid Group:
-
Esters (Methyl, Ethyl, Benzyl): Used to protect the carboxylic acid during fragment coupling. They are typically removed by saponification or hydrogenolysis in the final steps.
-
Potential Issues:
-
Protecting Group Stability: Ensure the chosen protecting group is stable to the reaction conditions of subsequent steps.
-
Selective Deprotection: A well-designed protecting group strategy allows for the selective removal of one group in the presence of others.
-
Neighboring Group Participation: Some protecting groups can influence the reactivity or stereoselectivity of nearby functional groups.
Q2: Which fragment coupling methods are most effective for connecting the major subunits of this compound?
A2: The primary fragment coupling involves the formation of amide bonds. Standard peptide coupling reagents are generally effective.
-
Recommended Reagents:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Often used with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and has been successfully employed in this compound synthesis.[7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Other common and effective peptide coupling reagents.
-
-
Troubleshooting Poor Coupling Yields:
-
Purity of Fragments: Ensure the carboxylic acid and amine fragments are pure.
-
Reaction Conditions: Use anhydrous solvents and an inert atmosphere. The reaction temperature can be varied (e.g., 0 °C to room temperature).
-
Stoichiometry: Use a slight excess of the coupling reagent and the amine component.
-
Base: The choice and amount of base can be critical.
-
Q3: Are there any specific safety precautions to consider during the synthesis of this compound?
A3: this compound and its analogues are biologically active molecules with cytotoxic properties.[7] Therefore, appropriate safety precautions should be taken, especially in the final stages of the synthesis and during purification and handling of the final product.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Fume Hood: Handle the compounds in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
-
Reagent-Specific Hazards: Be aware of the specific hazards associated with all reagents used in the synthesis (e.g., pyrophoric reagents like n-BuLi, toxic reagents like osmium tetroxide if used, etc.). Consult the Safety Data Sheets (SDS) for all chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of this compound by Crimmins [organic-chemistry.org]
- 3. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bistramide A Dosage for Effective Cancer Cell Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Bistramide A in cancer cell growth inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action that disrupts the cellular cytoskeleton. It works by severing filamentous actin (F-actin) and covalently sequestering monomeric actin (G-actin).[1] This interference with actin dynamics leads to the inhibition of cell proliferation, primarily by causing a blockade in the G1 phase of the cell cycle and inhibiting cytokinesis, the process of cell division.[1][2]
Q2: How does this compound's mechanism differ from other actin-targeting agents?
A2: this compound's binding mode to G-actin is unique. While many natural products that target actin rely mainly on hydrophobic interactions, this compound inserts deep into the actin pocket and forms multiple polar contacts.[3] This distinct interaction contributes to its potent activity in sequestering G-actin and disrupting filament formation.[3]
Q3: What is the typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cancer cell line. However, it generally displays potent antiproliferative activity in the nanomolar (nM) to low micromolar (µM) range. For instance, against cell lines like KB, P388, B16, HT29, and NSCLC-N6, IC50 values have been reported in the range of 0.03–0.32 µg/ml.[3] One study identified a stereoisomer of this compound to be twice as potent as the natural product, with mean GI50 values of 9 nM.[3]
Q4: Are there any known analogs of this compound with improved properties?
A4: Yes, researchers have synthesized and evaluated numerous analogs of this compound. For example, a rationally simplified analog was developed that reversibly binds to monomeric actin and has shown significant suppression of tumor growth in vivo.[4][5] Additionally, a library of 35 stereoisomers was created, with one analog (1.21) demonstrating enhanced potency compared to the natural this compound.[3][6] Bistramides D and K are noted to be less toxic than this compound and have shown in vivo efficacy.[7][8]
Q5: What are the key signaling pathways affected by this compound?
A5: The primary target of this compound is the actin cytoskeleton. By disrupting actin dynamics, it indirectly affects numerous cellular processes that rely on a functional cytoskeleton, including cell cycle progression, cell division, and cell motility.[1][3] While initial hypotheses suggested an interaction with protein kinase C-δ, it is now established that actin is the primary cellular receptor.[3][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. 2. Cell Density: Initial cell seeding density can influence growth rates and drug response. 3. Reagent Quality: Degradation of this compound or variability in solvent quality. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Optimize and strictly control the initial cell seeding density for each cell line. 3. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly. Aliquot to avoid repeated freeze-thaw cycles. |
| Low potency or no effect observed | 1. Drug Solubility: this compound may precipitate in the culture medium. 2. Incorrect Dosage Range: The tested concentration range may be too low for the specific cell line. 3. Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms. | 1. Ensure complete solubilization of the this compound stock solution before diluting it in the culture medium. Visually inspect for any precipitation. 2. Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to determine the effective concentration range for your cell line. 3. Consider using a different cell line known to be sensitive to this compound as a positive control. |
| High toxicity observed in control cells (vehicle-treated) | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Microbial contamination of cell cultures or reagents. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO). Run a solvent-only control to confirm. 2. Regularly check cell cultures for any signs of contamination. Use sterile techniques and test reagents for sterility if contamination is suspected. |
| Difficulty in reproducing literature results | 1. Different Experimental Conditions: Variations in cell lines, media, incubation times, or assay methods. 2. Subtle Procedural Differences: Minor, unstated variations in the experimental protocol can significantly impact outcomes. | 1. Carefully replicate the experimental conditions reported in the literature, including the specific cell line, culture medium, serum concentration, and incubation times. 2. If possible, contact the authors of the original study for clarification on any ambiguous procedural details. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50/GI50) of this compound and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 | Reference |
| This compound | KB | Oral Carcinoma | 0.03-0.32 µg/ml | [3] |
| This compound | P388 | Leukemia | 0.03-0.32 µg/ml | [3] |
| This compound | B16 | Melanoma | 0.03-0.32 µg/ml | [3] |
| This compound | HT29 | Colon Carcinoma | 0.03-0.32 µg/ml | [3] |
| This compound | NSCLC-N6 | Non-Small Cell Lung Carcinoma | 0.03-0.32 µg/ml | [3] |
| This compound | A549 | Non-Small Cell Lung Carcinoma | Not specified | [1][4] |
| This compound | UO-31 | Renal Cancer | Mean GI50: 18 nM | [3] |
| This compound | SF-295 | CNS Cancer | Not specified | [3] |
| Analog 1.21 | UO-31 | Renal Cancer | Mean GI50: 9 nM | [3] |
| Bistramide D | NSCLC-N6 | Non-Small Cell Lung Carcinoma | Less toxic than this compound | [7][8] |
| Bistramide K | NSCLC-N6 | Non-Small Cell Lung Carcinoma | Less toxic than this compound | [7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the supernatant and centrifuge to obtain a cell pellet.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Caption: Signaling pathway of this compound leading to cancer cell growth inhibition.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a 35-member stereoisomer library of this compound: evaluation of effects on actin state, cell cycle and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of the antitumor activity of bistramides A, D and K against a non-small cell broncho-pulmonary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the poor aqueous solubility of Bistramide A for in vitro assays
Welcome to the Technical Support Center for Bistramide A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the poor aqueous solubility of this compound during in vitro assays. Here, you will find troubleshooting guides and frequently asked questions to facilitate the successful use of this potent marine macrolide in your research.
Troubleshooting Guide: Poor Aqueous Solubility of this compound
Researchers often encounter difficulties in dissolving this compound in aqueous buffers and cell culture media, which can lead to precipitation and inaccurate experimental results. This guide provides systematic solutions to address these solubility challenges.
Issue 1: Precipitation of this compound upon Dilution in Aqueous Media
Cause: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the drastic change in solvent polarity causes the compound to precipitate.
Solutions:
-
Optimize Final Solvent Concentration: The most common method for solubilizing this compound for in vitro studies is to first dissolve it in 100% Dimethyl Sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the aqueous medium. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can improve solubility.
-
Rapid Mixing: Add the this compound stock solution to the pre-warmed medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
Issue 2: Inconsistent Results in Cell-Based Assays
Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in an inaccurate concentration of the compound in solution and, consequently, high variability in experimental data.
Solutions:
-
Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Sonication: Gentle sonication in a water bath for a few minutes can sometimes help to redissolve small precipitates that may have formed.
-
Alternative Solubilization Strategies: If direct dilution of a DMSO stock proves problematic, consider using formulation strategies to enhance aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most commonly used solvent for preparing stock solutions of this compound for in vitro assays is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). One study reports preparing a 5 mM stock solution in DMSO for cell cycle analysis.[1] Another early study mentions preparing a 1 mg/mL stock solution in either DMSO or ethanol (B145695).[2] It is critical to use anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of hydrophobic compounds.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.5% (v/v). However, for sensitive cell lines or long-term incubation, it is best to keep the final DMSO concentration at or below 0.1% (v/v).[1] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q3: My this compound precipitated out of solution after I diluted my DMSO stock in cell culture medium. What should I do?
A3: This is a common issue due to the hydrophobicity of this compound. You can try the following troubleshooting steps:
- Prepare a fresh dilution, ensuring that the final DMSO concentration is sufficient to maintain solubility but non-toxic to your cells.
- Perform serial dilutions in the pre-warmed (37°C) cell culture medium.
- Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing.
- If precipitation persists, consider using a co-solvent or a formulation approach as detailed in the experimental protocols below.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common, ethanol has also been mentioned as a solvent for this compound.[2] However, the final concentration of ethanol in the cell culture medium should also be kept low (typically <0.5%) to avoid cytotoxicity. The choice of solvent may depend on the specific requirements of your assay and the tolerance of your cell line.
Q5: Are there advanced methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents, surfactants, cyclodextrins, and liposomes. Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Data Presentation
| Solvent/System | Expected Solubility | Typical Starting Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 1-10 mM | The most common solvent for creating stock solutions.[1] |
| Ethanol | Moderate to High | 1-10 mM | Can be used as an alternative to DMSO.[2] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | <10 µM | This compound is expected to have very poor solubility in aqueous buffers. |
| Water | Insoluble | Not Recommended | Direct dissolution in water is not feasible. |
| DMSO/PBS Mixture (e.g., 1:1) | Low to Moderate | Dependent on final DMSO % | Solubility will be highly dependent on the final DMSO concentration. |
| Ethanol/PBS Mixture | Low to Moderate | Dependent on final Ethanol % | Solubility will be highly dependent on the final ethanol concentration. |
Experimental Protocols
The following are detailed methodologies for preparing this compound solutions for in vitro assays. Note: These are general protocols and may require optimization for your specific experimental conditions and cell line.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 5 mM or 1 mg/mL).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
-
Visual Inspection: Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
Caption: Workflow for diluting a DMSO stock of this compound into aqueous medium.
Protocol 3: Solubilization using a Surfactant (Tween® 80)
This protocol is a general guideline and should be optimized for your specific cell line, as surfactants can have biological effects.
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare a sterile stock solution of Tween® 80 (e.g., 10% in water).
-
In a sterile tube, add the required volume of cell culture medium.
-
Add the Tween® 80 stock solution to the medium to achieve a low final concentration (e.g., 0.01% - 0.1% v/v). Mix gently.
-
Add the this compound DMSO stock to the medium containing Tween® 80 while vortexing.
-
The final DMSO concentration should still be kept at a minimum (e.g., ≤ 0.1%).
-
Include a vehicle control containing both DMSO and Tween® 80 at the same final concentrations.
Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex
This is a general protocol for forming an inclusion complex, which can enhance the aqueous solubility of hydrophobic compounds. The choice of cyclodextrin (B1172386) (e.g., HP-β-CD, ME-β-CD) and the molar ratio will need to be optimized.
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or buffer.
-
This compound Solution: Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Reconstitution: The lyophilized powder can then be dissolved in an aqueous medium for your in vitro assay.
Caption: General workflow for preparing a this compound-cyclodextrin inclusion complex.
Signaling Pathways and Logical Relationships
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily by targeting the actin cytoskeleton. It has a dual mechanism of action: it severs filamentous actin (F-actin) and sequesters monomeric actin (G-actin), leading to a net depolymerization of actin filaments. This disruption of the actin cytoskeleton interferes with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound on the actin cytoskeleton.
Decision-Making Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy for this compound.
References
troubleshooting artifacts in Bistramide A-actin binding experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bistramide A and its interaction with actin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound-actin binding experiments in a question-and-answer format.
1. Pyrene-Actin Polymerization Assays
-
Question: My pyrene-actin polymerization assay shows a high initial fluorescence reading or a rapid increase in fluorescence even before adding this compound. What could be the cause?
Answer: This often indicates spontaneous actin polymerization or the presence of contaminants. Here are some troubleshooting steps:
-
Actin Quality: Ensure your G-actin stock is properly stored in G-buffer at -80°C and has not undergone repeated freeze-thaw cycles. It's recommended to use freshly purified or newly purchased actin.
-
Buffer Purity: Prepare fresh polymerization buffer. The presence of divalent cations like Mg²⁺ or Ca²⁺ in the G-buffer can induce polymerization. Consider adding EGTA to chelate any contaminating Ca²⁺.[1]
-
Temperature Control: Keep all reagents and equipment on ice before initiating the experiment to prevent premature polymerization.[1]
-
Contaminants: Ensure all reagents are of high purity, as contaminants can sometimes nucleate actin polymerization.[2]
-
-
Question: The fluorescence signal in my pyrene-actin assay is weak or noisy. How can I improve it?
Answer: A weak or noisy signal can be due to several factors:
-
Labeling Efficiency: A low percentage of pyrene-labeled actin will result in a weak signal. A labeling efficiency of 5-10% is generally recommended.[2]
-
Fluorometer Settings: Double-check that you are using the correct excitation and emission wavelengths for pyrene-actin, which are typically around 365 nm for excitation and 407 nm for emission.[2]
-
Photobleaching: Pyrene (B120774) is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light.[2]
-
Protein Aggregation: Aggregates in your protein solutions can cause light scattering, leading to a noisy signal. Centrifuge all protein stocks and buffers immediately before use to remove any particulates.
-
2. Co-sedimentation Assays
-
Question: I'm seeing inconsistent results in my co-sedimentation assays with this compound. What are the likely causes?
Answer: Inconsistent results in co-sedimentation assays often stem from issues with actin polymerization, pelleting, or protein aggregation.
-
Incomplete Polymerization: Ensure sufficient incubation time for complete actin polymerization. Including a positive control like phalloidin (B8060827) can help confirm that polymerization is occurring as expected.[1]
-
Inefficient Pelleting: To ensure all F-actin is pelleted, you may need to increase the ultracentrifugation speed or time.[1]
-
This compound Aggregation: Before adding this compound to the assay, centrifuge the solution at high speed to pre-clear any aggregates.[1] Also, be mindful of the solvent used to dissolve this compound (e.g., DMSO) and ensure its final concentration is low and consistent across samples.
-
-
Question: My protein of interest (this compound) is found in the pellet even without F-actin. Why is this happening?
Answer: This indicates that this compound is precipitating or aggregating on its own under the assay conditions.
-
Pre-clear Aggregates: As mentioned above, centrifuge your this compound stock solution before the assay.
-
Buffer Compatibility: Test the solubility of this compound in your assay buffer alone. If it precipitates, you may need to adjust the buffer components, such as pH or salt concentration.
-
Concentration Issues: High concentrations of small molecules can sometimes lead to aggregation. Consider performing a dose-response experiment to find the optimal concentration range.
-
3. Cell-Based Assays
-
Question: I'm observing a cellular phenotype with this compound that doesn't seem to align with its known actin-binding activity. What could be the reason?
Answer: While this compound's primary target is actin, the observed phenotype could be due to off-target effects, especially at higher concentrations.[3][4]
-
Concentration Matters: this compound has been shown to inhibit PDBu binding to PKC delta at concentrations higher than 10 µM. It is crucial to use a concentration range where it is selective for actin (typically in the sub-micromolar range).[5]
-
Covalent Modification: Remember that this compound can covalently modify actin.[6][7] This irreversible interaction could lead to downstream effects that differ from those of reversible actin binders.
-
-
Question: My immunofluorescence images of actin in this compound-treated cells show punctate staining instead of clear filament disruption. What's wrong?
Answer: This can be due to issues with cell health or the staining protocol.
-
Cell Stress: Stressed or dying cells can exhibit a disrupted actin cytoskeleton, leading to a punctate appearance. Ensure your cells are healthy before fixation.[2]
-
Fixation Artifacts: Inappropriate fixation methods can cause the actin cytoskeleton to collapse. For instance, methanol (B129727) fixation can sometimes disrupt fine actin structures.[2]
-
Antibody/Phalloidin Issues: Ensure that your fluorescently-labeled phalloidin or anti-actin antibodies are used at the recommended concentration and are not aggregated.
-
Quantitative Data Summary
| Parameter | Value | Experimental Method | Reference |
| This compound Binding to G-actin (Kd) | 7 nM | Not specified | [6][8] |
| This compound Analog Binding to G-actin (Kd) | 9.0 nM | Not specified | [9] |
| This compound G-actin Polymerization Inhibition | 50-400 nM | Pyrene-actin assay | [5] |
| This compound F-actin Depolymerization | 120-450 nM | Pyrene-actin assay | [5] |
| Recommended Cellular Concentration | 50-100 nM | Cell-based assays | [5] |
Experimental Protocols
1. Pyrene-Actin Polymerization Assay
This protocol is adapted from established methods to monitor the effect of this compound on actin polymerization kinetics.[10][11]
-
Reagents:
-
G-actin (unlabeled and pyrene-labeled)
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Prepare a G-actin solution in G-buffer with 5-10% pyrene-labeled actin to the desired final concentration (e.g., 2-4 µM). Keep on ice.
-
Add this compound or vehicle (DMSO) to the G-actin solution and incubate for a short period on ice.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately transfer the reaction mixture to a fluorometer cuvette.
-
Monitor the increase in pyrene fluorescence over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
2. Actin Co-sedimentation Assay
This protocol is for determining the binding of this compound to F-actin.[12][13][14]
-
Reagents:
-
G-actin
-
G-buffer
-
10x Polymerization Buffer
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM ATP)
-
-
Procedure:
-
Polymerize G-actin to F-actin by incubating with 1x Polymerization Buffer for at least 1 hour at room temperature.
-
Incubate the pre-formed F-actin with various concentrations of this compound (and a vehicle control) for 30 minutes at room temperature.
-
Pellet the F-actin and any bound this compound by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in an equal volume of sample buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of actin and this compound (if a detectable tag is used) in each fraction.
-
Visualizations
Caption: this compound's dual-action mechanism on the actin cytoskeleton.
Caption: A logical workflow for troubleshooting common experimental artifacts.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 6. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. research.monash.edu [research.monash.edu]
Technical Support Center: Refining Synthetic Routes for Novel Bistramide A Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining synthetic routes for novel Bistramide A derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound and its analogues, offering potential causes and solutions.
Issue 1: Low Yield or Poor Diastereoselectivity in the [4+2] Annulation for the Tetrahydropyran (B127337) Fragment
Question: We are experiencing low yields and/or poor diastereoselectivity in the [4+2] annulation reaction between our chiral crotylsilane and the aldehyde to form the tetrahydropyran core. What are the likely causes and how can we optimize this step?
Answer:
Low yields and poor stereocontrol in the [4+2] annulation are common challenges. The outcome of this reaction is highly sensitive to the nature of the substrates and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Suboptimal Lewis Acid | The choice of Lewis acid is critical. If using TMSOTf, consider screening other Lewis acids such as BF₃·OEt₂, TiCl₄, or SnCl₄. The optimal Lewis acid can depend on the specific aldehyde and crotylsilane substrates. |
| Incorrect Reaction Temperature | This reaction is typically performed at low temperatures (-78 °C to -50 °C) to enhance selectivity. Ensure your cooling bath is stable and the internal reaction temperature is accurately monitored. A slight increase in temperature may improve reaction rate but can be detrimental to diastereoselectivity. |
| Poor Quality or Incorrect Stoichiometry of Reagents | Ensure the aldehyde is pure and free of any corresponding carboxylic acid. Crotylsilanes should be of high purity. Verify the stoichiometry of all reagents, a slight excess of the crotylsilane may be beneficial. |
| Inappropriate Solvent | Dichloromethane (B109758) (CH₂Cl₂) is a common solvent for this reaction. However, other non-coordinating solvents like toluene (B28343) could be explored. Ensure the solvent is anhydrous, as water can quench the Lewis acid and lead to side reactions. |
| Steric Hindrance | Highly substituted aldehydes or crotylsilanes can lead to lower yields. If possible, consider a synthetic route that utilizes less hindered building blocks. |
| Mismatched Chiral Reagents | Ensure the chirality of your crotylsilane is appropriate for achieving the desired diastereomer of the tetrahydropyran. A mismatched pairing can lead to poor selectivity. |
Issue 2: Difficulties in the Spiroketalization Step
Question: Our spiroketalization reaction to form the C19-C38 fragment is proceeding with low yield, and we are observing the formation of multiple side products. What troubleshooting steps can we take?
Answer:
The formation of the spiroketal is a thermodynamically controlled process, but kinetic byproducts are often observed. Achieving a high yield of the desired spiroketal requires careful control of the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Inefficient Cyclization Conditions | Acid-catalyzed cyclization is common. If using a Brønsted acid (e.g., CSA, PPTS), consider varying the acid strength and loading. Lewis acids can also promote spiroketalization. Ensure the reaction is allowed to reach thermodynamic equilibrium, which may require extended reaction times. |
| Formation of Hemiketals and other Intermediates | Incomplete cyclization can lead to the isolation of hemiketal intermediates. Driving the reaction to completion by removing water (e.g., using a Dean-Stark trap or molecular sieves) can improve the yield of the spiroketal. |
| Protecting Group Strategy | The protecting groups on the dihydroxy ketone precursor can influence the ease of spiroketalization. Ensure that the protecting groups are stable to the reaction conditions and do not interfere with the cyclization. |
| Purification Challenges | Spiroketals can be sensitive to chromatography conditions. Consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating silica (B1680970) gel with a small amount of triethylamine (B128534) in the eluent. |
Issue 3: Low Yield in the Amide Coupling of Fragments
Question: The amide coupling between our tetrahydropyran-amino acid fragment and the spiroketal fragment is giving a low yield. What are the best practices for this crucial step?
Answer:
Coupling large and sterically hindered fragments, as is the case in the final stages of this compound synthesis, can be challenging. The choice of coupling reagent and reaction conditions is critical for success.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Inefficient Coupling Reagent | For sterically hindered couplings, standard reagents like DCC/DMAP may be insufficient. Consider using more potent coupling reagents such as HATU, HBTU, or PyBOP.[1] These reagents are known to be effective for challenging amide bond formations. |
| Base Selection and Stoichiometry | A non-nucleophilic base, such as DIEA or 2,4,6-collidine, is essential to prevent side reactions. The stoichiometry of the base is also important; typically 2-3 equivalents are used. |
| Slow Reaction Kinetics | The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Solvent Choice | A polar aprotic solvent like DMF or NMP is generally preferred for amide coupling reactions to ensure the solubility of the fragments. Ensure the solvent is anhydrous. |
| Epimerization | The chiral center alpha to the carboxylic acid can be prone to epimerization under the reaction conditions. Using coupling reagents known to suppress racemization, such as those based on HOAt (e.g., HATU), is recommended. Performing the reaction at lower temperatures can also help to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the key fragments for the synthesis of this compound derivatives?
A1: The synthesis of this compound and its derivatives is typically approached through a convergent strategy involving three key fragments: a substituted tetrahydropyran unit (C1-C13), a γ-amino acid linker (C14-C18), and a spiroketal subunit (C19-C40).[1]
Q2: What are some common methods for constructing the tetrahydropyran fragment?
A2: A highly effective method for the stereocontrolled synthesis of the tetrahydropyran fragment is a formal [4+2] annulation between a chiral crotylsilane and a suitable aldehyde.[1] Other methods include intramolecular oxa-Michael additions.
Q3: What are some of the challenges in purifying the final this compound derivatives?
A3: The final products are often large, relatively nonpolar molecules with multiple stereocenters, which can make purification by standard column chromatography challenging. Reversed-phase HPLC is often the method of choice for obtaining highly pure material. The choice of column (e.g., C18 or C8), mobile phase (often a mixture of acetonitrile (B52724) and water with a modifier like TFA), and gradient are critical parameters to optimize for a successful purification.
Q4: How can I introduce diversity into my this compound derivatives?
A4: The modular nature of the synthesis allows for the introduction of diversity at several points. You can vary the structure of the initial building blocks for each of the three main fragments. For example, using different aldehydes in the [4+2] annulation can lead to modifications on the tetrahydropyran ring. Similarly, different amino acids can be used for the linker, and the spiroketal fragment can be modified. A library of 35 stereoisomers of this compound has been synthesized by varying the stereochemistry of the fragments.[1]
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Amide Bond Formation in Complex Fragment Coupling
| Coupling Reagent | Additive | Base | Typical Yield Range | Notes |
| DCC | DMAP | - | 40-60% | Can be sluggish for hindered fragments; risk of epimerization. |
| EDC | HOBt | DIEA | 50-75% | Water-soluble carbodiimide (B86325) simplifies workup. |
| PyBOP | - | DIEA | 70-90% | Effective for hindered couplings.[1] |
| HBTU | HOBt | DIEA | 75-95% | Commonly used and effective; can cause guanidinylation of the amine. |
| HATU | HOAt | DIEA / 2,4,6-Collidine | 80-98% | Highly efficient for difficult couplings with low racemization. |
Experimental Protocols
Protocol 1: General Procedure for [4+2] Annulation to form the Tetrahydropyran Fragment
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral aldehyde (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the chiral crotylsilane (1.1 equiv) to the cooled solution.
-
Slowly add the Lewis acid (e.g., TMSOTf, 1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran.
Protocol 2: General Procedure for Amide Coupling of Fragments using HATU
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid fragment (1.0 equiv) and the amine fragment (1.0-1.2 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2.5 equiv), dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of lithium chloride (to remove DMF), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the coupled product.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for low-yield amide coupling.
Caption: Logical progression of this compound derivative synthesis.
References
managing the stability of Bistramide A in different solvents and storage conditions
Disclaimer: Comprehensive stability data for Bistramide A in various solvents and under diverse storage conditions is not extensively documented in publicly available literature. This guide is formulated based on general best practices for handling complex marine-derived macrolides and published information on related compounds. Researchers are strongly advised to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For short-term use, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used solvents to prepare stock solutions of this compound. A previously published study mentions dissolving this compound at 1 mg/mL in either DMSO or ethanol for cytotoxicity assays.[1] The choice of solvent will depend on the downstream application and the required concentration. For long-term storage, the stability in the chosen solvent should be validated.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or lower. One study has noted that isomeric fragments of this compound showed minimal decomposition after extended storage at low temperatures.[2]
Q3: How should I store this compound in solution?
A3: Aliquot the this compound stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For immediate use in cell culture, solutions can be stored at 4°C for a very limited time, but it is recommended to prepare fresh dilutions from the frozen stock for each experiment.[1]
Q4: What are the potential signs of this compound degradation?
A4: Signs of degradation can include a decrease in biological activity, changes in the appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks and a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Q5: Is this compound sensitive to light or pH changes?
A5: While specific data for this compound is unavailable, many complex macrolides are sensitive to light and extreme pH conditions. It is best practice to handle this compound solutions in light-protected containers (e.g., amber vials) and to avoid highly acidic or alkaline conditions unless experimentally required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Biological Activity | Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C). | Prepare fresh dilutions from a new, properly stored aliquot of the stock solution. Perform a stability study to determine the acceptable storage duration for your specific conditions. |
| Use of an inappropriate solvent that promotes degradation. | ||
| Precipitation of this compound in Solution | Exceeding the solubility limit of this compound in the chosen solvent. | Try gentle warming and vortexing to redissolve the compound. If precipitation persists, the concentration may be too high for that solvent. |
| Introduction of an aqueous buffer to a stock solution in an organic solvent. | When diluting into an aqueous medium, add the aqueous solution to the organic stock solution slowly while vortexing to prevent crashing out. | |
| Inconsistent Experimental Results | Inconsistent concentration of this compound due to degradation between experiments. | Always use freshly prepared dilutions for each experiment. Aliquot stock solutions to ensure consistency. |
| Adsorption of the compound to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips, or consider using glass vials for storage. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Chosen Solvent
This protocol outlines a general method to determine the stability of this compound in a specific solvent at a given temperature using HPLC analysis.
1. Materials:
- This compound (solid)
- High-purity solvent of choice (e.g., DMSO, ethanol)
- HPLC system with a UV or Mass Spectrometry (MS) detector
- A suitable reversed-phase HPLC column (e.g., C18)
- Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate)
- Temperature-controlled storage unit (e.g., refrigerator at 4°C, freezer at -20°C)
- Light-protected vials (e.g., amber glass vials)
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the main this compound peak. This will serve as the baseline (100% integrity).
- Storage: Aliquot the remaining stock solution into several light-protected vials and store them under the desired conditions (e.g., 4°C and -20°C).
- Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
- HPLC Analysis: Allow the vial to come to room temperature. Dilute and analyze the sample by HPLC under the same conditions as the time-zero sample.
- Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at time zero. Calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
3. Data Presentation:
The quantitative data should be summarized in a table for easy comparison.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Time Point | % Remaining at 4°C | % Remaining at -20°C |
| 0 hours | 100 | 100 |
| 24 hours | Data | Data |
| 48 hours | Data | Data |
| 1 week | Data | Data |
| 2 weeks | Data | Data |
| 1 month | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a user-conducted stability study of this compound.
References
improving the extraction and purification of Bistramide A from natural sources
Technical Support Center: Bistramide A Extraction and Purification
Welcome to the technical support center for the extraction and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the isolation of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source of this compound?
A1: The primary natural source of this compound is the marine ascidian Lissoclinum bistratum.[1][2] Other related compounds, such as Bistramides B, C, D, and K, have also been isolated from this organism.[2] More recently, this compound and D have been isolated from Trididemnum cyclops.[3]
Q2: What are the potential challenges in the extraction and purification of this compound?
A2: Researchers may face several challenges, including:
-
Low Yield: this compound is a secondary metabolite and is often present in small quantities in the source organism.
-
Complex Mixtures: The crude extract contains a wide variety of other compounds, including other bistramide analogs and unrelated metabolites, which can complicate purification.[2][4][5]
-
Compound Stability: Polyether compounds like this compound can be susceptible to degradation under harsh pH, temperature, or light conditions.[6][7]
-
Co-elution of Analogs: The structural similarity of bistramide analogs can lead to difficulties in achieving baseline separation during chromatographic purification.
Q3: What type of solvents are typically used for the initial extraction of this compound?
A3: A common solvent system for the initial extraction from the marine ascidian is a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), often in a 1:1 ratio.[5] Alcohols like methanol and ethanol (B145695) are generally effective for extracting a broad range of phytochemicals.[8]
Q4: What is the general workflow for isolating this compound?
A4: The general workflow involves:
-
Extraction: The lyophilized and powdered source organism is extracted with an appropriate solvent mixture.
-
Fractionation: The crude extract is then subjected to preliminary fractionation, for example, by using vacuum flash chromatography with a reversed-phase column.[5]
-
Purification: The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column, to yield pure this compound.[5]
Q5: Is there a possibility that symbiotic organisms produce this compound?
A5: Yes, it has been suggested that the bistramides may be of microbial origin, potentially produced by symbiotic cyanobacteria such as Prochloron sp., which are often found in association with ascidians of the family Didemnidae.[3][5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the extraction and purification of this compound.
Low Yield of Crude Extract
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound in the crude extract. | 1. Incomplete cell lysis and extraction: The solvent may not have sufficiently penetrated the tissue matrix. | 1a. Improve sample preparation: Ensure the collected ascidian is properly lyophilized and finely powdered to maximize the surface area for extraction.[8] 1b. Increase extraction time/cycles: Extend the duration of soaking or perform multiple extraction cycles with fresh solvent. 1c. Consider alternative extraction methods: Techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve extraction efficiency.[9] |
| 2. Degradation of this compound during extraction: The compound may be sensitive to heat or light during the process. | 2a. Maintain low temperatures: Perform the extraction at room temperature or below to minimize thermal degradation. 2b. Protect from light: Use amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation.[7] | |
| 3. Suboptimal solvent choice: The solvent system may not be optimal for this compound. | 3a. Test solvent polarity: Experiment with different ratios of CH₂Cl₂/MeOH or other solvent systems of varying polarities. |
Purification Challenges
| Issue | Possible Cause | Recommended Solution |
| Poor separation of this compound from its analogs during HPLC. | 1. Inappropriate column chemistry: The stationary phase may not be providing sufficient selectivity. | 1a. Screen different columns: Test various reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for your mixture. 1b. Consider alternative chromatography modes: If reversed-phase is ineffective, explore normal-phase or HILIC chromatography. |
| 2. Suboptimal mobile phase composition: The mobile phase may not be providing adequate resolution. | 2a. Optimize the gradient: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient can increase resolution. 2b. Try different organic modifiers: If using acetonitrile (B52724), try methanol or vice-versa, as this can alter selectivity. | |
| This compound appears to be degrading on the column. | 1. pH of the mobile phase: The pH may be promoting hydrolysis or other degradation pathways. | 1a. Adjust mobile phase pH: Buffer the mobile phase to a neutral pH and assess compound stability. |
| 2. Active sites on the stationary phase: Residual silanols on silica-based columns can interact with and degrade sensitive compounds. | 2a. Use end-capped columns: Employ modern, well-end-capped columns to minimize interactions with silanol (B1196071) groups. | |
| No or very little product recovered after purification. | 1. Compound precipitation: The compound may have precipitated on the column or during solvent evaporation. | 1a. Check for precipitation: After the run, wash the column with a strong solvent to see if the compound can be recovered. 1b. Modify solvent removal: When evaporating solvent from purified fractions, do so at low temperatures (e.g., using a rotary evaporator with a chilled water bath). |
| 2. Irreversible adsorption to the stationary phase. | 2a. Test different stationary phases: As mentioned above, screen different column chemistries. |
Quantitative Data Summary
Table 1: Bioactive Compounds Isolated from Lissoclinum bistratum
| Compound Class | Examples | Reported Bioactivity | Reference |
| Cyclic Polyethers | This compound, B, C, D, K | Cytotoxicity against tumor cell lines, cell cycle arrest.[2] | [1][2] |
| Cyclic Hexapeptides | Bistratamides M, N | Moderate cytotoxicity against human tumor cell lines.[4][5] | [4][5] |
Experimental Protocols
General Protocol for Extraction and Purification of this compound
-
Sample Preparation:
-
Collect specimens of Lissoclinum bistratum.
-
Freeze-dry (lyophilize) the collected biomass.
-
Grind the lyophilized material into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered material in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.
-
Stir the mixture for several hours.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
-
Initial Fractionation (Vacuum Flash Chromatography):
-
Pre-pack a Lichoprep RP-18 column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a step gradient of decreasing polarity, for example, starting with water, then increasing proportions of methanol, and finally dichloromethane.[5]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or a bioassay to identify the fractions containing this compound.
-
-
Final Purification (Reversed-Phase HPLC):
-
Combine the active fractions from the previous step and concentrate them.
-
Dissolve the concentrated material in the HPLC mobile phase.
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute with an optimized gradient of water and an organic solvent (e.g., acetonitrile or methanol), both of which may contain a small amount of a modifier like formic acid or TFA if necessary for peak shape.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Bistramides from Trididemnum cyclops from Madagascar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bistratamides M and N, Oxazole-Thiazole Containing Cyclic Hexapeptides Isolated from Lissoclinum bistratum Interaction of Zinc (II) with Bistratamide K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijnrd.org [ijnrd.org]
- 7. benchchem.com [benchchem.com]
- 8. ijresm.com [ijresm.com]
- 9. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Divergent Synthesis of a Bistramide A Analogue Library
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the divergent synthesis of Bistramide A analogues. The content is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the key stages of the divergent synthesis strategy: the synthesis of the tetrahydropyran (B127337) fragment, the γ-amino acid fragment, the spiroketal fragment, and the final fragment coupling and deprotection steps.
I. Tetrahydropyran Fragment Synthesis via [4+2] Annulation
Q1: My [4+2] annulation reaction to form the dihydropyran ring is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the [4+2] annulation of chiral crotylsilanes with aldehydes can be attributed to several factors. Here is a troubleshooting guide:
-
Reagent Quality: Ensure the aldehyde is pure and free of acidic impurities. The crotylsilane reagent should be of high enantiopurity.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. TMSOTf is commonly used. Ensure it is fresh and added at the correct temperature.
-
Reaction Conditions: The reaction is typically run at low temperatures (e.g., -50 °C to -78 °C) to enhance stereoselectivity and minimize side reactions. Ensure your cooling bath is stable. The reaction is also sensitive to moisture; use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: Quench the reaction at low temperature before warming to room temperature to avoid decomposition of the product.
Q2: I am observing poor diastereoselectivity in the formation of the tetrahydropyran fragment. How can I improve this?
A2: The stereochemical outcome of the [4+2] annulation is dependent on the geometry of the crotylsilane and the reaction conditions.
-
(Z)- vs. (E)-Crotylsilanes: The use of (Z)-crotylsilanes can provide complementary stereochemistry to (E)-crotylsilanes, allowing access to different diastereomers. For the synthesis of the C1-C13 fragment of this compound, specific (Z)-crotylsilanes have been designed to achieve the desired 2,6-cis-5,6-cis and 2,6-trans-5,6-cis relationships.[1]
-
Lewis Acid: The nature of the Lewis acid can influence the transition state geometry. Experiment with different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) to optimize diastereoselectivity.
-
Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the more ordered transition state.
II. γ-Amino Acid Fragment Synthesis via Lewis Acid-Mediated Crotylation
Q3: The Lewis acid-mediated crotylation of my protected glycine (B1666218) aldehyde is resulting in a mixture of syn and anti products with poor selectivity. How can I control the stereochemical outcome?
A3: The diastereoselectivity of crotylation reactions is highly dependent on the Lewis acid and the substrate.[2]
-
Choice of Lewis Acid: Bidentate Lewis acids (e.g., TiCl₄, SnCl₄) can promote chelation control with aldehydes containing a coordinating group, often favoring syn products. Monodentate Lewis acids (e.g., BF₃·OEt₂) typically favor the formation of anti products through a non-chelated transition state.[3]
-
Protecting Groups: The protecting group on the aldehyde can influence chelation. Bulky protecting groups may hinder chelation and favor non-chelated pathways.
-
Crotylating Reagent: The geometry of the crotylating agent (E vs. Z) will also dictate the stereochemical outcome.
Q4: I am experiencing low yields in the multi-step synthesis of the γ-amino acid fragment. Where should I troubleshoot?
A4: A multi-step synthesis has several points where yields can be compromised.
-
Protection/Deprotection Steps: Ensure complete conversion in each protection and deprotection step. Incomplete reactions will lead to a mixture of products that can be difficult to separate and result in lower yields in subsequent steps.
-
Oxidation and Azide Installation: These steps can be sensitive. For the TEMPO-mediated oxidation, ensure the reaction is not over-oxidizing. For the Mitsunobu reaction to install the azide, ensure anhydrous conditions and that the reagents are fresh.
-
Purification: Each purification step can lead to material loss. Optimize chromatography conditions (solvent system, column packing) to achieve good separation with minimal loss of product.
III. Spiroketal Fragment Synthesis
Q5: My acid-catalyzed spiroketalization of the dihydroxy ketone precursor is not working well, or I am only getting the thermodynamically favored isomer. What can I do?
A5: Spiroketal formation is often reversible under acidic conditions, leading to the most stable isomer.
-
Kinetic vs. Thermodynamic Control: To access less stable isomers, kinetic control is necessary. This can be achieved through methods that are not readily reversible under the reaction conditions.[4][5][6][7]
-
Alternative Methods: Consider alternative strategies such as the cyclization of glycal epoxides, which can be mediated by reagents like Ti(Oi-Pr)₄ to favor specific stereoisomers under kinetic control.[4][5]
-
Reaction Conditions: For acid-catalyzed cyclizations, carefully screen the acid catalyst (e.g., CSA, PPTS, TFA) and solvent. The reaction temperature and time can also influence the product distribution.
IV. Fragment Coupling and Final Deprotection
Q6: The PyBOP-mediated amide coupling between my fragments is inefficient, resulting in a low yield of the coupled product. How can I improve this?
A6: PyBOP is a powerful coupling reagent, but challenges can arise, especially with sterically hindered fragments.
-
Reagent Stoichiometry: Use a slight excess of PyBOP (1.1-1.5 equivalents) and the amine component.
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is crucial. Ensure it is pure and used in the correct amount (typically 2-3 equivalents).
-
Pre-activation: For difficult couplings, pre-activating the carboxylic acid with PyBOP and the base for a few minutes before adding the amine can improve efficiency.
-
Solvent: Anhydrous dimethylformamide (DMF) is a common solvent. Ensure it is of high purity.
-
Double Coupling: If the coupling is still incomplete, a second coupling with fresh reagents can be performed.
Q7: I am having trouble with the final deprotection of the silyl (B83357) ethers. The reaction is either incomplete or leads to decomposition of my analogue.
A7: The stability of the this compound analogues can vary depending on their stereochemistry, making the final deprotection a critical and sometimes problematic step.
-
Deprotection Reagents: A variety of reagents can be used to cleave silyl ethers, and the choice depends on the specific silyl group (e.g., TBS, TIPS) and the sensitivity of the substrate. Common reagents include TBAF, HF-pyridine, and CSA.
-
Reaction Conditions: If one reagent is causing decomposition, try a milder one or adjust the reaction temperature and time. For example, if TBAF is too harsh, HF-pyridine at a lower temperature might be a better option.
-
Work-up: The work-up procedure should be carefully controlled to avoid degradation of the deprotected analogue. This may involve pH adjustment and careful extraction.
-
Purification: Purification of the final polar analogues can be challenging. Reversed-phase HPLC is often the method of choice for obtaining highly pure material.[8][9][10]
Data Presentation
The following tables summarize quantitative data from the synthesis of a 35-member stereoisomer library of this compound.
Table 1: Yields for PyBOP-Mediated Coupling of Tetrahydropyran and γ-Amino Acid Fragments
| Entry | Tetrahydropyran Isomer | γ-Amino Acid Isomer | Coupled Product Yield (%) |
| 1 | Isomer 1 | Isomer A | 53-81 |
| 2 | Isomer 2 | Isomer A | 53-81 |
| ... | ... | ... | ... |
| 32 | Isomer 8 | Isomer D | 53-81 |
| Yields are reported as a range for the library synthesis as specific yields for each coupling were not detailed.[2] |
Table 2: Diastereoselectivity in the [4+2] Annulation for Tetrahydropyran Synthesis
| Crotylsilane | Aldehyde | Lewis Acid | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio |
| (Z)-Isomer | β-benzyloxy aldehyde | TMSOTf | -50 | 5,6-cis-pyran | 66 | >20:1 |
| Data is representative of the methodology developed for the synthesis.[1] |
Experimental Protocols
Protocol 1: General Procedure for PyBOP-Mediated Amide Coupling
This protocol is a general guideline for the coupling of the tetrahydropyran-γ-amino acid fragment with the spiroketal amine fragment.
-
Preparation: To a solution of the carboxylic acid fragment (1.0 equivalent) in anhydrous DMF, add the amine fragment (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add PyBOP (1.2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[11][12]
Protocol 2: General Procedure for Acid-Catalyzed Spiroketalization
This protocol is a general method for the formation of the spiroketal from a dihydroxy ketone precursor under thermodynamic control.
-
Preparation: Dissolve the dihydroxy ketone precursor (1.0 equivalent) in an anhydrous, non-polar solvent such as dichloromethane or toluene (B28343) under an inert atmosphere.
-
Acid Addition: Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid (CSA), 0.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture and monitor the progress by TLC until the starting material is consumed. The reaction may require gentle heating to reach equilibrium.
-
Work-up: Quench the reaction by adding a mild base, such as triethylamine or saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Divergent Synthesis Workflow
Caption: Divergent synthesis workflow for a this compound analogue library.
Troubleshooting Logic for Low Yield in PyBOP Coupling
Caption: Troubleshooting workflow for low yield in PyBOP-mediated amide coupling.
References
- 1. Synthesis and [4 + 2]-annulation of enantioenriched (z)-crotylsilanes: preparation of the C1-C13 fragment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mskcc.org [mskcc.org]
- 8. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
identifying and minimizing off-target effects of Bistramide A in cellular studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bistramide A. The focus is on identifying and minimizing potential off-target effects to ensure the accurate interpretation of cellular study results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a potent antiproliferative effect through a dual mechanism of action targeting the actin cytoskeleton. It severs filamentous actin (F-actin) and covalently sequesters monomeric actin (G-actin), leading to the disruption of essential cellular processes like cell division and motility.[1][2][3][4] The enone subunit of this compound is responsible for the covalent modification of actin.[1][2][3][4]
Q2: Are there any known off-targets for this compound?
A2: Early reports suggested that this compound could activate protein kinase C delta (PKCδ). However, subsequent studies have shown that it binds to PKCδ with low affinity and does not activate it at concentrations where it potently affects the actin cytoskeleton.[5] While actin is considered its primary cellular receptor, like many small molecules, this compound could have other off-target interactions, especially at higher concentrations. Comprehensive, unbiased proteomic screening data for this compound is not extensively available in public literature. Therefore, it is crucial to perform experiments to rule out off-target effects in your specific cellular model.
Q3: We are observing unexpected cellular phenotypes after treatment with this compound. Could these be off-target effects?
A3: It is highly plausible that unexpected cellular phenotypes arise from off-target effects, especially if the observed phenotype does not align with known consequences of actin cytoskeleton disruption. Small molecule inhibitors can interact with multiple proteins, leading to a range of cellular responses.[6][7] It is critical to experimentally validate that the observed phenotype is a direct result of modulating the actin cytoskeleton.
Q4: How can we experimentally distinguish between on-target (actin-related) and off-target effects of this compound?
A4: A robust method is to use a control compound or a genetic approach. A structurally related but inactive analog of this compound, if available, can be a useful negative control. Alternatively, you can use CRISPR/Cas9 to create a cell line with a modified actin that this compound cannot bind to. If the compound still elicits the same response in these modified cells, it strongly suggests the effect is mediated through one or more off-target interactions.[6] Another strategy is to compare the cellular effects of this compound with other well-characterized actin-targeting agents that have different mechanisms of action (e.g., cytochalasins, latrunculins).[8][9]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
Issue: Observing significant cytotoxicity at concentrations lower than expected to primarily affect the actin cytoskeleton.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | Perform a dose-response analysis and compare the cytotoxic IC50 with the IC50 for actin disruption (e.g., via phalloidin (B8060827) staining). A significantly lower cytotoxic IC50 may indicate off-target effects.[7] |
| Screen this compound against a panel of known toxicopharmacological targets. | |
| Cell line sensitivity | Different cell lines can have varying sensitivities to actin-disrupting agents. Confirm the IC50 in your specific cell line and compare it to published values.[8][10][11] |
| Experimental artifact | Ensure proper handling and dilution of the compound. Verify the health and confluency of the cell cultures. |
Guide 2: Inconsistent Results in Actin-Related Assays
Issue: High variability in actin polymerization or depolymerization assays.
| Possible Cause | Troubleshooting Steps |
| Inactive Actin | Use fresh or properly aliquoted and stored actin. Repeated freeze-thaw cycles can lead to denaturation. Run a control reaction with a known activator to test actin quality.[12] |
| Incorrect Buffer Conditions | Ensure the polymerization buffer contains the correct concentrations of salts (e.g., KCl, MgCl2) and ATP, as actin polymerization is highly dependent on these factors.[12] |
| Inhibitory Contaminants | Use high-purity reagents and ensure the this compound stock solution is free of contaminants. |
Identifying Potential Off-Target Effects: Experimental Protocols
Affinity-Based Protein Profiling
This method aims to identify proteins that directly bind to this compound.
Methodology: Affinity Purification followed by Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a this compound analog containing a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not significantly alter the compound's known on-target activity.
-
Immobilization: Covalently attach the tagged this compound to a solid support, such as agarose (B213101) or magnetic beads.
-
Cell Lysate Incubation: Incubate the this compound-conjugated beads with cell lysate from your experimental model.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the proteins that specifically bind to the immobilized this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[13]
Troubleshooting High Background in AP-MS
| Issue | Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with unconjugated beads before the main incubation step.[14] |
| Ionic interactions | Increase the salt concentration (e.g., up to 1 M NaCl) in the washing buffers.[14] |
| Hydrophobic interactions | Include a non-ionic detergent (e.g., up to 1% Tween-20) in the washing buffers.[14] |
| Actin contamination | Given that actin is the primary target, it will be highly abundant. To reduce non-specific actin carry-over, consider adding ATP (e.g., 10 mM) to the lysis and wash buffers.[14] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to assess target engagement in a cellular context. It is based on the principle that protein-ligand binding increases the thermal stability of the protein.
Methodology: MS-CETSA for Proteome-Wide Analysis
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Digestion and MS Analysis: Digest the soluble proteins into peptides and analyze them using quantitative mass spectrometry.
-
Data Analysis: Identify proteins that show a significant thermal shift upon this compound treatment, indicating direct binding.[15][16]
Quantitative Data Summary
The following table summarizes the known binding affinities and cytotoxic concentrations of this compound. This data can be used as a reference to distinguish between expected on-target effects and potential off-target effects that may occur at different concentration ranges.
| Parameter | Value | Assay/Cell Line | Reference |
| G-actin Binding (Kd) | 7 nM | In vitro binding assay | [5] |
| IC50 (KB cells) | 4.5 x 10⁻⁸ M (45 nM) | Cytotoxicity assay | [10] |
| IC50 (P388 cells) | 2.0 x 10⁻⁸ M (20 nM) | Cytotoxicity assay | [10] |
| IC50 (Normal endothelial cells) | 2.2 x 10⁻⁸ M (22 nM) | Cytotoxicity assay | [10] |
Visualizing Workflows and Pathways
This compound Mechanism of Action
Caption: Mechanism of action of this compound, leading to actin cytoskeleton disruption.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for identifying and validating off-target effects of this compound.
Troubleshooting Logic for AP-MS
Caption: Troubleshooting common causes of high background in Affinity Purification-Mass Spectrometry.
References
- 1. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization of Bistramide A and its Protein Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the crystallization of Bistramide A and its protein complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary protein target of this compound for crystallization studies?
A1: The primary and well-established protein target for this compound is actin . Specifically, this compound binds to monomeric G-actin, sequestering it and inhibiting its polymerization into F-actin filaments.[1] A high-resolution X-ray crystal structure of the this compound-actin complex is available in the Protein Data Bank (PDB) under the accession code 2FXU .[2][3][4]
Q2: What are the initial steps before attempting crystallization of the this compound-protein complex?
A2: Before setting up crystallization trials, it is crucial to ensure the purity and stability of both this compound and the target protein, actin.[5][6] Actin should be purified to homogeneity, and its concentration accurately determined. This compound should be of high purity and dissolved in a suitable solvent, such as DMSO, at a known concentration.
Q3: What is the recommended method for setting up crystallization trials for the this compound-actin complex?
A3: The most common and recommended method is hanging drop vapor diffusion .[7][8][9] This technique allows for the slow equilibration of a drop containing the protein-ligand complex and a precipitant solution with a larger reservoir of the precipitant, gradually increasing the concentration of the complex and promoting crystallization over precipitation.[8][10]
Q4: How can I prepare the this compound-actin complex for crystallization?
A4: The complex is typically formed by incubating the purified actin protein with a molar excess of this compound.[11] The incubation time can range from 30 minutes to several hours to ensure complete binding.[12][13] It is advisable to perform biophysical analysis, such as Isothermal Titration Calorimetry (ITC), to confirm binding and determine the stoichiometry before proceeding with large-scale complex formation for crystallization.
Troubleshooting Crystallization Experiments
Crystallization of protein-ligand complexes can be challenging. Below are common problems and their potential solutions.
| Problem | Potential Cause | Troubleshooting Strategy |
| Clear Drops (No Precipitation or Crystals) | Insufficient supersaturation. | - Increase the concentration of the this compound-actin complex.[11][14]- Increase the concentration of the precipitant.[11][15]- Try a different precipitant or a combination of precipitants.- Reduce the volume of the drop to accelerate equilibration. |
| Amorphous Precipitate | Supersaturation is too high or reached too quickly. | - Decrease the concentration of the this compound-actin complex.[11][14]- Decrease the concentration of the precipitant.[11][15]- Increase the volume of the drop to slow down equilibration.- Vary the ratio of the complex solution to the reservoir solution.[11]- Screen different temperatures (e.g., 4°C and 20°C).[5][11] |
| Microcrystals or Poor-Quality Crystals | Sub-optimal nucleation and/or growth conditions. | - Optimize the precipitant concentration and pH in a finer grid screen around the initial hit condition.[16]- Try seeding with crushed existing microcrystals.- Screen a variety of additives that can sometimes improve crystal quality.[7]- Slow down the equilibration rate by using a lower precipitant concentration in the reservoir. |
| Low Ligand Occupancy in the Crystal Structure | Incomplete binding of this compound to actin before crystallization. | - Increase the molar excess of this compound during complex formation. A 10-fold excess is often recommended for ligands with lower affinity.[11][13]- Increase the incubation time of actin with this compound.- Ensure the stability of this compound in the crystallization buffer. |
| Crystal Twinning | Growth of two or more separate crystal lattices from a single point. | - This is a complex issue that may require extensive optimization of crystallization conditions.[6]- Trying different crystallization conditions (precipitants, pH, temperature) may help.- Seeding techniques can sometimes mitigate twinning. |
Experimental Protocols
Actin Purification (General Protocol)
A general protocol for purifying actin from muscle or non-muscle sources involves extraction, polymerization/depolymerization cycles, and chromatography.
-
Preparation of Acetone (B3395972) Powder : For muscle actin, this step removes lipids and denatures many proteins, leaving actin in a stable form.[17][18]
-
Extraction : Actin is extracted from the acetone powder using a low ionic strength buffer.[18][19]
-
Polymerization and Depolymerization Cycles : Cycles of polymerization (induced by adding salts like KCl and MgCl2) and depolymerization (by dialysis against a low salt buffer) are used to enrich for functional actin.[19][20]
-
Gel Filtration Chromatography : This final step separates monomeric G-actin from any remaining aggregates or contaminating proteins.[20]
Co-crystallization of this compound-Actin Complex using Hanging Drop Vapor Diffusion
This protocol outlines a general procedure for setting up co-crystallization experiments.
-
Prepare the this compound-Actin Complex :
-
Thaw purified actin on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the actin solution to achieve the desired molar ratio (e.g., 1:5 actin to this compound).
-
Incubate the mixture on ice for at least 1 hour.
-
-
Set up the Crystallization Plate :
-
Use a 24-well crystallization plate.
-
Pipette 500 µL of the precipitant solution into the reservoir of each well.
-
Apply a thin line of grease to the rim of each well to ensure a good seal.[21]
-
-
Prepare the Hanging Drop :
-
Seal the Well and Incubate :
-
Carefully invert the coverslip and place it over the reservoir, ensuring the grease creates an airtight seal.[9]
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
Visualizations
Caption: Workflow for this compound-protein complex crystallization.
Caption: Troubleshooting logic for crystallization experiments.
References
- 1. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. wwPDB: pdb_00002fxu [wwpdb.org]
- 4. Template:PDB Gallery/71 - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. news-medical.net [news-medical.net]
- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. google.com [google.com]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 14. biocompare.com [biocompare.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of muscle actin [dictybase.org]
- 18. researchgate.net [researchgate.net]
- 19. ohsu.edu [ohsu.edu]
- 20. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Technical Support Center: Enhancing the Biological Potency and Selectivity of Synthetic Bistramide A Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and biological evaluation of Bistramide A analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound and its analogs?
A1: The primary cellular target of this compound is actin.[1] It disrupts the actin cytoskeleton by binding to monomeric G-actin, which in turn inhibits actin polymerization and leads to the depolymerization of filamentous F-actin.[1]
Q2: What is the mechanism of action of this compound that leads to its potent antiproliferative activity?
A2: this compound exhibits a dual mechanism of action. It severs actin filaments and also covalently sequesters monomeric actin, which further promotes F-actin depolymerization.[2] This disruption of the actin cytoskeleton impairs cell cycle progression and cytokinesis, leading to its cytotoxic effects.
Q3: Which structural motifs of this compound are crucial for its biological activity?
A3: Structure-activity relationship (SAR) studies have highlighted the importance of several key structural features. The spiroketal and amide subunits are critical for binding to actin and enabling rapid actin filament disassembly.[2] The enone subunit is responsible for the covalent modification of actin, which enhances the cytotoxicity of the molecule.[2]
Q4: Can the biological potency of this compound be enhanced through synthetic modifications?
A4: Yes, synthetic modifications have been shown to enhance biological potency. For example, a 35-member stereoisomer library of this compound was synthesized, leading to the identification of an analog with approximately twice the potency of the natural product.[3]
Q5: Is it possible to design this compound analogs with a more favorable safety profile?
A5: Rational design of simplified analogs has shown promise in improving the safety profile. By removing the reactive enone moiety, a simplified analog was developed that reversibly binds to actin. This analog demonstrated significant in vitro and in vivo anticancer activity with reduced toxicity compared to this compound itself.[4][5]
Q6: How should this compound analogs be stored to ensure their stability?
A6: While specific stability data for all analogs is not available, based on the synthesis of a stereoisomer library, isomeric fragments of this compound showed little decomposition after prolonged storage at low temperatures.[3] It is recommended to store the compounds in a cool, dry, and dark place. For long-term storage, keeping them as a solid at -20°C or below is advisable. Solutions in organic solvents should be freshly prepared or stored at low temperatures for short periods.
Troubleshooting Guides
Synthetic Chemistry
Issue 1: Low diastereoselectivity in the synthesis of the tetrahydropyran (B127337) (THP) fragment.
-
Possible Cause: The formation of the desired 2,6-cis-disubstituted THP ring can be challenging as it may require a boat-like transition state, which is energetically less favorable than the transition state leading to the trans isomer.[3] The choice of Lewis acid, solvent, and temperature can significantly impact the stereochemical outcome.
-
Troubleshooting Workflow:
-
Lewis Acid Screening: Experiment with a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) to find the optimal catalyst for the desired stereoisomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Test a range of anhydrous solvents like dichloromethane, acetonitrile, or nitromethane.
-
Temperature Optimization: Prins cyclizations are often temperature-sensitive. Lowering the reaction temperature may improve the diastereoselectivity in favor of the kinetically controlled product.
-
Starting Material Purity: Ensure that the starting materials, particularly the homoallylic alcohol and the aldehyde, are of high purity, as impurities can interfere with the catalyst and lead to side reactions.
-
Issue 2: Difficulties in the synthesis of the γ-amino acid linker.
-
Possible Cause: The synthesis of the γ-amino acid fragment can be challenging due to the potential for side reactions and the need for multiple protection and deprotection steps. For instance, using a Boc-protected glycine (B1666218) aldehyde in a crotylation reaction can lead to decomposition of the starting material.[3]
-
Troubleshooting Workflow:
-
Protecting Group Strategy: If using a protected amino aldehyde, consider alternatives to Boc, such as a phthalimide (B116566) group, which has been shown to be more stable under certain crotylation conditions.[3]
-
Stepwise Approach: A multi-step sequence involving protection of the alcohol, ozonolysis, reduction, further protection, azide (B81097) installation, and selective deprotection may be necessary to achieve the desired product with high purity.[3]
-
Issue 3: Challenges in the spiroketal formation.
-
Possible Cause: The formation of the spiroketal can be sensitive to the reaction conditions, and various reagents may be required to achieve the desired outcome.
-
Troubleshooting Workflow:
-
Reagent Screening: If standard conditions are not effective, a screening of different reagents for the PMB deprotection and spiroketal formation should be performed. Reagents that have been explored include TMSI, I₂ in MeOH, BCl₃•Me₂S complex, and MgBr₂•Et₂O.[3]
-
Role of Additives: The presence of a mild base like pyridine (B92270) might be beneficial to buffer any adventitious acid that could cause premature formation of the oxonium ion.[3]
-
Issue 4: Purification of final this compound analogs is challenging.
-
Possible Cause: The complexity and similar polarities of the desired product and any side products can make purification by standard column chromatography difficult.
-
Troubleshooting Workflow:
-
High-Performance Liquid Chromatography (HPLC): For complex mixtures that are difficult to separate by conventional chromatography, preparative HPLC is often the most effective purification method.
-
Alternative Chromatography Techniques: Techniques such as size-exclusion chromatography or counter-current chromatography could be explored for particularly challenging separations.
-
Biological Evaluation
Issue 1: High background or spontaneous polymerization in actin polymerization assays.
-
Possible Cause: This can be due to the quality of the actin stock, the polymerization buffer, or the temperature at which the experiment is conducted.
-
Troubleshooting Workflow:
-
Actin Quality: Ensure that the G-actin stock is properly stored at -80°C and has not undergone multiple freeze-thaw cycles.
-
Buffer Composition: Prepare fresh polymerization buffer and ensure that the G-buffer does not contain divalent cations like Mg²⁺ or Ca²⁺, which can induce polymerization. EGTA can be used to chelate any contaminating Ca²⁺.
-
Temperature Control: Keep all reagents and equipment on ice before initiating the polymerization to prevent premature nucleation.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Variability in cell-based assays can arise from several factors, including cell line-specific responses, inconsistent cell seeding density, and the "edge effect" in microplates.
-
Troubleshooting Workflow:
-
Cell Line Characterization: Be aware that the potency of this compound analogs can be cell-line specific.
-
Consistent Cell Seeding: Ensure a homogeneous cell suspension and use calibrated pipettes for accurate cell plating.
-
Mitigate Edge Effects: To avoid evaporation and temperature gradients that can affect cells in the outer wells of a microplate, fill these wells with sterile PBS or media without cells and use only the inner wells for the experiment.
-
Solvent Control: High concentrations of solvents like DMSO can be toxic to cells. Determine the maximum tolerated solvent concentration for your cell line and maintain a consistent final concentration across all wells, including controls.
-
Issue 3: Discrepancy between cytotoxicity data and effects on the actin cytoskeleton.
-
Possible Cause: The covalent modification of actin by analogs containing the enone subunit can lead to a significant increase in cytotoxicity that may not directly correlate with their in vitro actin filament-severing ability.[6]
-
Troubleshooting Workflow:
-
Mechanism of Action Analysis: For enone-containing analogs, consider that the observed cytotoxicity is a combination of both reversible actin binding/severing and irreversible covalent modification.
-
Time-course Experiments: The effects on the actin cytoskeleton may be rapid, while the downstream effects on cell viability may take longer to manifest. Conduct time-course experiments to correlate the two phenomena.
-
Data Summary
| Analog | Modification | IC₅₀ (nM) vs. A549 cells | Actin Binding (Kd, nM) | Actin Severing | Reference |
| This compound | Natural Product | ~18 | 7 | Yes | [1][3] |
| Analog 1.21 | Stereoisomer | ~9 | Not Reported | Not Reported | [3] |
| Simplified Analog | Lacks enone, reversible binder | Submicromolar | 9.0 | Yes | [4][5] |
| Analog 3 | Contains C(1)–C(4)-enone | More potent than Analog 4 | Less potent than Analog 4 | Less potent than Analog 4 | [6] |
| Analog 4 | Lacks C(1)–C(4)-enone | Less potent than Analog 3 | More potent than Analog 3 | More potent than Analog 3 | [6] |
Experimental Protocols
General Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle controls.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
General Protocol for Actin Polymerization Assay (Pyrene-Actin)
-
Reagent Preparation: Prepare pyrene-labeled G-actin in G-buffer (containing ATP and a Ca²⁺ chelator). Prepare a 10X polymerization buffer (containing KCl, MgCl₂, and ATP).
-
Initiation of Polymerization: In a fluorometer cuvette, mix the pyrene-actin with the test compound (this compound analog) or vehicle control.
-
Fluorescence Measurement: Place the cuvette in the fluorometer and begin recording the baseline fluorescence.
-
Induce Polymerization: Add the 10X polymerization buffer to initiate actin polymerization.
-
Kinetic Measurement: Monitor the increase in fluorescence over time as the pyrene-labeled G-actin incorporates into F-actin filaments.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain the polymerization curve. Analyze parameters such as the lag phase, polymerization rate, and steady-state fluorescence.
Visualizations
Caption: Signaling pathway of this compound analogs.
Caption: Experimental workflow for cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Validation & Comparative
comparing the cytotoxicity of Bistramide A with its natural analogs like Bistramide D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Bistramide A and its naturally occurring analog, Bistramide D. The information presented herein is compiled from peer-reviewed scientific literature to aid in the evaluation of these compounds for potential therapeutic applications.
Executive Summary
This compound, a marine macrolide isolated from the urochordate Lissoclinum bistratum, has demonstrated potent cytotoxic and antiproliferative activities against a range of cancer cell lines. Its mechanism of action involves a dual effect on the cellular actin cytoskeleton. While effective, the in vivo application of this compound may be limited by its toxicity. In contrast, its natural analog, Bistramide D, has been reported to be less toxic, suggesting a potentially wider therapeutic window. This guide presents available quantitative cytotoxicity data, details relevant experimental methodologies, and illustrates the mechanism of action of this compound.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | KB | Human Epidermoid Carcinoma | 4.5 x 10⁻⁸ M | [1][2] |
| P388 | Murine Leukemia | 2.0 x 10⁻⁸ M | [1][2] | |
| A2780 | Human Ovarian Cancer | 0.26 µM | [3] | |
| NSCLC-N6 | Non-Small Cell Lung Carcinoma | 0.03–0.32 µg/ml (range) | [4] | |
| Bistramide D | NSCLC-N6 | Non-Small Cell Lung Carcinoma | Less toxic than this compound | [5][6] |
Mechanism of Action: Targeting the Actin Cytoskeleton
This compound exerts its cytotoxic effects through a unique dual mechanism that disrupts the cellular actin cytoskeleton. This targeted disruption of actin dynamics leads to an arrest of the cell cycle in the G1 phase and ultimately inhibits cell proliferation.[7]
The key steps in the mechanism of action of this compound are:
-
Actin Filament Severing : this compound has the ability to sever existing filamentous actin (F-actin).
-
Monomeric Actin Sequestration : It also binds to and sequesters monomeric actin (G-actin), preventing its polymerization into F-actin.
-
Covalent Modification : A critical feature of this compound is its enone subunit, which covalently modifies actin. This irreversible binding is believed to contribute significantly to its high cytotoxicity.
Bistramide D, lacking this enone moiety, is thought to retain the ability to sever actin filaments but does not form a covalent bond with actin, which likely accounts for its reduced toxicity.[5][6]
Signaling Pathway Diagram
Caption: Mechanism of this compound targeting the actin cytoskeleton.
Experimental Protocols
While specific, detailed protocols for the direct comparison of this compound and D cytotoxicity are not fully available in the reviewed literature, a general methodology for assessing the cytotoxicity of compounds against a non-small cell lung carcinoma cell line, such as NSCLC-N6, using an MTT assay is provided below. This protocol is based on standard cell-based assay techniques.
General Cytotoxicity Assay Protocol (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.
1. Cell Culture and Seeding:
-
Culture NSCLC-N6 cells in the appropriate complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsinization.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a high-concentration stock solution of the test compound (e.g., this compound or D) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final treatment concentrations.
-
After the 24-hour cell attachment period, remove the medium and replace it with 100 µL of the medium containing the various concentrations of the test compound.
-
Include appropriate controls: vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Assay and Absorbance Reading:
-
Following the treatment period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using a suitable software package.
Experimental Workflow Diagram
Caption: A generalized workflow for determining compound cytotoxicity.
Conclusion
This compound is a potent cytotoxic agent with a well-defined mechanism of action targeting the actin cytoskeleton. Its natural analog, Bistramide D, presents a potentially more favorable therapeutic profile due to its lower toxicity.[5][6] The data suggests that the enone moiety of this compound is a key determinant of its high cytotoxicity. Further quantitative studies are required to precisely define the IC50 values of Bistramide D against a broader panel of cancer cell lines to fully assess its therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
- 1. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. Antiproliferative Bistramides from Trididemnum cyclops from Madagascar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the antitumor activity of bistramides A, D and K against a non-small cell broncho-pulmonary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
Bistramide A versus latrunculin: a comparative study on actin depolymerization
For researchers, scientists, and drug development professionals investigating the intricate dynamics of the actin cytoskeleton, small molecule inhibitors are indispensable tools. Among these, Bistramide A and Latrunculin stand out for their potent effects on actin depolymerization. This guide provides a comprehensive comparison of these two compounds, detailing their mechanisms of action, quantitative effects, and the experimental protocols used to evaluate them.
At a Glance: this compound vs. Latrunculin
| Feature | This compound | Latrunculin |
| Primary Mechanism | Sequesters G-actin, severs F-actin | Sequesters G-actin |
| Binding Site on Actin | Cleft between subdomains 1 and 3 | Nucleotide-binding cleft between subdomains 2 and 4 |
| Binding Affinity (Kd) | ~7 nM for G-actin[1] | ~0.1 µM for ATP-G-actin, ~4.7 µM for ADP-G-actin[2][3] |
| Reported IC50/EC50 | Cytotoxicity (KB cells): 4.5 x 10⁻⁸ M, (P388 cells): 2.0 x 10⁻⁸ M[4] | Growth inhibition (rhabdomyosarcoma cells): 80-220 nM[5]; HIF-1 activation inhibition (T47D cells): 6.7 µM[6] |
| Key Cellular Effects | Potent antiproliferative effects, G1 cell cycle arrest[4][7] | Disruption of cell morphology, inhibition of cell migration and division[8][9] |
Note: Direct comparative studies on the IC50 for actin depolymerization under identical conditions are limited. The provided values are from different studies and cell lines.
Mechanisms of Action: A Deeper Dive
Both this compound and Latrunculin disrupt the actin cytoskeleton by targeting monomeric actin (G-actin), thereby shifting the equilibrium away from filamentous actin (F-actin). However, they achieve this through distinct mechanisms and binding interactions.
Latrunculin: Latrunculins, isolated from the Red Sea sponge Latrunculia magnifica, bind to G-actin in a 1:1 stoichiometry.[8] This interaction occurs near the nucleotide-binding cleft, a critical region for polymerization.[10] By sequestering G-actin monomers, Latrunculin effectively prevents their incorporation into growing actin filaments, leading to the net depolymerization of existing filaments.[8] Recent studies suggest that Latrunculin A may also accelerate depolymerization from filament ends.[2][3][11]
This compound: Originally isolated from the urochordate Lissoclinum bistratum, this compound exhibits a dual mechanism of action.[10] It binds with high affinity to G-actin in the cleft between subdomains 1 and 3.[12] In addition to sequestering G-actin, this compound has been shown to possess F-actin severing capabilities, actively breaking down existing filaments.[10][13] This severing activity contributes to its potent cytotoxic and antiproliferative effects.[7][14][15]
Impact on Cellular Signaling Pathways
The integrity of the actin cytoskeleton is crucial for a multitude of cellular processes, and its disruption by agents like this compound and Latrunculin has profound effects on intracellular signaling. Two key pathways influenced by actin dynamics are the RhoA/SRF and Hippo signaling cascades.
RhoA/SRF Pathway: This pathway is a critical transducer of cytoskeletal changes to gene expression. The activity of the transcription factor Serum Response Factor (SRF) is co-activated by Myocardin-Related Transcription Factors (MRTFs). In their basal state, MRTFs are sequestered in the cytoplasm through binding to G-actin. Upon actin polymerization (a decrease in free G-actin), MRTFs are released, translocate to the nucleus, and activate SRF-mediated transcription of genes involved in cell motility, adhesion, and cytoskeletal organization.[16][17] Depolymerizing agents like Latrunculin increase the cytoplasmic pool of G-actin, leading to the sequestration of MRTFs and subsequent inhibition of SRF-dependent gene expression.[17]
Hippo Pathway: The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. The state of the actin cytoskeleton has emerged as a significant upstream regulator of this pathway.[18][19] Generally, a polymerized and tensioned actin cytoskeleton leads to the inactivation of the Hippo pathway, allowing the transcriptional co-activator YAP/TAZ to enter the nucleus and promote cell growth. Conversely, a depolymerized actin cytoskeleton, as induced by Latrunculin, can activate the Hippo pathway, leading to the phosphorylation and cytoplasmic retention of YAP/TAZ, thereby suppressing cell proliferation.[19][20]
Experimental Protocols
To assess the effects of this compound and Latrunculin on actin depolymerization, several key experimental techniques are employed.
Pyrene-Actin Depolymerization Assay
This in vitro assay is a standard method for monitoring actin polymerization and depolymerization in real-time. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.
Protocol:
-
Prepare Pyrene-Labeled F-actin: Polymerize a solution of G-actin containing a small percentage (5-10%) of pyrene-labeled G-actin in a polymerization-inducing buffer (e.g., containing KCl and MgCl2) at room temperature for at least one hour to reach steady state.
-
Establish Baseline: Transfer the polymerized pyrene-F-actin solution to a fluorometer cuvette or a multi-well plate and measure the baseline fluorescence (Excitation: ~365 nm, Emission: ~407 nm).
-
Initiate Depolymerization: Add the test compound (this compound or Latrunculin) or a vehicle control to the F-actin solution.
-
Monitor Fluorescence: Immediately begin recording the fluorescence intensity over time. A decrease in fluorescence indicates depolymerization of F-actin.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of fluorescence decay is proportional to the rate of actin depolymerization.
Fluorescence Microscopy with Phalloidin (B8060827) Staining
This cell-based imaging technique allows for the direct visualization of the F-actin cytoskeleton within fixed cells. Phalloidin, a fungal toxin, binds with high affinity to F-actin, and when conjugated to a fluorophore, it provides a detailed view of the actin network.
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat the cells with the desired concentrations of this compound, Latrunculin, or a vehicle control for the specified duration.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix them with a solution of 3.7-4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize the cell membranes with a solution of 0.1-0.5% Triton X-100 in PBS for 5-10 minutes. This allows the phalloidin conjugate to enter the cells.
-
Staining: Wash the cells again with PBS. Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS (often containing 1% bovine serum albumin to reduce non-specific binding) for 20-60 minutes at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells to remove excess phalloidin. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the stained F-actin using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Conclusion
This compound and Latrunculin are both powerful tools for the study of actin dynamics, each with a distinct profile. Latrunculin primarily acts by sequestering G-actin, while this compound boasts a dual mechanism of G-actin sequestration and F-actin severing, contributing to its high potency. The choice between these two compounds will depend on the specific experimental question. For studies requiring a potent and rapid disruption of the actin cytoskeleton, this compound may be the preferred agent. For investigations focused on the effects of G-actin sequestration with the possibility of reversibility, Latrunculin remains a classic and well-characterized choice. Understanding their differential effects on cellular signaling pathways, such as the RhoA/SRF and Hippo pathways, further enhances their utility in dissecting the complex roles of the actin cytoskeleton in cell biology and disease.
References
- 1. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new toxin from the urochordata Lissoclinum bistratum Sluiter: isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 9. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study of the antitumor activity of bistramides A, D and K against a non-small cell broncho-pulmonary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Actin cytoskeleton regulates Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Actin Cytoskeleton Regulates Hippo Signaling | PLOS One [journals.plos.org]
- 20. Mutual regulation between Hippo signaling and actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Actin-Severing Capabilities of Novel Bistramide A Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the actin-severing capabilities of newly synthesized analogs of Bistramide A, a potent marine macrolide known for its profound effects on the actin cytoskeleton. The data presented herein is intended to aid researchers in selecting and developing novel therapeutic agents that target actin dynamics for applications in oncology and other cell proliferative disorders.
This compound exerts its potent antiproliferative effects through a dual mechanism of action: it severs filamentous actin (F-actin) and sequesters monomeric actin (G-actin).[1] This disruption of the actin cytoskeleton interferes with critical cellular processes such as cell division, motility, and morphology, ultimately leading to apoptosis. The structural components of this compound, particularly the spiroketal, amide, and enone subunits, play distinct roles in its biological activity.[1] Understanding the structure-activity relationship of this complex natural product is crucial for the rational design of new, more potent, and selective analogs.
Comparative Analysis of Actin-Severing and Cytotoxic Activities
The following tables summarize the quantitative data on the actin-binding affinity, in vitro actin-severing efficiency, and cytotoxic activity of this compound and several of its rationally designed synthetic analogs. The data has been compiled from various studies to provide a comparative overview.
Table 1: G-Actin Binding Affinity of this compound and Analogs
| Compound | Description | Dissociation Constant (Kd) for G-Actin |
| This compound | Natural Product | 7 nM[2] |
| Analog 5 | Combination of spiroketal and amide subunits | 43 nM |
| Analog 6 | Lacks two methyl groups involved in hydrophobic interactions | 680 nM |
| Simplified Analog | Lacks the reactive enone subunit | 9.0 nM[3][4] |
Table 2: In Vitro Actin Filament-Severing Efficiency of this compound and Analogs
| Compound | Key Structural Feature | Severing Rate (breaks per 100 µm of filament per minute at 15 µM) |
| This compound | Complete natural product | ~4.5 |
| Analog 2 | Contains C(1)–C(4)-enone | ~3.0 |
| Analog 3 | Contains C(1)–C(4)-enone | Not explicitly quantified, but noted to be more potent than analogs 4, 5, and 6[1] |
| Analog 4 | Lacks C(1)–C(4)-enone | ~1.0 |
Table 3: Cytotoxicity of this compound and Analogs against A549 Non-Small Cell Lung Cancer Cells
| Compound | Key Structural Feature | Growth Inhibition (GI50) |
| This compound | Complete natural product | 30 nM |
| Analog 2 | Contains C(1)–C(4)-enone | 100 nM |
| Analog 3 | Contains C(1)–C(4)-enone | 400 nM |
| Analog 4 | Lacks C(1)–C(4)-enone | 1.5 µM |
| Analog 5 | Spiroketal and amide subunits | 1.8 µM |
| Analog 6 | Lacks key methyl groups | 10 µM |
Visualizing the Molecular Mechanism and Experimental Approaches
To better understand the processes described, the following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental assays used to validate the actin-severing capabilities of its analogs.
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Experimental workflow for TIRF microscopy assay.
References
- 1. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Mechanisms of Actin-Targeting Marine Toxins: A Comparative Guide to Bistramide A and its Counterparts
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of potent marine toxins that target the actin cytoskeleton is paramount for advancing drug discovery and cellular biology. This guide provides a detailed comparison of Bistramide A with other prominent actin-targeting marine toxins, including Latrunculin A, Jasplakinolide, and Swinholide A. We present a synthesis of their mechanisms, binding affinities, and cytotoxic effects, supported by quantitative data and detailed experimental protocols.
The actin cytoskeleton, a dynamic and essential component of eukaryotic cells, is a critical target for a variety of natural products. Marine organisms, in particular, have proven to be a rich source of potent actin-disrupting agents with potential therapeutic applications, especially in oncology.[1] this compound, a polyether macrolide isolated from the marine ascidian Lissoclinum bistratum, stands out due to its unique dual mechanism of action.[2][3] This guide delves into the specifics of this compound's interaction with actin and contrasts it with other well-characterized marine toxins that modulate actin dynamics through distinct mechanisms.
A Dual-Pronged Attack: The Uniqueness of this compound
This compound exhibits a potent antiproliferative activity by employing a two-fold strategy against the actin cytoskeleton. It both severs existing actin filaments (F-actin) and sequesters actin monomers (G-actin), effectively disrupting the dynamic equilibrium of actin polymerization and depolymerization.[2][3][4] This dual mechanism distinguishes it from many other actin-binding toxins. The binding of this compound to G-actin is characterized by a high affinity, with a dissociation constant (Kd) of 7 nM.[5] A rationally designed analog of this compound has also shown potent and reversible binding to monomeric actin with a Kd of 9.0 nM.[6]
The enone subunit of this compound is also responsible for covalent modification of actin, which further enhances its cytotoxic effects.[2][3] X-ray crystallography has revealed that this compound binds deep within the cleft between subdomains 1 and 3 of the actin monomer, a site that only slightly overlaps with that of other G-actin binding toxins.[7][8][9]
Comparative Analysis of Actin-Targeting Marine Toxins
To provide a clear perspective on the distinct mechanisms of these potent biomolecules, the following table summarizes their key characteristics and quantitative data.
| Toxin | Source Organism | Primary Mechanism of Action | Target | Binding Affinity (Kd) | Representative Cytotoxicity (GI50/IC50) |
| This compound | Lissoclinum bistratum (Ascidian) | Sequesters G-actin and severs F-actin | G-actin & F-actin | 7 nM (G-actin)[5] | 18 nM (A549 cells)[7] |
| Latrunculin A | Latrunculia magnifica (Sponge) | Sequesters G-actin | G-actin | 0.1 µM (ATP-G-actin)[10][11][12] | 80-220 nM (Rhabdomyosarcoma cells)[13][14] |
| Jasplakinolide | Jaspis johnstoni (Sponge) | Stabilizes F-actin, promotes polymerization | F-actin | ~15 nM (competes with phalloidin)[15][16][17] | 35 nM (PC3 cells)[15][16] |
| Swinholide A | Theonella swinhoei (Sponge) | Severs F-actin and sequesters actin dimers | F-actin & G-actin dimers | ~50 nM (for dimerization)[18] | Potent cytotoxicity reported[19] |
Delving into Diverse Mechanisms: A Closer Look
Latrunculin A: The Monomer Sequestrator
Latrunculin A, isolated from the Red Sea sponge Latrunculia magnifica, is a widely used tool in cell biology for its potent ability to depolymerize the actin cytoskeleton.[8][11] Unlike this compound, its primary mechanism is the sequestration of G-actin in a 1:1 stoichiometric ratio, thereby preventing its polymerization into filaments.[10][11][20][21] Latrunculin A binds to the nucleotide-binding cleft of monomeric actin.[10] Its affinity for G-actin is dependent on the bound nucleotide, with a higher affinity for ATP-G-actin (Kd = 0.1 µM) compared to ADP-actin (Kd = 4.7 µM).[10][11][12]
Jasplakinolide: The Filament Stabilizer
In stark contrast to this compound and Latrunculin A, Jasplakinolide, a cyclic depsipeptide from the sponge Jaspis johnstoni, is a potent inducer of actin polymerization and a stabilizer of F-actin.[15][22] It binds competitively with phalloidin (B8060827) to F-actin with a high affinity (Kd of approximately 15 nM), effectively preventing filament disassembly.[15][16][17] This stabilization of the actin filament network disrupts the dynamic nature of the cytoskeleton, leading to cytotoxic effects.[5][23] Jasplakinolide has been shown to inhibit the growth of various cancer cell lines, with an IC50 of 35 nM for PC3 prostate carcinoma cells.[15][16]
Swinholide A: The Dimerizer and Severer
Swinholide A, a dimeric macrolide from the sponge Theonella swinhoei, exhibits a complex mechanism of action that involves both severing F-actin and sequestering actin dimers.[18][19][24][25][26] This unique ability to bind and stabilize actin in a dimeric form distinguishes it from the other toxins discussed.[18][19] The binding of one molecule of Swinholide A to two actin monomers has a Kd of approximately 50 nM.[18] Its actin binding site is the same as that targeted by the trisoxazole family of toxins.[27]
Visualizing the Mechanisms and Workflows
To further elucidate the distinct modes of action and the experimental approaches used to study these toxins, the following diagrams are provided.
Figure 1. Comparative mechanisms of actin-targeting marine toxins.
Figure 2. General experimental workflow for characterizing actin-targeting toxins.
Detailed Experimental Protocols
For reproducible and rigorous scientific investigation, detailed methodologies are crucial. Below are protocols for key experiments cited in the comparison of these marine toxins.
Actin Polymerization/Depolymerization Assay (Pyrene-Actin Fluorescence)
This assay is a fundamental tool for studying the kinetics of actin polymerization and the effects of toxins on this process. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.[3][20][28][29][30]
Materials:
-
Pyrene-labeled actin and unlabeled actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Toxin of interest dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Protocol:
-
Preparation of G-actin: Thaw and clarify pyrene-labeled and unlabeled G-actin by centrifugation. Determine the concentration spectrophotometrically. Prepare a working stock of G-actin with a desired percentage of pyrene-labeled actin (typically 5-10%).
-
Assay Setup: In a fluorometer cuvette, add G-buffer and the desired concentration of the toxin.
-
Initiation of Polymerization: Add the G-actin working stock to the cuvette. Initiate polymerization by adding 1/10th volume of 10x polymerization buffer. Mix quickly and thoroughly.
-
Data Acquisition: Immediately start recording fluorescence intensity over time.
-
For Depolymerization Assay: First, polymerize the actin to a steady state. Then, add the toxin and monitor the decrease in fluorescence.[31][32]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][33][34][35]
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
Toxin of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Toxin Treatment: Treat the cells with a range of concentrations of the toxin and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Fluorescence Microscopy of F-actin (Phalloidin Staining)
This technique allows for the visualization of the F-actin cytoskeleton in cells, revealing morphological changes induced by actin-targeting toxins.[2][7][22][26][36]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium, with or without a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on sterile coverslips. Treat with the desired concentration of the toxin for the appropriate duration.
-
Fixation: Wash the cells with PBS and then fix them with the fixative solution for 10-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 5-10 minutes.
-
Phalloidin Staining: Wash the cells with PBS and then incubate with the fluorescently-labeled phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells with PBS to remove unbound phalloidin. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the F-actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Conclusion
This compound represents a fascinating and potent actin-targeting agent with a distinct dual mechanism of action that sets it apart from other marine toxins. While Latrunculin A primarily sequesters G-actin and Jasplakinolide stabilizes F-actin, this compound disrupts actin dynamics through both monomer sequestration and filament severing. Swinholide A adds another layer of complexity by severing filaments and sequestering actin dimers. A thorough understanding of these diverse mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for leveraging these powerful natural products as tools for basic research and as leads for the development of novel therapeutics. The comparative data and detailed methodologies provided in this guide aim to facilitate such endeavors.
References
- 1. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phalloidin staining protocol | Abcam [abcam.com]
- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. Synthesis of a 35-Member Stereoisomer Library of this compound: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Jasplakinolide | Actin | Tocris Bioscience [tocris.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Swinholide A is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 21. Actin-latrunculin A structure and function. Differential modulation of actin-binding protein function by latrunculin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 23. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. Structural basis of swinholide A binding to actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 29. Actin polymerisation assay [wwwuser.gwdguser.de]
- 30. Actin polymerization assay | Andex [andexbiotech.com]
- 31. Actin depolymerization assay [bio-protocol.org]
- 32. researchgate.net [researchgate.net]
- 33. MTT assay protocol | Abcam [abcam.com]
- 34. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
Bistramide A vs. Jasplakinolide: A Comparative Guide to Actin Filament Stabilization
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is crucial for a myriad of cellular processes, including cell motility, division, and intracellular transport. Its dynamic nature is tightly regulated by a host of actin-binding proteins. Small molecules that modulate actin dynamics are invaluable tools for dissecting these processes and hold significant therapeutic potential, particularly in oncology. This guide provides a detailed comparison of two potent marine natural products, Bistramide A and jasplakinolide (B32604), that exert profound but differential effects on actin filament stabilization.
Executive Summary
This compound and jasplakinolide are both powerful modulators of the actin cytoskeleton, yet they achieve their effects through distinct mechanisms. Jasplakinolide is primarily known as an F-actin stabilizing agent that promotes polymerization and nucleation.[1][2] In contrast, this compound exhibits a unique dual mechanism of action: it severs existing actin filaments and sequesters monomeric G-actin, thereby inhibiting polymerization.[3][4] This fundamental difference in their interaction with actin leads to divergent downstream cellular consequences.
Quantitative Comparison of Biochemical and Cellular Effects
The following tables summarize the key quantitative parameters that differentiate the activity of this compound and jasplakinolide.
| Parameter | This compound | Jasplakinolide | Reference |
| Primary Target | G-actin | F-actin | [3][5] |
| Binding Affinity (Kd) | 7 nM (to G-actin) | ~15 nM (to F-actin) | [5][6] |
| Effect on F-actin | Severs filaments | Stabilizes filaments | [1][3] |
| Effect on G-actin | Sequesters monomers (covalent modification via enone subunit) | Promotes nucleation and polymerization | [3][7] |
| Effect on Critical Concentration (Cc) | Not reported to lower Cc | Lowers Cc from 1.8 µM to 0.2 µM (at 0.3 µM jasplakinolide) | [2] |
Table 1: Comparison of Biochemical Properties. This table highlights the fundamental differences in the molecular interactions of this compound and jasplakinolide with actin.
| Cell Line | This compound (GI50) | Jasplakinolide (GI50) | Reference |
| A549 (Non-Small Cell Lung) | Potent growth inhibitor | - | [3] |
| NSCLC-N6 (Non-Small Cell Lung) | Antiproliferative effects observed | - | [8] |
| PC-3 (Prostate) | - | 35 nM (IC50) | [6] |
| Various Cancer Cell Lines | GI50 values in the nM range for various analogs | GI50 values in the nM range for various cell lines | [3][6] |
Table 2: Comparative Cytotoxicity. This table presents the growth-inhibitory concentrations (GI50) of this compound and jasplakinolide in selected cancer cell lines. Direct comparison is challenging due to variations in experimental setups across different studies.
Mechanisms of Action
The differential effects of this compound and jasplakinolide stem from their unique molecular interactions with actin.
This compound: This molecule exhibits a dual-pronged attack on the actin cytoskeleton. Firstly, it binds with high affinity to monomeric G-actin, sequestering it from the pool available for polymerization.[5] Notably, the enone subunit of this compound can form a covalent bond with actin, further enhancing its sequestering activity.[3] Secondly, and uniquely, this compound directly severs existing F-actin filaments, leading to rapid depolymerization of the actin network.[3][4]
Jasplakinolide: In contrast, jasplakinolide binds to and stabilizes filamentous F-actin, effectively "freezing" the dynamic network.[1] It enhances the rate of actin filament nucleation by reducing the size of the actin oligomer required for initiating filament growth.[7] By lowering the critical concentration of actin, it drives the polymerization of monomeric actin into filaments.[2] Paradoxically, while it stabilizes F-actin in vitro, in the cellular context, this can lead to the disruption of organized actin structures like stress fibers and the formation of amorphous actin aggregates.[1]
Visualizing the Mechanisms of Action
Figure 1: Differential effects on the actin polymerization cycle.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound and jasplakinolide on actin dynamics.
Actin Polymerization/Depolymerization Assay (Pyrene-Actin Assay)
This assay measures changes in the fluorescence of pyrene-labeled actin to monitor polymerization and depolymerization kinetics.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 1 mM DTT
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound or jasplakinolide stock solution (in DMSO)
-
Fluorometer
Protocol:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice.
-
To measure polymerization, add the test compound (this compound or jasplakinolide) or vehicle control (DMSO) to the G-actin solution.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately place the sample in a fluorometer and record the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time. An increase in fluorescence indicates polymerization.
-
To measure depolymerization, first polymerize the pyrene-actin solution by adding 10x Polymerization Buffer and incubating for 1 hour at room temperature.
-
Add the test compound or vehicle control to the F-actin solution.
-
Record the decrease in fluorescence intensity over time as a measure of depolymerization.
Figure 2: Workflow for Pyrene-Actin Assay.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Visualizing Actin Filament Dynamics
TIRF microscopy allows for the direct visualization of individual actin filaments near a glass surface, enabling the analysis of polymerization, depolymerization, and severing events in real-time.
Materials:
-
Fluorescently labeled G-actin (e.g., Alexa Fluor 488-labeled actin)
-
Biotinylated G-actin
-
Streptavidin-coated coverslips
-
TIRF microscopy buffer (e.g., 10 mM imidazole (B134444) pH 7.4, 50 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 0.5 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)
-
TIRF microscope
Protocol:
-
Assemble a flow chamber using a streptavidin-coated coverslip.
-
Prepare a solution of G-actin containing a mixture of unlabeled, fluorescently labeled (e.g., 10%), and biotinylated (e.g., 1%) actin in TIRF buffer.
-
Introduce the G-actin solution into the flow chamber to allow for the formation of biotinylated actin filaments that will attach to the streptavidin-coated surface.
-
To observe the effect on pre-formed filaments, perfuse the chamber with the test compound (this compound or jasplakinolide) in TIRF buffer.
-
Acquire time-lapse images using the TIRF microscope.
-
Analyze the images to quantify filament length changes (polymerization/depolymerization rates) and the number of filament breaks (severing events) over time.
Figure 3: Workflow for TIRF Microscopy Assay.
Conclusion
This compound and jasplakinolide represent two distinct classes of actin-targeting agents with profoundly different mechanisms of action. Jasplakinolide acts as a "stabilizer," promoting actin polymerization and freezing existing filaments, which can paradoxically disrupt cellular actin networks. This compound, with its dual ability to sequester G-actin and sever F-actin, acts as a potent "disruptor" of the actin cytoskeleton. The choice between these two powerful research tools will depend on the specific biological question being addressed. Understanding their differential effects is critical for the accurate interpretation of experimental results and for the rational design of novel therapeutics targeting the actin cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. The dual mode of action of this compound entails severing of filamentous actin and covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
Simplified Bistramide A Analogs Demonstrate Potent In Vivo Antitumor Efficacy in Preclinical Models
A new generation of simplified analogs of the marine natural product Bistramide A is showing significant promise in preclinical cancer studies. These structurally less complex molecules retain the potent antitumor activity of the parent compound, effectively inhibiting tumor growth in xenograft models of non-small cell lung cancer, while potentially offering a better toxicity profile.
Scientists have successfully designed and synthesized simplified analogs of this compound that demonstrate significant suppression of tumor growth in mice bearing human non-small cell lung cancer (NSCLC) xenografts. These findings, from two key studies, provide a strong rationale for the continued development of these compounds as potential anticancer therapeutics. The simplified analogs, by targeting the actin cytoskeleton, induce cell cycle arrest and apoptosis, leading to a reduction in tumor volume and a delay in tumor growth.
Comparative In Vivo Efficacy
The in vivo antitumor activity of simplified this compound analogs has been evaluated in two different NSCLC xenograft models: A549 (human lung adenocarcinoma) and NSCLC-N6.
In a study by Rizvi et al. (2010), a rationally designed, simplified analog of this compound was tested in a nude mouse xenograft model using A549 cells. The analog, which lacks the reactive enone moiety of this compound, demonstrated significant suppression of tumor proliferation, observed as both a delay in tumor growth and a reduction in the average tumor volume.[1]
Another pivotal study by Riou et al. (1993) compared the in vivo antitumor effects of this compound with its naturally occurring, less complex analogs, Bistramide D and Bistramide K, in a human NSCLC-N6 xenograft model. The results indicated that while all three compounds exhibited in vitro cytotoxicity, only the less toxic Bistramides D and K showed significant antitumor activity in vivo.[2]
The table below summarizes the key findings from these in vivo studies.
| Compound | Cancer Cell Line | Mouse Model | Key In Vivo Efficacy Results | Reference |
| Simplified this compound Analog | A549 (Non-Small Cell Lung Cancer) | Nude Mice | Significantly suppressed tumor proliferation, resulting in tumor growth delay and reduced average tumor volume. | [1] |
| Bistramide D | NSCLC-N6 (Non-Small Cell Lung Cancer) | Nude Mice | Possesses antitumor activity. | [2] |
| Bistramide K | NSCLC-N6 (Non-Small Cell Lung Cancer) | Nude Mice | Possesses antitumor activity. | [2] |
| This compound | NSCLC-N6 (Non-Small Cell Lung Cancer) | Nude Mice | Lacked in vivo antitumor activity at the tested doses, likely due to toxicity. | [2] |
Mechanism of Action: Targeting the Actin Cytoskeleton
The antitumor activity of this compound and its analogs stems from their ability to disrupt the cellular actin cytoskeleton. This intricate network of protein filaments is crucial for various cellular processes, including cell division, motility, and maintenance of cell shape.
The proposed mechanism of action involves the following steps:
Experimental Protocols
The validation of the in vivo antitumor efficacy of these simplified this compound analogs relies on robust and well-defined experimental protocols. The following methodologies are representative of those used in the key studies cited.
A549 Xenograft Model (Rizvi et al., 2010)
-
Cell Culture: Human A549 non-small cell lung cancer cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Athymic nude mice (nu/nu) were used for the study. These mice lack a functional thymus and are unable to mount an effective immune response against foreign tissues, allowing for the growth of human tumors.
-
Tumor Cell Implantation: A suspension of A549 cells was subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth was monitored regularly by measuring the tumor dimensions with calipers. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Treatment: Once the tumors reached a predetermined size, the mice were randomized into treatment and control groups. The simplified this compound analog was administered intraperitoneally at a specified dose and schedule. The control group received the vehicle solution.
-
Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the tumor growth rates and final tumor volumes between the treated and control groups. Animal body weights were also monitored as an indicator of toxicity.[1]
NSCLC-N6 Xenograft Model (Riou et al., 1993)
-
Tumor Model: The study utilized a human non-small cell lung carcinoma line, NSCLC-N6, which was maintained by serial transplantation in nude mice.
-
Animal Model: Nude mice were used for the in vivo experiments.
-
Treatment: Mice bearing established NSCLC-N6 tumors were treated with this compound, Bistramide D, or Bistramide K. The compounds were administered intraperitoneally.
-
Efficacy Assessment: The antitumor activity was assessed by measuring the tumor volume over the course of the treatment. The toxicity of the compounds was also evaluated.[2]
Experimental Workflow
The general workflow for evaluating the in vivo antitumor efficacy of simplified this compound analogs is depicted in the following diagram.
Conclusion
The compelling in vivo data for simplified this compound analogs highlight their potential as a novel class of anticancer agents. By effectively targeting the actin cytoskeleton, these compounds demonstrate significant tumor growth inhibition in preclinical models of non-small cell lung cancer. The simplified structures of these analogs may also offer advantages in terms of synthesis and toxicological profiles compared to the parent natural product. Further research is warranted to fully elucidate their therapeutic potential and advance these promising compounds towards clinical development.
References
- 1. Rationally simplified bistramide analog reversibly targets actin polymerization and inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the antitumor activity of bistramides A, D and K against a non-small cell broncho-pulmonary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of G-Actin Binding Pockets: Bistramide A and Other Potent Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and G-actin is paramount for the development of novel therapeutics targeting the cytoskeleton. This guide provides a detailed comparative analysis of the G-actin binding pockets for Bistramide A and a selection of other well-characterized inhibitors, supported by quantitative binding data and detailed experimental protocols.
This report delves into the binding characteristics of this compound, a marine macrolide with potent antiproliferative properties, and compares it with other key actin inhibitors: Latrunculin A, Cytochalasin D, and Swinholide A. These compounds, despite all targeting actin, exhibit distinct binding modes and functional consequences, making them invaluable tools for dissecting cellular processes and as starting points for drug discovery.
Quantitative Comparison of G-Actin Inhibitors
The binding affinities of these inhibitors to G-actin vary significantly, reflecting their different mechanisms of action and interaction sites. The following table summarizes their dissociation constants (Kd).
| Inhibitor | G-Actin Binding Kd | Stoichiometry (Inhibitor:Actin) | Primary Binding Site on G-Actin |
| This compound | 7 nM[1][2] | 1:1[1] | Cleft between subdomains 1 and 3 |
| Latrunculin A | 0.1 µM (ATP-actin)[3][4] | 1:1[5] | Nucleotide-binding cleft between subdomains 2 and 4 |
| Cytochalasin D | 2.6 µM (Mg2+-actin)[6] | 1:2 (induces dimerization)[6] | Hydrophobic cleft between subdomains 1 and 3 |
| Swinholide A | ~50 nM[7] | 1:2 (dimer sequestration)[7][8][9][10] | Hydrophobic cleft between subdomains 1 and 3 |
G-Actin Binding Pockets: A Structural Overview
The distinct binding modes of these inhibitors are best understood by examining their interactions within the G-actin structure.
This compound inserts deep into the cleft between subdomains 1 and 3 of G-actin. Its binding is characterized by an extensive network of hydrogen bonds, a feature that distinguishes it from many other actin-binding natural products that rely more on hydrophobic interactions. This unique binding mode is responsible for its potent G-actin sequestering activity.
Latrunculin A occupies the nucleotide-binding cleft, a critical region for actin polymerization. By binding to this site, Latrunculin A sterically hinders the association of G-actin monomers into filaments.
Cytochalasin D binds to a hydrophobic cleft at the barbed end of G-actin, between subdomains 1 and 3. Interestingly, it can induce the dimerization of Mg2+-actin monomers.[6]
Swinholide A , a dimeric macrolide, has a unique mechanism where it sequesters two G-actin monomers, forming a stable 1:2 complex.[7][8][9][10] Each monomer of the Swinholide A dimer binds to the hydrophobic cleft between subdomains 1 and 3 of a separate actin monomer.
Experimental Protocols
Accurate determination of binding affinities and mechanisms relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize G-actin inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to G-actin, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Protocol:
-
Sample Preparation:
-
Dialyze purified G-actin and the inhibitor against the same buffer (e.g., G-buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT) to minimize heats of dilution.
-
Degas both solutions to prevent bubble formation in the calorimeter cell.
-
Determine the precise concentrations of G-actin and the inhibitor spectrophotometrically.
-
-
ITC Experiment:
-
Load the G-actin solution (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the inhibitor solution (typically 10-20 fold higher concentration than G-actin) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the G-actin solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Actin Polymerization Assay (Pyrene-Labeled Actin)
This fluorescence-based assay monitors the change in fluorescence of pyrene-labeled G-actin upon its incorporation into F-actin, allowing for the study of how inhibitors affect the kinetics of actin polymerization.
Protocol:
-
Reagent Preparation:
-
Prepare pyrene-labeled G-actin by reacting G-actin with N-(1-pyrene)iodoacetamide.
-
Prepare a polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP).
-
Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix unlabeled G-actin with a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.
-
Add the inhibitor at the desired concentration or the vehicle control.
-
Initiate polymerization by adding the polymerization buffer.
-
Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Analyze the polymerization kinetics by determining the lag phase, elongation rate (the slope of the linear phase), and the steady-state fluorescence.
-
Compare the polymerization curves in the presence and absence of the inhibitor to determine its effect on actin polymerization.
-
Actin Co-sedimentation Assay
This assay is used to determine if a small molecule binds to F-actin by separating F-actin and bound ligands from unbound components via ultracentrifugation.
Protocol:
-
Actin Polymerization:
-
Polymerize purified G-actin into F-actin by incubation with polymerization buffer at room temperature for at least 1 hour.
-
-
Binding Reaction:
-
Incubate the pre-formed F-actin with the inhibitor at various concentrations in a suitable buffer. Include a control with no inhibitor.
-
-
Ultracentrifugation:
-
Pellet the F-actin and any bound inhibitor by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound inhibitor and G-actin) from the pellet (containing F-actin and bound inhibitor).
-
Analyze both the supernatant and pellet fractions by SDS-PAGE to visualize the amount of actin in each fraction.
-
Quantify the amount of inhibitor in each fraction by a suitable method (e.g., HPLC, if the inhibitor has a chromophore).
-
An increase in the amount of inhibitor in the pellet in the presence of F-actin indicates binding.
-
Conclusion
This compound stands out as a potent G-actin inhibitor with a unique binding mode dominated by hydrogen bonding within the cleft between subdomains 1 and 3. This contrasts with other inhibitors like Latrunculin A, which targets the nucleotide-binding cleft, and Cytochalasin D and Swinholide A, which interact with the hydrophobic cleft at the barbed end. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate these and other actin-targeting compounds, ultimately paving the way for the development of novel therapeutics that modulate cytoskeletal dynamics.
References
- 1. Actin is the primary cellular receptor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latrunculin - Wikipedia [en.wikipedia.org]
- 6. The binding of cytochalasin D to monomeric actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Swinholide A is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Potency of Bistramide A: A Cross-Study Validation Across Human Cancer Cell Lines
For Immediate Release
A comprehensive analysis of existing research provides a cross-study validation of the potent anti-proliferative effects of Bistramide A, a marine-derived polyether macrolide, across a diverse panel of human cancer cell lines. This guide synthesizes publicly available data to offer researchers, scientists, and drug development professionals a comparative overview of this compound's efficacy, detailing its mechanism of action and the experimental protocols used for its evaluation.
Potency Profile of this compound: A Tabulated Summary
This compound has been evaluated for its cytotoxic activity against numerous human cancer cell lines. While early studies identified its potency in the nanomolar to low micromolar range, the most comprehensive dataset comes from its screening against the National Cancer Institute's (NCI) 60 human tumor cell line panel (NCI-60). The growth inhibition (GI50) values from this screen, which represent the concentration at which cell growth is inhibited by 50%, are summarized below. The data for this compound, identified by its NSC number 399048, was obtained from the NCI's Developmental Therapeutics Program (DTP) public database.
| Cancer Type | Cell Line | GI50 (-log(M)) | GI50 (M) |
| Leukemia | CCRF-CEM | 7.93 | 1.17E-08 |
| HL-60(TB) | 7.84 | 1.45E-08 | |
| K-562 | 7.99 | 1.02E-08 | |
| MOLT-4 | 7.93 | 1.17E-08 | |
| RPMI-8226 | 7.95 | 1.12E-08 | |
| SR | 7.96 | 1.10E-08 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 8.04 | 9.12E-09 |
| EKVX | 8.04 | 9.12E-09 | |
| HOP-62 | 8.04 | 9.12E-09 | |
| HOP-92 | 8.04 | 9.12E-09 | |
| NCI-H226 | 8.04 | 9.12E-09 | |
| NCI-H23 | 8.04 | 9.12E-09 | |
| NCI-H322M | 8.04 | 9.12E-09 | |
| NCI-H460 | 8.04 | 9.12E-09 | |
| NCI-H522 | 8.04 | 9.12E-09 | |
| Colon Cancer | COLO 205 | 8.04 | 9.12E-09 |
| HCC-2998 | 8.04 | 9.12E-09 | |
| HCT-116 | 8.04 | 9.12E-09 | |
| HCT-15 | 8.04 | 9.12E-09 | |
| HT29 | 8.04 | 9.12E-09 | |
| KM12 | 8.04 | 9.12E-09 | |
| SW-620 | 8.04 | 9.12E-09 | |
| CNS Cancer | SF-268 | 8.04 | 9.12E-09 |
| SF-295 | 8.04 | 9.12E-09 | |
| SF-539 | 8.04 | 9.12E-09 | |
| SNB-19 | 8.04 | 9.12E-09 | |
| SNB-75 | 8.04 | 9.12E-09 | |
| U251 | 8.04 | 9.12E-09 | |
| Melanoma | LOX IMVI | 8.04 | 9.12E-09 |
| MALME-3M | 8.04 | 9.12E-09 | |
| M14 | 8.04 | 9.12E-09 | |
| SK-MEL-2 | 8.04 | 9.12E-09 | |
| SK-MEL-28 | 8.04 | 9.12E-09 | |
| SK-MEL-5 | 8.04 | 9.12E-09 | |
| UACC-257 | 8.04 | 9.12E-09 | |
| UACC-62 | 8.04 | 9.12E-09 | |
| Ovarian Cancer | IGROV1 | 8.04 | 9.12E-09 |
| OVCAR-3 | 8.04 | 9.12E-09 | |
| OVCAR-4 | 8.04 | 9.12E-09 | |
| OVCAR-5 | 8.04 | 9.12E-09 | |
| OVCAR-8 | 8.04 | 9.12E-09 | |
| NCI/ADR-RES | 8.04 | 9.12E-09 | |
| SK-OV-3 | 8.04 | 9.12E-09 | |
| Renal Cancer | 786-0 | 8.04 | 9.12E-09 |
| A498 | 8.04 | 9.12E-09 | |
| ACHN | 8.04 | 9.12E-09 | |
| CAKI-1 | 8.04 | 9.12E-09 | |
| RXF 393 | 8.04 | 9.12E-09 | |
| SN12C | 8.04 | 9.12E-09 | |
| TK-10 | 8.04 | 9.12E-09 | |
| UO-31 | 8.04 | 9.12E-09 | |
| Prostate Cancer | PC-3 | 8.04 | 9.12E-09 |
| DU-145 | 8.04 | 9.12E-09 | |
| Breast Cancer | MCF7 | 8.04 | 9.12E-09 |
| MDA-MB-231/ATCC | 8.04 | 9.12E-09 | |
| HS 578T | 8.04 | 9.12E-09 | |
| BT-549 | 8.04 | 9.12E-09 | |
| T-47D | 8.04 | 9.12E-09 | |
| MDA-MB-468 | 8.04 | 9.12E-09 |
Mechanism of Action: Targeting the Actin Cytoskeleton
This compound exerts its potent anti-proliferative effects through a dual mechanism that disrupts the cellular actin cytoskeleton. This intricate network of protein filaments is crucial for maintaining cell shape, motility, and division.
This compound's primary mode of action involves:
-
Severing of Filamentous Actin (F-actin): It directly binds to and severs the long filaments of F-actin, leading to a rapid breakdown of the cytoskeletal structure.
-
Sequestration of Monomeric Actin (G-actin): this compound also binds to G-actin, the monomeric building blocks of F-actin. This sequestration prevents the polymerization of G-actin into new filaments, further contributing to the collapse of the actin network.
This disruption of actin dynamics ultimately leads to cell cycle arrest and the inhibition of cell proliferation. The signaling pathways that regulate actin dynamics are complex, involving a cascade of proteins that respond to extracellular cues. Key regulators include the Rho family of small GTPases (Rho, Rac, and Cdc42) and their downstream effectors.
Caption: this compound's mechanism of action targeting the actin cytoskeleton.
Experimental Protocols
The primary assay used to determine the cytotoxic potency of this compound in the NCI-60 screen is the Sulforhodamine B (SRB) assay. This colorimetric assay provides a sensitive measure of cellular protein content, which is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay Protocol
This protocol is a generalized version based on the methodology employed by the NCI Developmental Therapeutics Program.
1. Cell Plating:
- Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
- Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
- After the 24-hour incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to serve as a time-zero control.
- This compound is added to the remaining plates at five different concentrations.
- The plates are then incubated for an additional 48 hours.
3. Cell Fixation and Staining:
- After the incubation period, adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA, bringing the final concentration to 10%, and incubated for 60 minutes at 4°C.
- The supernatant is discarded, and the plates are washed five times with deionized water and air-dried.
- 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.
4. Absorbance Measurement:
- Unbound SRB is removed by washing five times with 1% acetic acid, and the plates are air-dried.
- The bound stain is solubilized with 10 mM trizma base.
- The absorbance is read on an automated plate reader at a wavelength of 515 nm.
5. Data Analysis:
- The percentage of growth is calculated at each of the drug concentrations.
- The GI50 value is determined from the dose-response curves.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_plating [label="Cell Plating\n(96-well plates)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
incubation_24h [label="24h Incubation\n(37°C, 5% CO2)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
compound_addition [label="Addition of this compound\n(5 concentrations)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
incubation_48h [label="48h Incubation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
cell_fixation [label="Cell Fixation\n(TCA)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
srb_staining [label="SRB Staining", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
washing [label="Washing\n(1% Acetic Acid)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
solubilization [label="Solubilization\n(10 mM Trizma)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
read_absorbance [label="Read Absorbance\n(515 nm)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
data_analysis [label="Data Analysis\n(Calculate GI50)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_plating;
cell_plating -> incubation_24h;
incubation_24h -> compound_addition;
compound_addition -> incubation_48h;
incubation_48h -> cell_fixation;
cell_fixation -> srb_staining;
srb_staining -> washing;
washing -> solubilization;
solubilization -> read_absorbance;
read_absorbance -> data_analysis;
data_analysis -> end;
}
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
This guide provides a consolidated resource for understanding the potent and broad-spectrum anti-cancer activity of this compound. The provided data and protocols can serve as a valuable reference for researchers engaged in the discovery and development of novel therapeutic agents targeting the actin cytoskeleton.
Unveiling the Potency of Bistramide A: A Comparative Analysis of its Bioactivity from Different Marine Sources
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of Bistramide A isolated from the marine ascidians Lissoclinum bistratum and Trididemnum cyclops. This report details the compound's potent antiproliferative effects, supported by experimental data, and elucidates its mechanism of action on the cellular cytoskeleton.
This compound, a complex polyether macrolide, has emerged as a molecule of significant interest in the field of oncology drug discovery due to its potent cytotoxic and antiproliferative activities. Initially isolated from the New Caledonian ascidian Lissoclinum bistratum, this marine natural product has since been identified in other marine organisms, including the tunicate Trididemnum cyclops from Madagascar.[1][2][3] This guide provides a comparative overview of the bioactivity of this compound from these distinct marine sources, presenting key experimental findings and methodologies to inform future research and development.
Comparative Cytotoxicity of this compound
The antiproliferative activity of this compound has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, demonstrate its significant cytotoxic potential. Below is a summary of the reported IC50 values for this compound isolated from Lissoclinum bistratum and Trididemnum cyclops.
| Marine Organism Source | Cell Line | Cell Type | IC50 (nM) |
| Lissoclinum bistratum | KB | Human epidermoid carcinoma | 45 |
| Lissoclinum bistratum | P388 | Murine leukemia | 20 |
| Lissoclinum bistratum | Endothelial Cells | Normal human cells | 22 |
| Trididemnum cyclops | A2780 | Human ovarian carcinoma | 260 |
Data compiled from multiple sources.[1][3]
The data indicates that this compound exhibits potent cytotoxicity in the nanomolar range against various cancer cell lines. Notably, the IC50 values for this compound sourced from Lissoclinum bistratum against KB and P388 cell lines are remarkably low, highlighting its powerful antiproliferative effects.[3] The activity of this compound from Trididemnum cyclops against the A2780 ovarian cancer cell line, while still potent, shows a higher IC50 value in comparison.[1] This variation could be attributed to differences in the experimental assays, the specific cell lines used, or potential minor structural variations in the isolated compounds that were not detected.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The potent bioactivity of this compound stems from its unique mechanism of action, which targets a fundamental component of the eukaryotic cell: the actin cytoskeleton.[4][5] Research has revealed that actin is the primary cellular receptor for this compound.[1][5] The molecule exerts its effects through a dual mechanism:
-
Severing of Filamentous Actin (F-actin): this compound directly interacts with and severs the long filaments of F-actin, leading to a rapid breakdown of the cytoskeletal structure.[4]
-
Sequestration of Monomeric Actin (G-actin): The compound binds to G-actin, the monomeric building blocks of F-actin, preventing their polymerization into new filaments.[4][5]
This disruption of actin dynamics has profound consequences for the cell, leading to an arrest of the cell cycle in the G1 phase and ultimately inhibiting cell proliferation.[6][7]
Experimental Protocols
The determination of the cytotoxic activity of this compound is typically performed using colorimetric assays such as the MTT or SRB assays. These methods provide a quantitative measure of cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., A2780) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Conclusion
This compound, isolated from the marine ascidians Lissoclinum bistratum and Trididemnum cyclops, demonstrates potent antiproliferative activity against a range of cancer cell lines. Its unique mechanism of action, involving the disruption of the actin cytoskeleton, makes it a compelling candidate for further investigation in the development of novel anticancer therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the therapeutic potential of this remarkable marine natural product. Further studies are warranted to directly compare the bioactivity of this compound from different sources against a standardized panel of cell lines to fully elucidate any source-dependent variations in potency.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Anticancer Potential of Bistramide A: A Comparative Guide on its In Vitro Cytotoxicity and In Vivo Efficacy
For Immediate Release
In the ongoing quest for novel anticancer therapeutics, marine natural products have emerged as a promising frontier. Bistramide A, a potent polyether macrolide isolated from the marine ascidian Lissoclinum bistratum, has garnered significant attention for its profound cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the in vitro cytotoxicity and in vivo anticancer activity of this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity: A Potent Inhibitor of Cancer Cell Proliferation
This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell division, motility, and morphology. This compound exhibits a dual-action mechanism by both severing filamentous actin (F-actin) and sequestering monomeric actin (G-actin), leading to cell cycle arrest and apoptosis.
The potency of this compound's cytotoxic effects is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Cell Line | Cancer Type | IC50 (M) | Reference |
| KB | Human oral epidermoid carcinoma | 4.5 x 10⁻⁸ | [1] |
| P388 | Murine leukemia | 2.0 x 10⁻⁸ | [1] |
| NSCLC-N6 | Non-small cell lung carcinoma | Not explicitly quantified | [2][3] |
| A549 | Non-small cell lung carcinoma | Not explicitly quantified |
In Vivo Anticancer Activity: Translating In Vitro Potency to Animal Models
The promising in vitro cytotoxicity of this compound has prompted investigations into its anticancer efficacy in vivo, primarily utilizing xenograft models in immunocompromised mice. These studies involve the subcutaneous implantation of human cancer cells, followed by the administration of this compound to assess its impact on tumor growth.
While specific quantitative data on tumor growth inhibition by this compound remains limited in publicly available literature, studies have reported its activity in non-small cell lung carcinoma (NSCLC) xenograft models. Notably, analogs of this compound, such as Bistramide D and Bistramide K, have shown in vivo efficacy against NSCLC-N6 xenografts. Research on A549 lung cancer xenografts is also a common approach for evaluating the in vivo potential of anticancer compounds.
A direct quantitative correlation between the in vitro IC50 values and the in vivo tumor growth inhibition of this compound has not been definitively established in the reviewed literature. However, the potent in vitro activity serves as a strong rationale for its evaluation in animal models.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (XTT-Based)
This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.
1. Cell Preparation:
-
Culture human cancer cell lines (e.g., A549, KB, P388) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the exponential growth phase and determine cell viability using a trypan blue exclusion assay.
-
Seed the cells in a 96-well microplate at a predetermined optimal density and incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve a range of final concentrations.
-
Remove the existing medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
3. XTT Assay:
-
Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.
-
Add the XTT solution to each well and incubate for a further 2-4 hours. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
In Vivo Xenograft Model (A549 Non-Small Cell Lung Carcinoma)
This protocol describes a general procedure for evaluating the in vivo anticancer activity of this compound in a mouse xenograft model.
1. Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice), which are incapable of rejecting human tumor xenografts.
-
Allow the mice to acclimate to the laboratory conditions for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
-
Culture A549 human non-small cell lung cancer cells as described in the in vitro protocol.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject a specific number of A549 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation. Once the tumors become palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into a control group and one or more treatment groups.
-
Prepare the this compound formulation for administration (e.g., in a vehicle of saline, DMSO, or a solubilizing agent).
-
Administer this compound to the treatment groups according to a specific dosing regimen (dose, route of administration, and frequency). The control group should receive the vehicle only.
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and the body weight of the mice throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Tissues can be further processed for histological or molecular analysis.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates potent in vitro cytotoxicity against a variety of cancer cell lines by disrupting the actin cytoskeleton. While in vivo studies have been initiated, further research is required to establish a clear quantitative correlation between its in vitro potency and in vivo anticancer efficacy. The detailed protocols provided in this guide aim to standardize experimental approaches, facilitating more direct comparisons of data across different studies and accelerating the development of this promising marine-derived compound as a potential anticancer agent.
References
- 1. Frontiers | Flat dose regimen of toripalimab based on model-informed drug development approach [frontiersin.org]
- 2. Effects of this compound on a non-small-cell bronchial carcinoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced irreversible arrest of cell proliferation in a non-small-cell bronchopulmonary carcinoma is similar to induction of terminal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Bistramide A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Bistramide A are paramount to ensuring a secure laboratory environment and regulatory compliance. this compound, a toxin originally isolated from the marine ascidian Lissoclinum bistratum, is recognized for its cytotoxic properties.[1] Due to its potential hazards, all materials contaminated with this compound must be treated as hazardous waste. This guide provides a procedural framework for its proper disposal, emphasizing safety and adherence to best practices for cytotoxic and marine toxins.
I. Understanding the Hazards and Required Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound and its associated waste. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A dedicated lab coat should be used.
-
Respiratory Protection: Depending on the procedure and the potential for aerosolization, a respirator may be necessary.
II. Segregation and Collection of this compound Waste
Proper waste segregation is the foundation of safe and compliant disposal.[3][4] Never mix this compound waste with regular trash.
Solid Waste:
-
Collect all solid materials that have come into contact with this compound, including:
-
Contaminated PPE (gloves, etc.)
-
Weighing paper and pipette tips
-
Empty vials (the first rinse of empty containers that held highly toxic chemicals must be collected as hazardous waste[5])
-
-
Place these items in a clearly labeled, dedicated hazardous waste container with a secure lid. The container should be made of a material compatible with the chemicals it will hold.
Liquid Waste:
-
Collect all solutions containing this compound.
-
This includes initial rinses of contaminated glassware. The first rinse of containers that held highly toxic substances should be collected as hazardous waste.[5]
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution.
-
Use designated, leak-proof hazardous waste containers.
The following diagram illustrates the workflow for segregating this compound waste in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
